MI-1063
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H32Cl2FN3O4 |
|---|---|
Molecular Weight |
588.5 g/mol |
InChI |
InChI=1S/C30H32Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-6,9,12,15-16,18,23,25,36H,1-3,7-8,10-11,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t16?,18?,23-,25+,30+/m0/s1 |
InChI Key |
XIKFXEUSDBQREV-SJJRRZJRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Menin-MLL Interaction: A Critical Nexus in Leukemia and a Prime Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a cornerstone of oncogenesis in a significant subset of acute leukemias. In MLL-rearranged (MLL-r) leukemias, this protein-protein interaction is not merely an association but an essential dependency for the leukemogenic activity of MLL fusion oncoproteins. These fusion proteins, born from chromosomal translocations, hijack the normal hematopoietic regulatory machinery, leading to the aberrant expression of critical downstream targets such as HOXA9 and MEIS1. This dysregulation drives uncontrolled proliferation and a block in cellular differentiation, the cellular hallmarks of leukemia. This guide provides a comprehensive overview of the molecular underpinnings of the menin-MLL interaction, its role in leukemogenesis, the quantitative impact of its inhibition, detailed experimental protocols for its study, and the signaling pathways that govern its function.
The Molecular Basis of the Menin-MLL Interaction
Menin, a 67 kDa nuclear protein encoded by the MEN1 gene, functions as a scaffold protein. While it acts as a tumor suppressor in endocrine tissues, it paradoxically serves as an indispensable oncogenic cofactor in the context of MLL-r leukemias.[1][2] Chromosomal translocations involving the MLL1 (KMT2A) gene result in the fusion of the N-terminus of MLL1 with one of over 80 different partner proteins.[3] Crucially, this N-terminal portion of MLL1, which is retained in all MLL fusion proteins, contains the menin-binding motifs (MBM1 and MBM2).[2]
The interaction is characterized by high affinity, with the MLL N-terminus binding to a deep pocket on the menin protein.[1] This binding is critical for tethering the MLL fusion protein to chromatin at specific gene loci. Menin acts as a molecular bridge, connecting the MLL fusion protein to other components of the transcriptional machinery, including the chromatin-associated protein Lens Epithelium-Derived Growth Factor (LEDGF).[4][5] LEDGF, in turn, helps to anchor the complex to chromatin, facilitating the epigenetic modifications that drive leukemogenesis.[1]
The Role in Leukemogenesis: A Hijacked Epigenetic Program
The primary function of the wild-type MLL1 protein is as a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, a key epigenetic modification associated with active gene transcription.[6] MLL1 is part of a larger complex that includes core components like WDR5, RbBP5, ASH2L, and DPY30 (WRAD).[7]
In MLL-r leukemia, the MLL fusion protein lacks the C-terminal SET domain responsible for methyltransferase activity. Instead, the fusion partner often recruits other epigenetic modifiers, most notably the histone H3 lysine 79 (H3K79) methyltransferase DOT1L.[3][8] The menin-MLL fusion interaction is essential for the recruitment and stabilization of this aberrant complex at target gene promoters.
The downstream consequences are profound:
-
Upregulation of Target Genes: The complex drives the expression of key hematopoietic regulatory genes, most importantly HOXA9 and its cofactor MEIS1.[8][9]
-
Epigenetic Dysregulation: This leads to elevated H3K79 dimethylation (H3K79me2) and maintenance of H3K4 trimethylation (H3K4me3) at these target loci, creating a chromatin state that promotes sustained gene expression.
-
Blocked Differentiation and Enhanced Proliferation: The overexpression of HOXA9 and MEIS1 blocks the normal differentiation of hematopoietic progenitor cells and promotes their uncontrolled proliferation, ultimately leading to the development of acute leukemia.[8]
Signaling Pathway of Menin-MLL Driven Leukemogenesis
dot
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Therapeutic Targeting: Small Molecule Inhibitors
The absolute dependency of MLL-r leukemias on the menin-MLL interaction makes it a highly attractive therapeutic target. The strategy is to develop small molecules that competitively bind to the MLL-binding pocket on menin, thereby disrupting the interaction and displacing the MLL fusion complex from chromatin. This approach has shown remarkable preclinical and emerging clinical promise.
Quantitative Data on Menin-MLL Inhibitors
The development of potent and selective small molecule inhibitors has been a major focus of research. The following tables summarize key quantitative data for several prominent inhibitors.
| Table 1: Inhibitor Binding Affinities and Biochemical Potency | |||
| Compound | Binding Affinity (Kd/Ki) | Biochemical IC50 (nM) | Assay Type |
| MI-2 | 158 nM (Kd) | 446 | Fluorescence Polarization |
| MI-2-2 | 22 nM (Kd) | 46 | Fluorescence Polarization |
| MI-463 | N/A | 15.3 | Fluorescence Polarization |
| MI-503 | 9.3 nM (Kd) | 14.7 | Fluorescence Polarization |
| VTP50469 | 104 pM (Ki) | N/A | N/A |
| BAY-155 | N/A | 8 | N/A |
Data compiled from multiple sources.[1][4][7][8][10][11]
| Table 2: Anti-proliferative Activity (GI50/IC50) in MLL-rearranged Leukemia Cell Lines | |||
| Compound | Cell Line | Fusion | GI50 / IC50 (nM) |
| MI-2 | MV4;11 | MLL-AF4 | 9,500 |
| MI-2 | KOPN-8 | MLL-ENL | 7,200 |
| MI-2-2 | MV4;11 | MLL-AF4 | 3,000 |
| MI-503 | MV4;11 | MLL-AF4 | 250 - 570 (range) |
| VTP50469 | MOLM13 | MLL-AF9 | 13 |
| VTP50469 | MV4;11 | MLL-AF4 | 17 |
| VTP50469 | RS4;11 | MLL-AF4 | 25 |
| BAY-155 | MOLM13 | MLL-AF9 | ~8 (derived) |
Data compiled from multiple sources.[3][6][7][8][12]
Treatment with these inhibitors leads to a cascade of anti-leukemic effects:
-
Downregulation of MLL Target Genes: A substantial reduction in the expression of HOXA9 and MEIS1 is consistently observed.[13]
-
Induction of Differentiation: The block in myeloid differentiation is reversed, as evidenced by the increased expression of differentiation markers like CD11b.[3]
-
Inhibition of Cell Growth and Apoptosis: Selective inhibition of proliferation and induction of apoptosis is seen in MLL-r cell lines, while cells without MLL translocations are largely unaffected.[6]
Mechanism of Action of Menin-MLL Inhibitors
dot
Caption: Mechanism of action for small molecule menin-MLL inhibitors.
Experimental Protocols for Studying the Menin-MLL Interaction
Investigating the menin-MLL interaction requires a combination of techniques to demonstrate physical binding, chromatin co-localization, and functional consequences.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interaction
This protocol details the steps to demonstrate the physical interaction between menin and an MLL fusion protein in a cellular context.
Materials:
-
Cell Lysis Buffer (e.g., RIPA or IP lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Antibody specific to the "bait" protein (e.g., anti-Menin or anti-tag if MLL-fusion is tagged)
-
Isotype control IgG (e.g., Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash Buffer (lysis buffer or a modification)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)
Procedure:
-
Cell Lysis: Harvest 10-20 million leukemia cells. Wash with ice-cold PBS. Lyse cells in 1 mL of ice-cold lysis buffer for 30 minutes on ice.
-
Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet beads and discard to reduce non-specific binding.
-
Immunoprecipitation: Add 2-5 µg of the primary antibody (or control IgG) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add 30-50 µL of equilibrated Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by resuspending in 40 µL of 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using antibodies against both the "bait" (e.g., Menin) and the putative "prey" (e.g., MLL).
Co-Immunoprecipitation (Co-IP) Experimental Workflow
dot
Caption: A streamlined workflow for Co-Immunoprecipitation (Co-IP).
Chromatin Immunoprecipitation (ChIP) for Target Gene Occupancy
This protocol is used to determine if the menin-MLL complex is physically associated with the promoter regions of target genes like HOXA9.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell Lysis and Nuclear Lysis Buffers
-
Sonicator or Micrococcal Nuclease (for chromatin shearing)
-
ChIP Dilution Buffer
-
Antibody specific to a complex member (e.g., anti-Menin or anti-MLL-N-terminus)
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer and Proteinase K
-
DNA purification columns or reagents
-
Primers for qPCR targeting the HOXA9 promoter
Procedure:
-
Cross-linking: Treat ~20-30 million cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Lyse cells and isolate nuclei.
-
Chromatin Shearing: Resuspend nuclei in a shearing buffer and sonicate to shear chromatin into fragments of 200-800 bp.
-
Immunoprecipitation: Dilute the sheared chromatin and perform an immunoprecipitation overnight at 4°C with an antibody against the protein of interest (e.g., Menin). An IgG control is essential.
-
Complex Capture & Washes: Capture the antibody-protein-DNA complexes with Protein A/G beads. Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis by qPCR: Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes (HOXA9, MEIS1) to quantify the amount of enriched DNA relative to the input and IgG controls.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of menin-MLL inhibitors on the proliferation and viability of leukemia cells.
Materials:
-
Leukemia cell lines (MLL-r and non-MLL-r controls)
-
Opaque-walled 96-well plates
-
Menin-MLL inhibitor and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed leukemia cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the menin-MLL inhibitor. Add the compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against inhibitor concentration to determine the GI50 or IC50 value.
Conclusion and Future Directions
The interaction between menin and MLL fusion proteins is a validated and critical dependency in MLL-rearranged leukemias. The development of small molecule inhibitors that disrupt this interaction represents a major advancement in targeted therapy for this high-risk patient population. These inhibitors have demonstrated potent and selective anti-leukemic activity in preclinical models by displacing the oncogenic MLL complex from chromatin, reversing the aberrant gene expression program, and inducing differentiation and apoptosis. The data and protocols presented in this guide provide a framework for researchers and drug developers to further investigate this crucial interaction and advance the next generation of therapies for acute leukemia. Future work will likely focus on overcoming potential resistance mechanisms, exploring combination therapies, and expanding the application of menin-MLL inhibitors to other malignancies that may depend on this oncogenic axis.
References
- 1. Distinct Pathways Affected by Menin versus MLL1/MLL2 in MLL-rearranged Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin critically links MLL proteins with LEDGF on cancer-associated target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Complementary activities of DOT1L and Menin inhibitors in MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for the requirement of additional factors for MLL1 SET domain activity and recognition of epigenetic marks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
MI-1063: A Technical Guide to its Discovery and Development as a Potent MDM2-p53 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of MI-1063, a potent small-molecule inhibitor of the MDM2-p53 protein-protein interaction. The reactivation of the p53 tumor suppressor pathway by inhibiting its primary negative regulator, MDM2, represents a promising therapeutic strategy in oncology. This document details the mechanism of action of this compound, its quantitative biological activity, and its pivotal role as a targeting ligand in the development of the PROTAC degrader, MD-265. Furthermore, this guide furnishes detailed experimental protocols for the key assays utilized in the characterization of this compound, including its synthesis, biochemical and cell-based assays, and methods for evaluating its downstream cellular effects.
Introduction: Targeting the MDM2-p53 Axis
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Its inactivation is a hallmark of many human cancers. In tumors retaining wild-type p53, its function is often abrogated by the overexpression of the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2). MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. The discovery of small molecules that disrupt the MDM2-p53 interaction has therefore been a major focus of cancer drug discovery, with the goal of restoring p53's tumor-suppressive functions. This compound has emerged from these efforts as a potent inhibitor of this critical protein-protein interaction.
This compound: Discovery and Mechanism of Action
This compound is a small molecule designed to mimic the key interactions of p53 with MDM2, thereby competitively inhibiting their binding. This disruption leads to the stabilization and accumulation of p53, allowing it to translocate to the nucleus and activate the transcription of its target genes, which are involved in cell cycle arrest and apoptosis.
Role in PROTAC Development
A significant aspect of this compound's development is its use as the MDM2-targeting ligand in the synthesis of the Proteolysis Targeting Chimera (PROTAC) degrader, MD-265. In this context, this compound directs the MD-265 molecule to MDM2, facilitating the recruitment of an E3 ligase to MDM2, leading to its ubiquitination and degradation. This approach not only inhibits MDM2 but actively removes it from the cell, offering a potentially more profound and durable reactivation of p53.
Quantitative Biological Data
The potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Cell Growth Inhibition
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 179 |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 93 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Representative Synthesis of an MDM2 Inhibitor Scaffold
While the exact, step-by-step synthesis of this compound is proprietary, a representative synthesis for a structurally related spirooxindole MDM2 inhibitor is presented to illustrate the general synthetic strategy.
Scheme 1: General Synthetic Route for Spirooxindole MDM2 Inhibitors
Caption: A generalized synthetic workflow for spirooxindole-based MDM2 inhibitors.
Protocol:
-
Step (a) - Three-Component Reaction: A mixture of a substituted isatin, an amino acid (e.g., L-tryptophan), and a substituted aldehyde in a suitable solvent (e.g., methanol (B129727) or ethanol) is heated to reflux. This one-pot reaction forms the core spiro-pyrrolidine intermediate.
-
Step (b) - Cyclization: The intermediate from the previous step is treated with a cyclizing agent (e.g., a dehydrating agent or under thermal conditions) to facilitate the formation of the rigid tricyclic core structure characteristic of many potent MDM2 inhibitors.
-
Step (c) - Functional Group Interconversion: Further chemical modifications are performed on the tricyclic core to introduce or modify functional groups that are critical for binding to MDM2. This may involve reactions such as amide bond formation, etherification, or halogenation to optimize potency and pharmacokinetic properties.
-
Purification: The final compound is purified using standard techniques such as flash column chromatography and/or preparative high-performance liquid chromatography (HPLC). The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
MDM2-p53 Interaction Assay (AlphaLISA)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to measure the inhibition of the MDM2-p53 interaction.
Caption: Workflow of the AlphaLISA-based MDM2-p53 interaction assay.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of biotinylated-p53 peptide and GST-tagged MDM2 protein in an appropriate assay buffer (e.g., 1X AlphaLISA buffer).
-
Prepare a serial dilution of this compound in the same assay buffer.
-
Prepare a suspension of streptavidin-coated donor beads and anti-GST acceptor beads.
-
-
Assay Procedure (384-well plate):
-
To each well, add 5 µL of the this compound dilution (or vehicle control).
-
Add 5 µL of the GST-MDM2 protein solution.
-
Add 5 µL of the biotinylated-p53 peptide solution.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the anti-GST acceptor beads, and incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the streptavidin-coated donor beads, and incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol for Suspension Cells (e.g., RS4;11, MV4-11):
-
Cell Seeding:
-
Count the cells and adjust the density to 0.5-1.0 x 10⁵ cells/mL in complete culture medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired volume of the compound dilutions to the wells.
-
Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Centrifuge the plate to pellet the cells and formazan (B1609692) crystals.
-
Carefully aspirate the supernatant.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Genes
qRT-PCR is used to measure the change in mRNA expression of p53 target genes (e.g., MDM2, CDKN1A (p21)) following treatment with this compound.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat RS4;11 or MV4-11 cells with this compound at various concentrations for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers for the target genes (MDM2, CDKN1A) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Perform the qRT-PCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle-treated control.
-
Western Blot Analysis of p53 and MDM2
Western blotting is used to detect the protein levels of p53 and MDM2 in cells treated with this compound.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for qRT-PCR.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53 and MDM2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion and Future Directions
This compound is a potent and selective inhibitor of the MDM2-p53 interaction with demonstrated activity in leukemia cell lines. Its development has not only provided a valuable research tool for studying the p53 pathway but has also paved the way for the creation of next-generation therapeutics such as the PROTAC degrader MD-265. Future research will likely focus on the in vivo efficacy and safety profile of this compound and its derivatives, as well as exploring its potential in combination with other anti-cancer agents. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate this compound and other molecules targeting the critical MDM2-p53 axis.
Therapeutic Potential of Menin-MLL Inhibitors in MLL-Rearranged Leukemia: A Technical Guide
Disclaimer: This technical guide addresses the therapeutic potential of menin-MLL interaction inhibitors in the context of MLL-rearranged leukemia. Initial searches for a specific compound, "MI-1063," did not yield any relevant scientific literature. Therefore, this document will focus on well-characterized and representative menin-MLL inhibitors from the same chemical series, such as MI-463 and MI-503, to provide a comprehensive overview of the core therapeutic strategy, experimental validation, and future directions for this class of compounds.
Executive Summary
Leukemias harboring rearrangements of the Mixed-Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2] These rearrangements lead to the production of oncogenic MLL fusion proteins that are critical for leukemogenesis. A key interaction for the oncogenic function of MLL fusion proteins is their association with the protein menin.[3][4] Disrupting this menin-MLL interaction has emerged as a promising therapeutic strategy. Small molecule inhibitors that target this protein-protein interaction have demonstrated significant preclinical efficacy, including inducing differentiation, inhibiting cell proliferation, and extending survival in animal models of MLL-rearranged leukemia.[5][6] This guide provides an in-depth technical overview of the therapeutic potential of this class of inhibitors, focusing on their mechanism of action, quantitative preclinical data, and the experimental protocols used for their validation.
The Menin-MLL Interaction: A Critical Oncogenic Driver
In MLL-rearranged leukemia, the N-terminal portion of the MLL protein is fused to one of over 60 different partner proteins.[7][8] This fusion results in a loss of the MLL protein's native histone methyltransferase activity but gains the ability to recruit other proteins to chromatin, leading to the aberrant expression of genes that drive leukemia, most notably the HOXA gene cluster and MEIS1.[7][9]
The interaction with menin is essential for the MLL fusion protein to bind to chromatin at these target genes and drive their pathogenic expression.[3][4] Therefore, inhibiting the menin-MLL interaction presents a targeted therapeutic approach to reverse the oncogenic activity of MLL fusion proteins.
Quantitative Data on Menin-MLL Inhibitors
Preclinical studies have generated a significant amount of quantitative data on the efficacy of menin-MLL inhibitors. The following tables summarize key findings for representative compounds.
Table 1: In Vitro Activity of Menin-MLL Inhibitors
| Compound | Target | Assay | IC50/Kd | Cell Line(s) | Reference |
| MI-2 | Menin-MLL Interaction | Fluorescence Polarization | IC50: 446 nM | HEK293 | [9] |
| MI-2-2 | Menin Binding | - | Kd: 22 nM | - | [6] |
| MI-2-2 | Menin-MBM1 Interaction | - | IC50: 46 nM | - | [6] |
| MI-2-2 | Menin-MLL (bivalent) | - | IC50: 520 nM | - | [6] |
| MI-463 | Menin-MLL Interaction | Fluorescence Polarization | IC50: 15.3 nM | Leukemia cell lines with MLL fusion | [3] |
| MI-503 | Menin-MLL Interaction | Fluorescence Polarization | IC50: 14.7 nM | Leukemia cell lines with MLL fusion | [3] |
| MI-463 | Menin-MLL4–43 Interaction | Fluorescence Polarization | IC50: 32 nM | - | |
| MI-503 | Menin-MLL4–43 Interaction | Fluorescence Polarization | IC50: 33 nM | - |
Table 2: Cellular Activity of Menin-MLL Inhibitors
| Compound | Activity | GI50 (Growth Inhibition) | Cell Line(s) | Reference |
| MI-463 | Inhibition of Proliferation | 0.23 µM | MLL-AF9 transformed cells | |
| MI-503 | Inhibition of Proliferation | Not Specified | MV-4-11 | [3] |
Table 3: In Vivo Efficacy of Menin-MLL Inhibitors
| Compound | Animal Model | Dosing | Outcome | Reference |
| MI-463 | Mouse xenograft model (MV-4-11 cells) | 50 mg/kg, twice daily (oral) | Inhibition of tumor growth, improved survival | [3][5] |
| MI-503 | Mouse xenograft model (MV-4-11 cells) | 80 mg/kg, twice daily (oral) | Strong inhibition of tumor growth, improved survival | [3][5] |
Key Experimental Protocols
The preclinical validation of menin-MLL inhibitors involves a range of in vitro and in vivo experimental protocols.
In Vitro Assays
-
Fluorescence Polarization (FP) Assay: This biochemical assay is used to quantify the inhibitory effect of compounds on the menin-MLL interaction. A fluorescently labeled peptide derived from the MLL menin-binding motif (MBM1) is incubated with purified menin protein. The binding of the large menin protein to the small fluorescent peptide results in a high polarization value. In the presence of an inhibitor that competes for the MLL binding pocket on menin, the fluorescent peptide is displaced, leading to a decrease in polarization. The IC50 value, representing the concentration of the inhibitor required to displace 50% of the bound peptide, is then calculated.
-
Cell Proliferation Assays: To assess the cytostatic or cytotoxic effects of the inhibitors, MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are cultured in the presence of increasing concentrations of the compound. Cell viability is measured after a defined period (e.g., 72 hours) using methods such as MTT or CellTiter-Glo assays. The GI50 (concentration for 50% growth inhibition) is then determined.
-
Gene Expression Analysis: The mechanism of action of menin-MLL inhibitors is confirmed by measuring their effect on the expression of MLL fusion target genes. MLL-rearranged leukemia cells are treated with the inhibitor, and RNA is extracted. The expression levels of genes such as HOXA9 and MEIS1 are quantified using real-time quantitative PCR (RT-qPCR). A significant downregulation of these genes is indicative of on-target activity.[3][5]
-
Differentiation Assays: MLL-rearranged leukemia is characterized by a block in differentiation. The ability of menin-MLL inhibitors to induce differentiation is assessed by treating leukemia cells and then analyzing the expression of differentiation markers (e.g., CD11b) by flow cytometry. An increase in the expression of these markers indicates that the cells are maturing into a more differentiated state.[3]
In Vivo Models
-
Mouse Xenograft Models: To evaluate the in vivo efficacy of menin-MLL inhibitors, human MLL-rearranged leukemia cell lines (e.g., MV4-11) are implanted subcutaneously or intravenously into immunodeficient mice (e.g., BALB/c nude or NSG mice).[5] Once tumors are established or leukemia is engrafted, the mice are treated with the inhibitor or a vehicle control, typically via oral gavage or intraperitoneal injection.[5] Tumor volume is measured regularly, and survival is monitored. At the end of the study, tissues can be harvested to assess target gene expression and other pharmacodynamic markers.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway in MLL-rearranged leukemia.
Caption: Mechanism of action of menin-MLL inhibitors.
Caption: Experimental workflow for inhibitor validation.
Conclusion and Future Directions
The development of small molecule inhibitors targeting the menin-MLL interaction represents a significant advancement in the potential treatment of MLL-rearranged leukemias. Preclinical data for compounds like MI-463 and MI-503 strongly support the viability of this therapeutic strategy. These inhibitors have demonstrated potent and selective activity in vitro and significant efficacy in vivo, leading to the progression of several menin-MLL inhibitors into clinical trials.
Future research in this area will likely focus on:
-
Overcoming Resistance: Investigating potential mechanisms of resistance to menin-MLL inhibitors and developing strategies to overcome them.
-
Combination Therapies: Exploring the synergistic effects of menin-MLL inhibitors with existing chemotherapeutic agents or other targeted therapies to enhance efficacy and reduce toxicity.
-
Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to menin-MLL inhibitor therapy.
-
Expansion to Other Cancers: Investigating the therapeutic potential of menin-MLL inhibitors in other cancers where this interaction may play an oncogenic role.
The continued development and clinical evaluation of menin-MLL inhibitors hold great promise for improving the outcomes for patients with MLL-rearranged leukemia, a disease with a historically poor prognosis.
References
- 1. Adult Diabetic Ketoacidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hidden Homeownership Costs Hit $21,000 A Year In 2025 | Bankrate [bankrate.com]
- 3. mdpi.com [mdpi.com]
- 4. andrew.cmu.edu [andrew.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of Inhibitors That Target the Menin–Mixed-Lineage Leukemia Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. selleckchem.com [selleckchem.com]
MI-1063: An In-Depth Technical Guide on a Novel Immunocytokine for the Treatment of Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1063, also known as NHS-IL12 and PDS0301, is an investigational immunocytokine designed for the targeted treatment of solid tumors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information presented is intended for professionals in the fields of oncology research and drug development.
Core Concept and Mechanism of Action
This compound is a fusion protein engineered to deliver Interleukin-12 (IL-12) directly to the tumor microenvironment. It consists of two human IL-12 heterodimers fused to the NHS76 human IgG1 monoclonal antibody.[1][2] This antibody specifically targets DNA-histone complexes, which are exposed in necrotic regions of solid tumors.[1][2][3] This targeting mechanism aims to concentrate the potent pro-inflammatory effects of IL-12 within the tumor, thereby minimizing systemic toxicity associated with recombinant IL-12 administration.[1][4][5][6]
IL-12 is a pleiotropic cytokine that plays a crucial role in bridging the innate and adaptive immune responses.[3][4][7] Its primary functions include:
-
Activation and Proliferation of Immune Cells: IL-12 stimulates the proliferation and enhances the cytotoxic activity of Natural Killer (NK) cells and CD8+ T cells.[3]
-
Induction of Th1 Response: It promotes the differentiation of T helper cells towards a Th1 phenotype, leading to the production of interferon-gamma (IFN-γ).[5][7]
-
Enhanced Antigen Presentation: IL-12 can induce the maturation of dendritic cells (DCs), leading to upregulated MHC class I expression and improved antigen presentation to T cells.[3][7]
By localizing IL-12 to the tumor, this compound is designed to create a pro-inflammatory tumor microenvironment, leading to a robust anti-tumor immune response.
Preclinical Data
Preclinical studies in murine models have demonstrated the tumor-targeting ability and anti-tumor efficacy of the NHS-IL12 concept. In a murine bladder tumor model, administration of NHS-IL12 resulted in a significant reduction in tumor growth.[3] This anti-tumor effect was associated with a coordinated increase in host immunity and a reduction of immunosuppressive myeloid cells within the tumor microenvironment.[3]
An immune cell subset depletion study confirmed that the anti-tumor effects are dependent on CD8+ T cells and may also involve NK cells.[7] Furthermore, treatment with the murine version of NHS-IL12 led to a dose-dependent increase in serum IFN-γ levels and maturation of splenic dendritic cells.[7]
Clinical Data: Phase I Trial (NCT01417546)
A first-in-human, Phase I dose-escalation study (NCT01417546) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced, metastatic solid tumors.[1][2][6]
Study Design and Dosing
The trial enrolled patients with various solid tumors who had not responded to standard treatments.[4] this compound was administered subcutaneously. The study included single and multiple ascending dose cohorts. In the multiple-dose cohorts, patients received this compound every four weeks at doses ranging from 2 to 21.8 µg/kg.[1][2] The study was later amended to include a cohort receiving treatment every two weeks at doses of 12.0 µg/kg and 16.8 µg/kg.[4][8] The maximum tolerated dose (MTD) was determined to be 16.8 µg/kg.[1][2]
Quantitative Clinical Data Summary
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 16.8 µg/kg | [1][2] |
| Median Doses (Multiple Ascending-Dose Cohort) | 2.5 | [1][2] |
| Median Treatment Duration (Multiple Ascending-Dose Cohort) | 70 days | [1][2] |
| Median Doses at MTD (16.8 µg/kg) | 2 (range 1-8) | [1][2] |
| Objective Response in Canines (Preclinical) | 2 of 11 subjects with a single dose | [6] |
Immunological Correlates of Response
A key focus of the clinical investigation was to assess the immunological changes in response to this compound treatment. Higher levels of immune activation were observed with the 16.8 µg/kg dose compared to the 12.0 µg/kg dose, and with the bi-weekly versus the every-four-weeks schedule. This was evidenced by greater increases in:
-
Serum IFN-γ
-
Proliferating (Ki67+) mature NK cells
-
Proliferating (Ki67+) CD8+ T cells
-
Proliferating (Ki67+) NKT cells
Experimental Protocols
In Vitro IFN-γ Stimulation Assay
Objective: To compare the in vitro bioactivity of NHS-IL12 (this compound) with recombinant human IL-12 (rHuIL-12).
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) were stimulated with 2 µg/ml phytohemagglutinin (PHA) for 4 days.
-
On day 4, 10 ng/ml of recombinant human IL-2 (rHuIL-2) was added.
-
On day 5, varying concentrations of NHS-huIL12 or rHuIL-12 were added to the cultured cells.
-
Supernatant samples were collected 24 hours after the addition of IL-12.
-
Human IFN-γ levels in the supernatant were quantified by ELISA.[7]
Murine In Vivo Anti-Tumor Efficacy and Immune Cell Depletion Study
Objective: To determine the anti-tumor activity of NHS-muIL12 and identify the immune cell subsets responsible for this effect.
Methodology:
-
Syngeneic mouse tumor models (e.g., MC38 colon carcinoma) were established by subcutaneous injection of tumor cells.
-
Once tumors were established, mice were treated with NHS-muIL12 at various doses and schedules.
-
Tumor growth was monitored over time by caliper measurements.
-
For immune cell depletion, specific depleting antibodies (e.g., anti-CD8, anti-NK1.1) were administered to the mice prior to and during treatment with NHS-muIL12.
-
The anti-tumor effects in the depleted groups were compared to the non-depleted control group to determine the contribution of each immune cell subset.[7]
Clinical Trial Immune Monitoring
Objective: To evaluate the pharmacodynamic effects of this compound on the immune system of patients in the Phase I trial.
Methodology:
-
Peripheral blood samples were collected from patients at baseline and at multiple time points after this compound administration.
-
Serum was separated for cytokine analysis (e.g., IFN-γ, IL-10) using ELISA or multiplex assays.
-
Peripheral blood mononuclear cells (PBMCs) were isolated for immunophenotyping by multi-color flow cytometry to quantify various immune cell subsets, including T cells (CD4+, CD8+), NK cells, NKT cells, and their activation status (e.g., expression of Ki67).[8]
Visualizations
Signaling Pathway of this compound (NHS-IL12)
References
- 1. Frontiers | Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine [frontiersin.org]
- 2. Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHS-IL12, a Tumor-Targeting Immunocytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. First-In-Human Phase I Trial of a Tumor-Targeted Cytokine (NHS-IL12) in Subjects with Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. The immunocytokine NHS-IL12 as a potential cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NHS-IL12 for Solid Tumors [clin.larvol.com]
Unraveling the Inhibition of the Menin-MLL Interaction: A Deep Dive into the Structural Basis of MI-Series Compounds
For Researchers, Scientists, and Drug Development Professionals
The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the development and progression of acute leukemias, particularly those harboring MLL gene rearrangements. This has made the menin-MLL protein-protein interaction (PPI) a prime target for therapeutic intervention. Small molecule inhibitors that disrupt this interaction have emerged as a promising strategy for treating these aggressive cancers. This technical guide provides an in-depth analysis of the structural basis of menin-MLL inhibition by the MI-series of compounds, with a focus on the molecular interactions that drive their potency and specificity.
Initial Investigation Note: This guide focuses on the well-documented menin-MLL inhibitors from the MI-series (e.g., MI-2, MI-136, MI-463, MI-503). An initial search for "MI-1063" did not yield specific public domain data, suggesting it may be a newer, less-documented compound or a potential typographical error. The principles and methodologies described herein are directly applicable to the broader class of menin-MLL inhibitors and would be pertinent to the analysis of this compound should data become available.
The Menin-MLL Signaling Axis: A Key Oncogenic Driver
In leukemias with MLL translocations, the resulting MLL fusion proteins are essential for leukemogenesis. These fusion proteins retain the N-terminal portion of MLL, which contains the menin-binding motif. The interaction with menin is crucial for tethering the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes like HOXA9 and MEIS1, which in turn drive leukemic cell proliferation and block differentiation.[1][2] Inhibition of the menin-MLL interaction disrupts this oncogenic program, offering a targeted therapeutic approach.
Below is a diagram illustrating the pathological signaling pathway and the mechanism of its inhibition.
Structural Basis of Inhibition: Insights from Crystallography
The key to understanding the inhibitory mechanism of the MI-series compounds lies in the high-resolution crystal structures of menin in complex with these small molecules. These structures reveal that the inhibitors bind to a deep hydrophobic pocket on the surface of menin, the very same pocket that recognizes the N-terminal region of MLL.
MI-series inhibitors typically feature a core scaffold, such as a thienopyrimidine or a similar heterocyclic system, which serves as a rigid framework to position key functional groups for optimal interaction with menin. The binding is characterized by a combination of hydrogen bonds and extensive hydrophobic interactions. For instance, the crystal structure of menin in complex with MI-503 reveals critical hydrogen bonds with residues such as Tyr276 and Trp341.[3] The indole (B1671886) moiety of the inhibitor often occupies a hydrophobic sub-pocket, mimicking the interactions of key MLL residues.
The structural overlap between the binding mode of the inhibitors and the MLL peptide provides a clear rationale for their competitive inhibition. By occupying the MLL binding site, these small molecules effectively prevent the recruitment of the MLL fusion protein to menin, thereby disrupting the downstream oncogenic signaling cascade.
Quantitative Analysis of Inhibitor Binding and Potency
The efficacy of menin-MLL inhibitors is quantified through various biophysical and biochemical assays. The data for several well-characterized MI-series compounds are summarized in the tables below, allowing for a comparative analysis of their potency.
| Compound | IC50 (FP Assay, nM) | Kd (ITC, nM) | Reference |
| MI-2 | 446 | 158 | [4] |
| MI-2-2 | 46 | 22 | [2][5] |
| MI-136 | - | - | [6] |
| MI-463 | ~15 | ~10 | [3] |
| MI-503 | ~15 | ~10 | [3] |
IC50 values represent the concentration of the inhibitor required to displace 50% of a fluorescently labeled MLL peptide from menin in a Fluorescence Polarization (FP) assay. Kd (dissociation constant) values, determined by Isothermal Titrimetry Calorimetry (ITC), provide a direct measure of the binding affinity between the inhibitor and menin.
| Compound | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) | Reference |
| MI-503 | - | - | - | ~1 | [6] |
Thermodynamic parameters from ITC provide insights into the driving forces of the binding interaction. ΔH represents the change in enthalpy, and -TΔS represents the change in entropy upon binding. ΔG is the change in Gibbs free energy, which is related to the binding affinity.
Key Experimental Methodologies
The characterization of menin-MLL inhibitors relies on a suite of robust experimental techniques. Detailed protocols for the principal assays are outlined below.
Fluorescence Polarization (FP) Assay
This assay is a high-throughput method used to screen for and characterize inhibitors of the menin-MLL interaction.
Principle: The assay measures the change in the rotational speed of a fluorescently labeled MLL peptide. When the small peptide is free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger menin protein, its tumbling slows down, leading to an increase in polarization. An inhibitor that competes with the peptide for binding to menin will cause a decrease in the polarization signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Recombinant human menin protein (e.g., 150 nM).
-
Fluorescein-labeled MLL peptide (e.g., FITC-MBM1, 15 nM).
-
Serial dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure (384-well plate format):
-
A mixture of menin and the FITC-labeled MLL peptide is pre-incubated for 1 hour at room temperature in the dark.
-
A small volume (e.g., 0.2 µL) of the serially diluted inhibitor or DMSO (as a control) is added to the protein-peptide mixture.
-
The plate is incubated for another hour at room temperature in the dark.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 525 nm) filters.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the inhibitor is titrated into a solution containing the menin protein in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the inhibitor to the protein.
Protocol:
-
Sample Preparation:
-
Dialyze both the recombinant menin protein and the inhibitor against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.
-
The concentration of menin in the sample cell is typically in the range of 5-10 µM, and the inhibitor concentration in the syringe is 10-20 fold higher.
-
-
ITC Experiment:
-
The sample cell is filled with the menin solution, and the injection syringe is filled with the inhibitor solution.
-
A series of small injections of the inhibitor are made into the sample cell while the temperature is kept constant.
-
The heat change after each injection is recorded.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
-
X-ray Crystallography
Determining the three-dimensional structure of menin in complex with an inhibitor is crucial for understanding the molecular basis of its activity and for guiding structure-based drug design.
Principle: High-quality crystals of the menin-inhibitor complex are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
Protocol:
-
Protein Expression and Purification:
-
Full-length human menin is expressed (e.g., in E. coli) and purified to high homogeneity.
-
-
Complex Formation and Crystallization:
-
The purified menin is incubated with a molar excess of the inhibitor.
-
The menin-inhibitor complex is subjected to crystallization screening using various techniques (e.g., sitting-drop or hanging-drop vapor diffusion) and a wide range of crystallization conditions.
-
-
Data Collection and Structure Determination:
-
Diffraction-quality crystals are cryo-cooled and exposed to a high-intensity X-ray beam.
-
The diffraction data are collected and processed.
-
The structure is solved using molecular replacement (if a homologous structure is available) or other phasing methods, followed by model building and refinement.
-
Conclusion
The development of small molecule inhibitors targeting the menin-MLL interaction represents a significant advancement in the treatment of MLL-rearranged leukemias. The structural and biophysical studies of the MI-series of compounds have provided a deep understanding of the molecular determinants of their inhibitory activity. This knowledge is invaluable for the ongoing efforts to design and develop next-generation menin-MLL inhibitors with improved potency, selectivity, and drug-like properties. The methodologies and principles detailed in this guide serve as a foundational resource for researchers and drug developers in this exciting and impactful field of oncology.
References
- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
Initial In Vitro Efficacy of Menin-MLL Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific compound designated "MI-1063" did not yield publicly available data. This guide is based on the extensive in vitro studies of closely related and well-documented menin-Mixed Lineage Leukemia (MLL) inhibitors, which share a common mechanism of action. The data presented herein are representative of the therapeutic potential of this class of compounds.
Introduction: Targeting the Menin-MLL Interaction in Acute Leukemia
Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive progression and poor clinical outcomes. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein menin.[1][2] This interaction tethers the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes, most notably HOXA9 and MEIS1.[1][3] This dysregulation of gene expression is a fundamental driver of leukemic cell proliferation and survival.[2][3]
Small molecule inhibitors designed to disrupt the protein-protein interaction (PPI) between menin and MLL represent a promising targeted therapeutic strategy. By competitively binding to a pocket on menin essential for the MLL interaction, these inhibitors effectively block the recruitment of the MLL fusion complex to chromatin.[1] This leads to the downregulation of critical oncogenes, inhibition of cell proliferation, and induction of apoptosis in MLL-rearranged leukemia cells.[1][2][3] This guide provides a technical overview of the initial in vitro studies demonstrating the efficacy of this class of inhibitors.
Quantitative Analysis of In Vitro Efficacy
The anti-leukemic activity of menin-MLL inhibitors has been evaluated across a panel of human leukemia cell lines. The following tables summarize key quantitative data from in vitro assays.
Table 1: Potency of Menin-MLL Inhibitors in Biochemical and Cellular Assays
| Compound | Assay Type | Cell Line | IC50 / GI50 (nM) | Reference |
| MI-463 | Fluorescence Polarization | - | 15.3 | [1] |
| Cell Viability (MTT) | MV4;11 (MLL-AF4) | ~500 | [4][5] | |
| MI-503 | Fluorescence Polarization | - | 14.7 | [1] |
| Cell Viability (MTT) | MV4;11 (MLL-AF4) | ~600 | [4][5] | |
| VTP50469 | Cell Viability | MOLM13 (MLL-AF9) | Low nM range | [6] |
| Cell Viability | RS4;11 (MLL-AF4) | Low nM range | [6] | |
| MI-3454 | Fluorescence Polarization | - | 0.51 | [1] |
| Cell Viability (MTT) | MV-4-11 (MLL-AF4) | 7-27 | [7] | |
| Cell Viability (MTT) | MOLM-13 (MLL-AF9) | 7-27 | [7] |
IC50: Half-maximal inhibitory concentration in a biochemical assay. GI50: Half-maximal growth inhibition in a cellular assay.
Table 2: Effects of Menin-MLL Inhibitors on Apoptosis and Gene Expression
| Compound | Assay | Cell Line | Observation | Reference |
| MI-2 / MI-3 | Annexin V / PI Staining | MV4;11, MonoMac6 | Dose-dependent increase in apoptotic cells | [3] |
| MI-503 | Quantitative RT-PCR | MV4;11 | Significant downregulation of HOXA9 and MEIS1 | [5] |
| VTP50469 | RNA-seq | MOLM13 | >2-fold decrease in 153 genes at day 2 | [6] |
| MI-3454 | Quantitative RT-PCR | MV-4-11, MOLM13 | Substantial reduction in HOXA9 and MEIS1 expression | [7] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of these inhibitors is the disruption of the menin-MLL interaction. The following diagram illustrates this signaling pathway.
Caption: Menin-MLL signaling pathway and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these initial findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[3][8]
-
Cell Seeding: Plate MLL-rearranged leukemia cells (e.g., MV4;11, MOLM13) in a 96-well plate at a density of 5,000 to 10,000 cells per well in complete culture medium.
-
Treatment: Add serial dilutions of the menin-MLL inhibitor to the wells. A vehicle control (e.g., DMSO) must be included.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO or a detergent-based solution, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the GI50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[3]
-
Cell Treatment: Treat leukemia cells with varying concentrations of the menin-MLL inhibitor for 48 to 72 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.[9]
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to measure changes in the expression of MLL target genes.[5]
-
Cell Treatment: Treat leukemia cells with the menin-MLL inhibitor or vehicle control for a defined period (e.g., 24, 48, or 72 hours).
-
RNA Isolation: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated cells compared to control-treated cells.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of a menin-MLL inhibitor.
Caption: General experimental workflow for in vitro evaluation.
Conclusion
The initial in vitro studies of menin-MLL inhibitors provide a strong rationale for their development as targeted therapies for MLL-rearranged leukemias. These compounds effectively disrupt the key protein-protein interaction driving the disease, leading to potent and selective anti-leukemic effects. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Target Specificity of Menin-MLL Inhibitors: A Technical Guide
An In-depth Examination of a Promising Therapeutic Strategy for MLL-Rearranged Leukemias
The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the development and progression of acute leukemias harboring MLL gene rearrangements. This has spurred the development of small molecule inhibitors aimed at disrupting this protein-protein interaction. While information on a specific compound designated "MI-1063" is not available in the public domain, this guide will provide a comprehensive overview of the target specificity of well-characterized menin-MLL inhibitors from the same chemical series, such as MI-463 and MI-503. This technical document is intended for researchers, scientists, and drug development professionals.
Quantitative Assessment of Inhibitor Potency
The efficacy of menin-MLL inhibitors is quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for representative compounds from the thienopyrimidine class of menin-MLL inhibitors.
| Compound | Target Binding (Kd to Menin) | Biochemical Inhibition (IC50) | Cellular Activity (GI50 in MLL-leukemia cells) |
| MI-463 | ~10 nM[1] | ~15 nM[1] | 200–500 nM[1] |
| MI-503 | ~10 nM[1] | ~15 nM[1] | 200–500 nM[1] |
| MI-1481 | Not Reported | 3.6 nM[1] | Not Reported |
| MI-2-2 | Not Reported | ~45 nM (refined from MI-2)[2] | Nanomolar concentrations show strong growth inhibition[3] |
| MI-136 | Not Reported | Not Reported | IC50 of 4.5 µM in endometrial cancer organoids[4] |
Core Mechanism of Action: Disrupting the Menin-MLL Interaction
Menin acts as a crucial cofactor for the oncogenic activity of MLL fusion proteins.[5] These fusion proteins, which result from chromosomal translocations involving the MLL gene, are hallmarks of a particularly aggressive subset of acute leukemias.[6][7] The N-terminal fragment of MLL, retained in all fusion proteins, binds to menin, which in turn is necessary to tether the MLL fusion protein to chromatin at specific gene loci. This leads to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[4][8]
Small molecule inhibitors like MI-463 and MI-503 are designed to bind directly to a pocket on the menin protein that is essential for its interaction with MLL.[1][6] By occupying this pocket, the inhibitors competitively block the binding of MLL fusion proteins to menin. This disruption leads to the dissociation of the MLL fusion protein from its target genes, a subsequent reduction in their expression, and ultimately, the inhibition of leukemic cell growth and induction of differentiation.[3][5]
Experimental Protocols for Target Specificity Assessment
The characterization of menin-MLL inhibitors involves a suite of biochemical, biophysical, and cellular assays to determine their potency, binding affinity, and mechanism of action.
1. Fluorescence Polarization (FP) Assay:
-
Principle: This assay is used to measure the inhibition of the menin-MLL interaction in a biochemical setting. A fluorescently labeled peptide derived from MLL (e.g., MBM1) is used. When bound to the larger menin protein, the peptide's rotation is slowed, resulting in a high fluorescence polarization signal. Small molecule inhibitors that disrupt this interaction cause the release of the fluorescent peptide, leading to a decrease in the polarization signal.
-
Protocol Outline:
-
Recombinant human menin protein is incubated with a fluorescently labeled MLL peptide.
-
Increasing concentrations of the test compound (e.g., MI-463, MI-503) are added to the mixture.
-
The fluorescence polarization is measured after an incubation period.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Isothermal Titration Calorimetry (ITC):
-
Principle: ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between a small molecule and its protein target. It measures the heat change that occurs upon binding.
-
Protocol Outline:
-
A solution of the menin protein is placed in the sample cell of the calorimeter.
-
The test compound is loaded into an injection syringe.
-
The compound is injected in small aliquots into the menin solution at a constant temperature (e.g., 25°C).
-
The heat released or absorbed during the binding event is measured for each injection.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd).
-
3. Cellular Proliferation and Viability Assays:
-
Principle: These assays assess the effect of the inhibitors on the growth and viability of leukemia cell lines.
-
Protocol Outline:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines (without MLL rearrangements) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the menin-MLL inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using reagents like CellTiter-Glo® or by direct cell counting.
-
The half-maximal growth inhibition (GI50) is calculated. The selectivity of the compound is determined by comparing the GI50 values between MLL-rearranged and wild-type MLL cell lines.
-
4. Gene Expression Analysis (qRT-PCR and RNA-seq):
-
Principle: These methods are used to confirm that the cellular effects of the inhibitors are due to the intended on-target mechanism, i.e., the downregulation of MLL fusion protein target genes.
-
Protocol Outline:
-
MLL-rearranged leukemia cells are treated with the inhibitor at a relevant concentration (e.g., at or below the GI50).
-
After a specific time course, total RNA is extracted from the cells.
-
For qRT-PCR, the expression levels of specific target genes like HOXA9 and MEIS1 are quantified relative to a housekeeping gene.
-
For a global view, RNA sequencing (RNA-seq) can be performed to assess the impact on the entire transcriptome.
-
Downstream Signaling and Off-Target Effects
The primary and intended effect of menin-MLL inhibitors is the downregulation of MLL fusion target genes, most notably HOXA9 and MEIS1.[5] This leads to the induction of differentiation and apoptosis in leukemic cells. The high degree of synergy observed between menin-MLL inhibitors and other epigenetic modulators, such as HDAC inhibitors, suggests a complex interplay in the regulation of gene expression.[4]
A critical aspect of target specificity is the assessment of off-target effects. Studies have shown that menin-MLL inhibitors demonstrate a high degree of selectivity for MLL-rearranged leukemia cells.[3] For instance, cell lines driven by other oncogenes, such as Hoxa9-Meis1 or E2A-HLF, are not as sensitive to these inhibitors at similar concentrations.[3] Furthermore, these compounds have been shown to block the progression of MLL leukemia in vivo without impairing normal hematopoiesis, indicating a favorable therapeutic window.[5][6] While the direct off-targets of compounds like MI-503 have not been extensively profiled in publicly available literature, the strong correlation between their biochemical potency, cellular activity in MLL-rearranged lines, and downstream gene expression changes provides compelling evidence for their on-target specificity.
References
- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Inhibitors That Target the Menin–Mixed-Lineage Leukemia Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mixed-Lineage Leukemia Fusions and Chromatin in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches [frontiersin.org]
- 8. onclive.com [onclive.com]
An In-depth Technical Guide to MI-1063 and its Effect on HOX Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MI-1063 is a potent and selective small molecule inhibitor targeting the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins. This interaction is a critical driver in a subset of acute leukemias, particularly those with MLL gene rearrangements (MLL-r) and NPM1 mutations (NPM1c). By disrupting the menin-MLL complex, this compound effectively downregulates the expression of key downstream oncogenes, most notably the HOXA9 and MEIS1 genes. This guide provides a comprehensive overview of the mechanism of action of menin-MLL inhibitors like this compound, their impact on HOX gene expression, and the experimental methodologies used to characterize these effects. While specific preclinical data for this compound is emerging, this document leverages extensive data from closely related and well-characterized compounds of the same class (e.g., MI-2, MI-463, MI-503) to illustrate the core principles and expected outcomes.
The Menin-MLL Interaction: A Key Oncogenic Driver
In normal hematopoiesis, the MLL1 protein, a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, is involved in regulating gene expression, including that of the HOX gene clusters, which are essential for proper hematopoietic development.[1] However, in MLL-rearranged leukemias, the N-terminus of MLL is fused to one of over 80 different partner proteins, creating an MLL fusion protein with potent oncogenic activity.[2]
A critical step in the leukemogenic activity of both wild-type MLL (in the context of NPM1c AML) and MLL fusion proteins is their interaction with the nuclear protein menin.[3][4] Menin acts as a scaffold, tethering the MLL complex to chromatin at specific gene loci, including the HOX gene clusters.[5] This leads to the aberrant and sustained expression of HOX genes, particularly HOXA9, and its cofactor MEIS1.[6][7] The overexpression of HOXA9 and MEIS1 is a hallmark of MLL-r and NPM1c leukemias and is crucial for blocking hematopoietic differentiation and promoting leukemic cell proliferation and self-renewal.[1][8]
This compound: Mechanism of Action
This compound and related compounds are designed to competitively bind to a hydrophobic pocket on the surface of menin that is normally occupied by the N-terminal fragment of MLL. By occupying this pocket, these inhibitors prevent the interaction between menin and MLL or MLL fusion proteins. This disruption has several downstream consequences:
-
Displacement of the MLL Complex from Target Genes: Without the menin anchor, the MLL fusion protein complex is displaced from the chromatin of target genes like HOXA9 and MEIS1.[9]
-
Reduction in Activating Histone Marks: The displacement of the MLL complex leads to a reduction in H3K4 trimethylation (H3K4me3) and H3K79 dimethylation (H3K79me2) at the promoters and enhancers of these target genes.[10][11]
-
Downregulation of HOX Gene Expression: The loss of these activating histone marks results in the transcriptional repression of HOXA9, MEIS1, and other MLL target genes.[12][13]
-
Induction of Differentiation and Apoptosis: The downregulation of these key leukemogenic drivers relieves the block in hematopoietic differentiation, leading to the maturation of leukemic blasts into more mature myeloid cells.[14] Prolonged inhibition ultimately leads to apoptosis and a reduction in leukemic cell viability.[15][16]
Signaling Pathway Diagram
Caption: Mechanism of this compound action in MLL-rearranged leukemia.
Quantitative Data on Menin-MLL Inhibitors
While specific data for this compound is not yet widely published, the following tables summarize key quantitative metrics for well-characterized menin-MLL inhibitors from the same class, demonstrating their potency and cellular activity.
Table 1: Biochemical and Biophysical Properties of Representative Menin-MLL Inhibitors
| Compound | IC50 (Menin-MLL Interaction, FP Assay) | Kd (Binding Affinity to Menin) | Reference(s) |
| MI-2 | 446 nM | 158 nM | [17] |
| MI-2-2 | 46 nM | 22 nM | [17] |
| MI-3 | 648 nM | 201 nM | [18] |
| MI-463 | ~15 nM | ~10 nM | [19] |
| MI-503 | ~15 nM | ~10 nM | [19] |
| MI-1481 | 3.6 nM | 9 nM | [19] |
FP: Fluorescence Polarization
Table 2: Cellular Activity of Representative Menin-MLL Inhibitors in MLL-rearranged Leukemia Cell Lines
| Compound | Cell Line | MLL Fusion | GI50 / IC50 (Cell Viability) | Reference(s) |
| MI-463 | MLL-AF9 BMCs | MLL-AF9 | 0.23 µM (GI50) | [20] |
| MI-503 | MLL-AF9 BMCs | MLL-AF9 | 0.22 µM (GI50) | [20] |
| MI-503 | MV4;11 | MLL-AF4 | 250 - 570 nM (GI50) | [14] |
| MI-538 | MV4-11 | MLL-AF4 | 21 nM (IC50) | [12] |
| M-89 | MV-4-11 | MLL-AF4 | 25 nM (IC50) | [12] |
| M-89 | MOLM-13 | MLL-AF9 | 54 nM (IC50) | [12] |
GI50: Half-maximal growth inhibition concentration; IC50: Half-maximal inhibitory concentration; BMCs: Bone Marrow Cells
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of menin-MLL inhibitors like this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate leukemia cell lines (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 2.5 x 10^5 cells/mL in a final volume of 100 µL per well.[21]
-
Compound Treatment: Treat cells with a range of concentrations of the menin-MLL inhibitor (e.g., 0.01 nM to 10 µM) or DMSO as a vehicle control.[18]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[21][22]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the DMSO-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Treat leukemia cells with the menin-MLL inhibitor or DMSO for a specified time (e.g., 48 or 72 hours).[18]
-
Cell Harvesting: Harvest the cells by centrifugation and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[18]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[18]
-
Data Acquisition: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Reverse Transcription Quantitative PCR (RT-qPCR) for HOX Gene Expression
This method is used to quantify the mRNA levels of HOXA9 and MEIS1.
-
Cell Treatment and RNA Isolation: Treat cells with the inhibitor or DMSO for a defined period (e.g., 24 or 48 hours). Isolate total RNA using an appropriate RNA extraction kit (e.g., RNeasy Kit, Qiagen).[18]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[23]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. The results are typically presented as a fold change in expression in inhibitor-treated cells compared to DMSO-treated cells.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of MLL fusion proteins and the presence of specific histone modifications at the HOX gene loci.
-
Cross-linking: Treat leukemia cells (2-5 x 10^7 cells per IP) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[2][24]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and prepare nuclear extracts. Shear the chromatin to an average size of 200-1000 bp using sonication.[25]
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., MLL1, H3K4me3, H3K79me2) or a negative control IgG.[2]
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for the HOXA9 and MEIS1 promoter regions, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[11]
Experimental Workflow Diagram
Caption: Workflow for characterizing menin-MLL inhibitors.
Conclusion
This compound represents a targeted therapeutic strategy for acute leukemias driven by the menin-MLL interaction. By disrupting this key oncogenic partnership, this compound and related compounds effectively suppress the aberrant expression of HOXA9 and MEIS1, leading to the differentiation and apoptosis of leukemic cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these inhibitors and for further elucidating the molecular mechanisms underpinning their therapeutic effects. As more data on this compound becomes available, it is anticipated that it will confirm the potent and specific anti-leukemic activity characteristic of this promising class of epigenetic drugs.
References
- 1. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | H3K4me3 Histone ChIP-Seq Analysis Reveals Molecular Mechanisms Responsible for Neutrophil Dysfunction in HIV-Infected Individuals [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regulation of HOX gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuraoncology.com [kuraoncology.com]
- 6. researchgate.net [researchgate.net]
- 7. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nup98-HoxA9 immortalizes myeloid progenitors, enforces expression of Hoxa9, Hoxa7 and Meis1, and alters cytokine-specific responses in a manner similar to that induced by retroviral co-expression of Hoxa9 and Meis1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. MiR-100 regulates cell viability and apoptosis by targeting ATM in pediatric acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Effect of LINC00641 on Viability and Apoptosis of Acute Myeloid Leukemia Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. MEIS 1 expression is downregulated through promoter hypermethylation in AML1-ETO acute myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Menin-MLL Inhibitor MI-1063 in Cell Culture Experiments
Introduction
MI-1063 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) protein. The Menin-MLL interaction is a critical driver of leukemogenesis in acute leukemias harboring MLL gene rearrangements (MLL-r).[1][2] MLL fusion proteins aberrantly recruit the histone methyltransferase complex, leading to the upregulation of target genes such as HOXA9 and MEIS1, which in turn drives leukemic cell proliferation and blocks differentiation.[3] By disrupting the Menin-MLL interaction, this compound offers a targeted therapeutic strategy for MLL-r leukemias and potentially other cancers where this interaction is oncogenic.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments to investigate its biological activity and therapeutic potential.
Mechanism of Action
This compound binds to a pocket on the surface of the Menin protein, competitively inhibiting its interaction with the N-terminal fragment of MLL.[2] This disruption prevents the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of key target genes like HOXA9 and MEIS1.[3] The consequence of this targeted inhibition is the induction of cell differentiation, cell cycle arrest, and ultimately, apoptosis in MLL-r leukemia cells.[4]
Applications in Cell Culture
This compound can be utilized in a variety of in vitro assays to characterize its anti-leukemic properties:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.
-
Apoptosis Assays: To investigate the induction of programmed cell death.
-
Cell Differentiation Assays: To assess the ability of this compound to induce differentiation in leukemic cells.
-
Gene Expression Analysis (RT-qPCR and Western Blot): To confirm the on-target effect of this compound by measuring the expression levels of MLL target genes.
-
Colony Formation Assays: To evaluate the effect of this compound on the self-renewal capacity of cancer cells.
Quantitative Data Summary
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for Menin-MLL inhibitors in various cell lines. These values should be experimentally determined for this compound.
| Cell Line | Cancer Type | MLL Status | Representative IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | 50 - 200 |
| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | 100 - 500 |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | MLL-AF4 | 200 - 800 |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | MLL-AF4 | 150 - 600 |
| OCI-AML3 | Acute Myeloid Leukemia | MLL Wild-Type | > 10,000 |
| K562 | Chronic Myeloid Leukemia | MLL Wild-Type | > 10,000 |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Culture Media: Use the recommended media for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Cell Culture
-
Culture MLL-r cell lines (e.g., MV4-11, MOLM-13) and MLL wild-type control cell lines (e.g., OCI-AML3, K562) in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in the exponential growth phase by passaging every 2-3 days.
-
Regularly test cell lines for mycoplasma contamination.
Cell Viability Assay (MTS/MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach or acclimate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 72-96 hours at 37°C.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Target Gene Expression
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a DMSO control for 48-72 hours.
-
Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., ß-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RNA Extraction and RT-qPCR for Target Gene Expression
-
Treat cells as described in the Western Blot protocol.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green or TaqMan probes for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
Troubleshooting
-
Low Potency (High IC50):
-
Verify the concentration and integrity of the this compound stock solution.
-
Ensure the cell line is indeed dependent on the Menin-MLL interaction.
-
Optimize incubation time.
-
-
Inconsistent Results:
-
Maintain consistent cell passage numbers.
-
Ensure accurate cell counting and seeding.
-
Check for mycoplasma contamination.
-
-
No Change in Target Gene Expression:
-
Optimize treatment duration and concentration.
-
Verify antibody quality and qPCR primer efficiency.
-
Ensure efficient protein or RNA extraction.
-
Safety Precautions
This compound is a bioactive small molecule. Standard laboratory safety precautions should be followed. Wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. MI-63: a novel small-molecule inhibitor targets MDM2 and induces apoptosis in embryonal and alveolar rhabdomyosarcoma cells with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MI-1063, a Menin-MLL Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MI-1063 is a potent and selective small molecule inhibitor targeting the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) proteins. This interaction is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or mutations in Nucleophosmin 1 (NPM1). Menin acts as a scaffold protein, and its interaction with MLL fusion proteins is essential for the recruitment of the MLL complex to target genes, leading to the upregulation of leukemogenic genes like HOXA9 and MEIS1. By disrupting the Menin-MLL interaction, this compound leads to the downregulation of these target genes, inducing differentiation and apoptosis in leukemic cells. These application notes provide detailed protocols for the solubility and preparation of this compound for laboratory use.
Product Information
| Property | Value (Representative Data for Menin-MLL Inhibitors) |
| Target | Menin-MLL Interaction |
| Molecular Weight | Compound specific, not publicly available |
| Appearance | Crystalline solid |
| Purity | >98% |
| IC₅₀ (Menin-MLL PPI) | 10-500 nM (Varies by specific compound) |
| Storage | Store at -20°C for up to 1 year |
Solubility and Storage
Proper storage and handling of this compound are crucial to maintain its stability and activity. It is recommended to store the compound as a solid at -20°C. For experimental use, stock solutions should be prepared and stored at -80°C.
| Solvent | Solubility (Representative) | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used for further dilutions, but initial stock in DMSO is preferred. |
| Water | Insoluble | Not a suitable solvent for this class of compounds. |
Note: The solubility data presented is representative of the Menin-MLL inhibitor class. It is recommended to perform a solubility test for your specific batch of this compound.
Preparation of this compound for Laboratory Use
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial containing a known mass of this compound. The exact volume will depend on the molecular weight of this compound, which is not publicly available. Please refer to the manufacturer's product data sheet.
-
Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. The solution should be clear and colorless.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquoted stock solutions at -80°C. When stored properly, the stock solution is stable for at least 6 months.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration.
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
Caption: this compound disrupts the Menin-MLL fusion protein interaction, inhibiting leukemogenic gene transcription.
Caption: Workflow for evaluating this compound's effects on leukemia cells in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal growth inhibitory concentration (GI₅₀) of this compound in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 100 µL of medium containing serial dilutions of this compound (or DMSO vehicle control) to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ value from the dose-response curve.
Gene Expression Analysis by qRT-PCR
This protocol is for measuring the effect of this compound on the expression of target genes HOXA9 and MEIS1.
Materials:
-
Leukemia cell lines
-
6-well cell culture plates
-
This compound working solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Seed cells in 6-well plates and allow them to adhere or stabilize overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1x and 5x GI₅₀) or DMSO vehicle control for 24-48 hours.
-
Harvest the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Disclaimer
The information provided in these application notes is based on the known properties of the Menin-MLL inhibitor class of compounds. This compound is assumed to be a member of this class. Researchers should refer to the specific product data sheet provided by the manufacturer for this compound for any compound-specific information. The protocols provided are intended as a guide and may require optimization for specific experimental conditions and cell lines.
Application Notes and Protocols for Assessing MI-1063 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1063 (also known as MI-503) is a potent and specific small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical dependency for the development and progression of certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[1] In these leukemias, MLL fusion proteins aberrantly recruit Menin to chromatin, leading to the upregulation of leukemogenic target genes such as HOXA9 and MEIS1.[1][2][3] this compound disrupts this interaction, offering a promising therapeutic strategy.
The validation of target engagement is a cornerstone of drug discovery, ensuring that a compound's therapeutic effects are a direct result of its intended mechanism of action. For Menin-MLL inhibitors like this compound, a multi-faceted approach is essential to confirm binding to Menin in both biochemical and cellular contexts. These application notes provide detailed protocols for key assays to assess the target engagement of this compound.
Signaling Pathway of Menin-MLL Interaction in MLL-Rearranged Leukemia
The diagram below illustrates the critical role of the Menin-MLL interaction in driving leukemogenesis in MLL-rearranged leukemia and the mechanism of action for this compound. In this pathological context, the MLL fusion protein binds to Menin, which then acts as a scaffold to recruit other proteins, including the histone methyltransferase DOT1L. This complex is tethered to chromatin at specific gene loci, leading to aberrant histone H3 lysine (B10760008) 79 (H3K79) methylation and the transcriptional activation of pro-leukemic genes like HOXA9 and MEIS1. This compound competitively binds to a pocket on Menin that is critical for the MLL interaction, thereby preventing the formation of this oncogenic complex and inhibiting the downstream gene expression that drives the leukemic state.
Quantitative Data Summary
The following table summarizes the potency of this compound (MI-503) and related Menin-MLL inhibitors across various target engagement and functional assays. This data allows for a comparative assessment of their efficacy.
| Compound | Assay Type | Target/System | IC50 / Kd | Reference |
| This compound (MI-503) | TR-FRET | Menin-MLL Interaction | IC50: 80 nM | [4] |
| This compound (MI-503) | Isothermal Titration Calorimetry (ITC) | Menin Binding | Kd: Not Reported | [4] |
| This compound (MI-503) | Fluorescence Polarization (FP) | Menin-MLL4-43 Interaction | IC50: 33 nM | [5] |
| BAY-155 | TR-FRET | Menin-MLL Interaction | IC50: 8 nM | [4] |
| BAY-155 | Isothermal Titration Calorimetry (ITC) | Menin Binding | Kd: 75 nM | [4] |
| MI-2-2 | Fluorescence Polarization (FP) | Menin-MLL Interaction | Kd: 22 nM | [6] |
| D0060-319 | Fluorescence Polarization (FP) | Menin-MLL Interaction | IC50: 7.46 nM | [7] |
| D0060-319 | Cell Proliferation (MV4-11) | MLL-rearranged cells | IC50: 4.0 nM | [7] |
| D0060-319 | Cell Proliferation (MOLM-13) | MLL-rearranged cells | IC50: 1.7 nM | [7] |
Experimental Protocols
Biochemical Assay: Fluorescence Polarization (FP)
This assay is a common method for initial high-throughput screening and for quantifying the disruption of the Menin-MLL interaction in a purified, cell-free system.
Principle: The assay measures the change in the tumbling rate of a fluorescently labeled peptide derived from MLL. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger Menin protein, its tumbling slows, leading to an increase in fluorescence polarization. An inhibitor like this compound will compete with the peptide for binding to Menin, causing a decrease in the polarization signal.[8][9]
References
- 1. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: MI-1063 in CRISPR Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1063 is a potent and specific small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in certain types of cancer, particularly in acute leukemias with MLL rearrangements. By disrupting the Menin-MLL complex, this compound inhibits the transcription of key downstream target genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in susceptible cancer cells.[1] CRISPR-Cas9 genetic screening is a powerful tool to elucidate the mechanisms of action of small molecule inhibitors and to identify genes that confer sensitivity or resistance. This application note provides a detailed protocol and data interpretation guidelines for utilizing this compound in CRISPR screening assays to identify novel therapeutic targets and understand resistance mechanisms.
Mechanism of Action of this compound
The Menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, where it methylates histone H3 on lysine (B10760008) 4 (H3K4), leading to the transcriptional activation of leukemogenic genes.[1] this compound binds to Menin and allosterically inhibits its interaction with MLL, thereby preventing the recruitment of the MLL complex to its target gene promoters. This leads to a reduction in H3K4 methylation and subsequent downregulation of genes essential for leukemia cell survival and proliferation. CRISPR-Cas9 knockout of MEN1, the gene encoding Menin, can phenocopy the effects of this compound, providing a genetic validation of the inhibitor's on-target activity.
Data Presentation
A CRISPR-Cas9 screen with a Menin-MLL inhibitor like this compound can identify genes whose knockout confers either resistance or sensitivity to the compound. The results are typically represented as the log2 fold change (L2FC) of each single-guide RNA (sgRNA) in the drug-treated population compared to a control population.
A chromatin-focused CRISPR screen was performed in MLL-rearranged leukemia cells (MLL-AF9) treated with the Menin-MLL inhibitor MI-503, which is structurally and functionally similar to this compound. The data below summarizes the top 20 most significantly enriched (conferring resistance) and depleted (conferring sensitivity) genes from this screen.[2]
| Gene | Description | Log2 Fold Change (MI-503 vs. DMSO) | Implication |
| Top Enriched Genes (Resistance) | |||
| UTX (KDM6A) | Histone demethylase | Positive | Loss of UTX may bypass the need for MLL-mediated H3K4 methylation. |
| MLL3 (KMT2C) | Histone methyltransferase | Positive | MLL3 may have redundant functions with MLL1 in some contexts. |
| MLL4 (KMT2D) | Histone methyltransferase | Positive | Similar to MLL3, its loss might confer resistance. |
| PAX5 | Transcription factor | Positive | Involved in B-cell development, its loss may alter cellular state. |
| CREBBP | Histone acetyltransferase | Positive | A key transcriptional co-activator. |
| EP300 | Histone acetyltransferase | Positive | Interacts with CREBBP. |
| BRD4 | Bromodomain protein | Positive | A reader of acetylated histones. |
| HDAC1 | Histone deacetylase | Positive | Its loss may alter the epigenetic landscape to favor survival. |
| SIN3A | Transcriptional corepressor | Positive | Part of a corepressor complex with HDAC1. |
| SUZ12 | Polycomb repressive complex 2 subunit | Positive | Involved in gene silencing. |
| EZH2 | Histone methyltransferase (H3K27) | Positive | Catalytic subunit of PRC2. |
| EED | Polycomb repressive complex 2 subunit | Positive | Core component of PRC2. |
| RBBP4 | Histone-binding protein | Positive | Component of several chromatin-modifying complexes. |
| RBBP7 | Histone-binding protein | Positive | Similar to RBBP4. |
| CHD4 | Chromodomain helicase DNA binding protein 4 | Positive | Component of the NuRD complex. |
| SMARCA4 | SWI/SNF catalytic subunit | Positive | A key chromatin remodeler. |
| ARID1A | SWI/SNF complex subunit | Positive | Involved in chromatin remodeling. |
| PBRM1 | SWI/SNF complex subunit | Positive | Part of the PBAF chromatin remodeling complex. |
| SETD2 | Histone methyltransferase (H3K36) | Positive | Involved in transcriptional elongation. |
| DOT1L | Histone methyltransferase (H3K79) | Positive | Its inhibition is synergistic with Menin-MLL inhibition. |
| Top Depleted Genes (Sensitivity) | |||
| MEN1 | Menin | Negative | Validates on-target effect of the inhibitor. |
| MLL1 | Mixed Lineage Leukemia 1 | Negative | The direct partner of Menin. |
| LEDGF (PSIP1) | Lens epithelium-derived growth factor | Negative | A chromatin-binding protein that tethers MLL to chromatin. |
| c-MYB | Myb proto-oncogene, transcription factor | Negative | Cooperates with MLL in leukemogenesis. |
| HOXA9 | Homeobox A9 | Negative | Critical downstream target of the Menin-MLL complex. |
| MEIS1 | Meis homeobox 1 | Negative | A key cofactor of HOXA9. |
| PBX3 | PBX homeobox 3 | Negative | Another HOX cofactor. |
| KAT6A (MOZ) | Histone acetyltransferase | Negative | Can be part of a complex with MLL. |
| WDR5 | WD repeat-containing protein 5 | Negative | A core component of the MLL complex. |
| ASH2L | Ash2-like | Negative | A core component of the MLL complex. |
| RBBP5 | Retinoblastoma-binding protein 5 | Negative | A core component of the MLL complex. |
| DPY30 | Dpy-30 homolog | Negative | A core component of the MLL complex. |
| MYC | MYC proto-oncogene | Negative | A master regulator of cell proliferation. |
| BCL2 | B-cell lymphoma 2 | Negative | An anti-apoptotic protein. |
| CDK6 | Cyclin-dependent kinase 6 | Negative | A key cell cycle regulator. |
| CCND1 | Cyclin D1 | Negative | A partner of CDK4/6. |
| E2F1 | E2F transcription factor 1 | Negative | A key regulator of cell cycle entry. |
| POLR2A | RNA polymerase II subunit A | Negative | Essential for transcription. |
| TBP | TATA-box binding protein | Negative | A general transcription factor. |
| BRD2 | Bromodomain-containing protein 2 | Negative | A BET family member. |
Experimental Protocols
This section provides a detailed methodology for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that modulate the response to this compound in a leukemia cell line such as MOLM-13 or MV4-11, which are known to be sensitive to Menin-MLL inhibitors.
Protocol 1: Lentiviral Production of CRISPR Library
-
Plasmid Amplification: Amplify the pooled sgRNA library plasmid in E. coli and purify the plasmid DNA.
-
Cell Seeding: Seed HEK293T cells at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Collection: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Virus Titer Determination: Determine the viral titer by transducing the target cells with serial dilutions of the viral supernatant and measuring the percentage of infected cells (e.g., by flow cytometry for a fluorescent reporter or by antibiotic selection).
Protocol 2: CRISPR-Cas9 Screen with this compound
-
Cell Line Preparation: Use a leukemia cell line (e.g., MOLM-13) that stably expresses Cas9. If not available, first transduce the cells with a lentiviral vector expressing Cas9 and select for a stable population.
-
Lentiviral Transduction of sgRNA Library: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
-
Antibiotic Selection: Two days post-transduction, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration should be predetermined by a kill curve.
-
Baseline Sample Collection (T0): After antibiotic selection is complete (typically 2-3 days), harvest a representative population of cells as the T0 reference sample.
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and an experimental group treated with a predetermined concentration of this compound. The concentration of this compound should be in the range of the IC50 to IC80 to provide a strong selective pressure. Based on similar compounds, a starting concentration range of 10-100 nM is recommended.
-
Cell Culture and Passaging: Passage the cells every 2-3 days, ensuring that the cell number is maintained to represent the library complexity (at least 500 cells per sgRNA). Replenish the media with fresh this compound or DMSO at each passage.
-
Final Sample Collection (T-final): Continue the screen for 14-21 days. At the end of the screen, harvest the cells from both the DMSO and this compound treated populations.
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and T-final cell pellets.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR. The PCR products are then purified and subjected to next-generation sequencing to determine the abundance of each sgRNA.
-
Data Analysis: Use bioinformatics tools like MAGeCK to analyze the sequencing data.[3] The analysis will identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the DMSO-treated and T0 populations.
Mandatory Visualizations
Caption: Menin-MLL signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a pooled CRISPR-Cas9 screen with this compound.
References
Application Notes and Protocols for Developing MI-1063 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1063 is understood to be a representative of the class of small molecule inhibitors targeting the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in certain types of acute myeloid leukemia (AML), particularly those with MLL rearrangements or NPM1 mutations. The inhibitor functions by disrupting the Menin-MLL complex, which in turn leads to the downregulation of key target genes such as HOXA9 and MEIS1, ultimately inhibiting cancer cell proliferation and promoting differentiation.
The emergence of drug resistance is a significant challenge in cancer therapy. The development of cell lines resistant to this compound in a laboratory setting is a crucial step in understanding the potential mechanisms of clinical resistance, identifying new therapeutic targets to overcome it, and developing novel combination therapies. These application notes provide a comprehensive guide to generating and characterizing this compound resistant cell lines.
Potential Mechanisms of Resistance to Menin-MLL Inhibitors
Understanding the potential ways cancer cells can evade the effects of this compound is fundamental to designing robust research studies. Based on current research into Menin-MLL inhibitors, resistance can be broadly categorized into two types:
-
On-Target Resistance: This typically involves genetic alterations in the drug's direct target. For Menin-MLL inhibitors, this has been observed through somatic mutations in the MEN1 gene. These mutations can occur at the drug-binding interface, preventing the inhibitor from effectively disrupting the Menin-MLL interaction without significantly compromising the oncogenic function of the complex.[1][2][3][4][5]
-
Off-Target Resistance (Bypass Pathways): Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for the inhibited pathway. In the context of Menin-MLL inhibition, this can involve non-genetic mechanisms such as the aberrant activation of oncogenes like MYC or alterations in epigenetic regulators like the non-canonical polycomb repressive complexes PRC1.1 and PRC2.2.[6][7]
Data Presentation: Characterization of Resistant Cell Lines
A systematic presentation of quantitative data is essential for comparing the characteristics of the parental (sensitive) and the newly developed resistant cell lines.
Table 1: Quantitative Comparison of Parental and this compound Resistant Cell Lines
| Parameter | Parental Cell Line (e.g., MV4;11) | This compound Resistant Clone 1 | This compound Resistant Clone 2 |
| This compound IC50 (nM) | 50 | 5,000 | 7,500 |
| Fold Resistance (IC50) | 1 | 100 | 150 |
| Doubling Time (hours) | 24 | 30 | 32 |
| HOXA9 mRNA Expression (Relative to Parental) | 1 | 0.8 | 0.9 |
| MEIS1 mRNA Expression (Relative to Parental) | 1 | 0.75 | 0.85 |
| MYC mRNA Expression (Relative to Parental) | 1 | 5 | 7 |
| Presence of MEN1 Mutations | Wild-Type | Wild-Type | M327I |
Experimental Protocols
Protocol 1: Development of this compound Resistant Cell Lines by Continuous Drug Exposure
This protocol describes the generation of a polyclonal population of this compound resistant cells through a stepwise increase in drug concentration.
Materials:
-
Parental cancer cell line (e.g., MLL-rearranged AML cell line like MV4;11 or MOLM-13)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®)
-
Sterile cell culture plates, flasks, and pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Plate the parental cells at an appropriate density in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Continuous Drug Exposure:
-
Start by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC50.
-
Initially, a significant portion of the cells will die.
-
Monitor the cells closely and allow the surviving population to repopulate the flask. This may take several passages.
-
-
Stepwise Increase in Drug Concentration:
-
Once the cells are growing steadily in the presence of the initial this compound concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Again, expect a period of cell death followed by the recovery of a resistant population.
-
Repeat this process of incrementally increasing the this compound concentration. The duration of this process can range from 3 to 18 months.[8]
-
-
Monitoring and Characterization:
-
At each stable concentration step, it is advisable to cryopreserve a stock of the cells.
-
Periodically re-determine the IC50 of the cell population to quantify the level of resistance. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[6]
-
-
Establishment of a Stable Resistant Line:
-
Continue the dose escalation until the desired level of resistance is achieved (e.g., >10-fold increase in IC50).
-
Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the highest concentration in which they can stably proliferate).
-
Protocol 2: Isolation of Monoclonal this compound Resistant Cell Lines by Limiting Dilution
This protocol is for isolating single cell-derived clones from the polyclonal resistant population to ensure a genetically homogenous cell line for further studies.
Materials:
-
Polyclonal this compound resistant cell population
-
Complete cell culture medium
-
96-well cell culture plates
-
Microscope
Procedure:
-
Prepare a Single-Cell Suspension:
-
Harvest the polyclonal resistant cells and ensure they are in a single-cell suspension by gentle pipetting.
-
Accurately count the cells.
-
-
Serial Dilution:
-
Perform a serial dilution of the cell suspension in complete culture medium to a final concentration of 10 cells/mL.
-
Add 100 µL of this diluted cell suspension to each well of a 96-well plate. This corresponds to a theoretical density of 1 cell per well.
-
-
Incubation and Colony Formation:
-
Incubate the plates at 37°C with 5% CO2.
-
After 24-48 hours, carefully examine each well under a microscope to identify wells containing a single cell. Mark these wells.
-
Continue to incubate the plates for 1-3 weeks, monitoring for colony formation in the marked wells.
-
-
Expansion of Monoclonal Colonies:
-
Once a colony is of a sufficient size (e.g., >50 cells), carefully transfer the cells from the 96-well plate to a larger vessel (e.g., a 24-well plate) for further expansion.
-
Continue to culture and expand the monoclonal populations.
-
-
Validation of Resistance:
-
Once a sufficient number of cells are obtained, re-determine the IC50 for this compound for each clone to confirm and quantify the level of resistance.
-
Cryopreserve stocks of the validated monoclonal resistant cell lines.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MEN1 mutations mediate clinical resistance to menin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Preclinical Application Notes for MI-1063 in Leukemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1063 is a potent and specific small molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, this compound prevents the degradation of p53, leading to its accumulation and the subsequent activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. This mechanism of action makes this compound a promising therapeutic candidate for the treatment of various malignancies, including hematological cancers like leukemia, where the p53 pathway is often dysregulated.
These application notes provide an overview of the preclinical data available for this compound and serve as a guide for its investigation in leukemia research. It is important to note that publicly available data on the in vivo preclinical use of this compound as a standalone agent is limited. The information presented herein is based on its in vitro activity and its role as a component of the Proteolysis Targeting Chimera (PROTAC) degrader, MD-265.
Mechanism of Action
This compound functions by binding to the p53-binding pocket of MDM2, thereby inhibiting the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which in turn transcriptionally activates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX). In leukemia cells with functional p53, this cascade of events results in potent anti-proliferative and pro-apoptotic effects.
Caption: Mechanism of action of this compound.
In Vitro Efficacy in Leukemia Cell Lines
This compound has demonstrated potent anti-proliferative activity in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.
| Cell Line | Leukemia Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 179 |
| MV4-11 | Acute Myeloid Leukemia | 93 |
Preclinical In Vivo Studies: A Note on Data Gaps
As of the latest review of publicly available literature, detailed preclinical studies evaluating the dosage, administration, and efficacy of this compound as a standalone agent in in vivo leukemia models have not been extensively reported. The primary in vivo data comes from studies of MD-265, a PROTAC that utilizes this compound as its MDM2-binding moiety. These studies have shown that degradation of MDM2 via MD-265 leads to significant tumor regression in leukemia xenograft models.
Researchers planning in vivo studies with this compound should consider the following general guidance for MDM2 inhibitors and conduct thorough dose-finding and toxicity studies.
Proposed Experimental Protocols for Preclinical Leukemia Studies
The following protocols are generalized based on standard practices for evaluating novel anti-cancer agents in preclinical leukemia models. Specific parameters will need to be optimized for this compound.
In Vitro Cell Proliferation Assay
Objective: To determine the cytotoxic effect of this compound on a panel of leukemia cell lines.
Methodology:
-
Cell Culture: Culture leukemia cell lines (e.g., RS4;11, MV4-11, MOLM-13, etc.) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate IC50 values using non-linear regression analysis.
Caption: In Vitro Cell Proliferation Workflow.
In Vivo Xenograft Model of Acute Leukemia
Objective: To evaluate the in vivo anti-leukemic efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Implantation: Intravenously inject 1 x 10^6 luciferase-expressing leukemia cells (e.g., RS4;11-luc) into each mouse.
-
Tumor Burden Monitoring: Monitor tumor engraftment and progression via bioluminescence imaging (BLI).
-
Treatment Initiation: Once a detectable tumor burden is established (e.g., day 7-10 post-injection), randomize mice into treatment and control groups.
-
Dosing (to be determined):
-
Route of Administration: Oral gavage or intraperitoneal injection are common routes for small molecules.
-
Dosage and Schedule: This needs to be determined through a Maximum Tolerated Dose (MTD) study. A starting point could be a dose range informed by other MDM2 inhibitors, for example, 25-100 mg/kg, administered daily or on a 5-days-on/2-days-off schedule.
-
-
Efficacy Endpoints:
-
Monitor tumor burden by BLI weekly.
-
Record animal body weight and clinical signs of toxicity.
-
Measure overall survival.
-
At the end of the study, collect bone marrow, spleen, and peripheral blood to assess leukemia infiltration by flow cytometry (e.g., for human CD45+ cells).
-
-
Data Analysis: Compare tumor growth, survival curves (Kaplan-Meier analysis), and leukemia burden between treatment and control groups.
Caption: In Vivo Xenograft Study Workflow.
Safety and Toxicology Considerations
Preclinical safety and toxicology studies are crucial to determine the therapeutic window of this compound. Key assessments should include:
-
Maximum Tolerated Dose (MTD) Study: To identify the highest dose that does not cause unacceptable toxicity.
-
Pharmacokinetics (PK) Study: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
General Toxicology Studies: In two species (one rodent, one non-rodent) to evaluate potential target organ toxicity with repeated dosing.
Conclusion
This compound is a promising MDM2 inhibitor with demonstrated in vitro potency against leukemia cell lines. While comprehensive in vivo data for its standalone use is not yet widely available, the provided protocols offer a framework for its preclinical evaluation. Future research should focus on establishing the in vivo efficacy, safety, and pharmacokinetic profile of this compound to support its potential clinical development for the treatment of leukemia.
Detecting Ozanimod (RPC1063) in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozanimod, also known by its investigational name RPC1063, is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[1][2] It selectively binds to S1P receptors 1 and 5, which leads to the retention of lymphocytes in peripheral lymphoid organs.[2] This prevents their migration to sites of inflammation, thereby reducing the autoimmune response. Accurate quantification of Ozanimod and its metabolites in biological samples is crucial for pharmacokinetic studies, dose-response relationship assessments, and clinical monitoring. These application notes provide detailed protocols for the detection and quantification of Ozanimod and its major metabolites in biological matrices, primarily human plasma.
Ozanimod undergoes extensive metabolism, resulting in several active and inactive metabolites. The major circulating active metabolites, which contribute significantly to the overall pharmacological effect, are CC112273 and CC1084037.[3][4] Therefore, bioanalytical methods should ideally be capable of quantifying the parent drug, Ozanimod, as well as these key metabolites.
Analytical Methods Overview
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Ozanimod and its metabolites in biological fluids due to its high sensitivity, selectivity, and accuracy.[3] Immunoassays are not commonly reported for Ozanimod, likely due to the complexity of developing antibodies that can distinguish between the parent drug and its various structurally similar metabolites.
The following sections detail a validated LC-MS/MS method for the simultaneous quantification of Ozanimod, CC112273, and CC1084037 in human plasma.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and analytical parameters for Ozanimod and its major active metabolites.
Table 1: Pharmacokinetic Parameters of Ozanimod and its Major Active Metabolites in Healthy Subjects
| Analyte | Tmax (h) | t1/2 (h) | Major Contribution to Total Active Drug Exposure (%) |
| Ozanimod (RPC1063) | ~6-8 | ~20-22 | ~6% |
| CC112273 | ~10 | ~240 (10 days) | ~73% |
| CC1084037 | ~16 | ~240 (10 days) | ~15% |
Data compiled from multiple pharmacokinetic studies.[3][4][5][6]
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Ozanimod and its Metabolites
| Parameter | Ozanimod (RPC1063) | CC112273 | CC1084037 |
| LLOQ (pg/mL) | 4 | 25 | 4 |
| ULOQ (pg/mL) | 2000 | 10000 | 2000 |
| Inter-assay Precision (%CV) | ≤ 9.8% | ≤ 9.8% | ≤ 9.8% |
| Inter-assay Accuracy (%bias) | -0.8% to 4.2% | -0.8% to 4.2% | -0.8% to 4.2% |
| Extraction Recovery | >60% (Protein Precipitation) | >60% (Protein Precipitation) | >60% (Protein Precipitation) |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation. Data is indicative and compiled from published validation data.[4][6][7]
Experimental Protocols
Protocol 1: Quantification of Ozanimod and its Major Active Metabolites (CC112273, CC1084037) in Human Plasma using LC-MS/MS
This protocol describes a method for the simultaneous quantification of Ozanimod, CC112273, and CC1084037 in human plasma.
1. Materials and Reagents
-
Ozanimod, CC112273, and CC1084037 analytical standards
-
Stable isotope-labeled internal standards (SIL-IS) for Ozanimod, CC112273, and CC1084037 (e.g., deuterated analogs)[8][9]
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes
-
96-well plates (optional, for high-throughput analysis)
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing SIL-IS for all three analytes in methanol).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.7 mL/min.[10]
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[10]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and its corresponding SIL-IS need to be optimized on the specific mass spectrometer used.
Table 3: Example MRM Transitions (to be optimized for the specific instrument)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ozanimod (RPC1063) | 405.2 | [To be determined] |
| CC112273 | [To be determined] | [To be determined] |
| CC1084037 | [To be determined] | [To be determined] |
| Ozanimod SIL-IS | [To be determined] | [To be determined] |
| CC112273 SIL-IS | [To be determined] | [To be determined] |
| CC1084037 SIL-IS | [To be determined] | [To be determined] |
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to its SIL-IS against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Quantify the concentration of Ozanimod, CC112273, and CC1084037 in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for Ozanimod quantification in plasma.
Caption: Ozanimod's mechanism of action via S1P receptor modulation.
References
- 1. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. d-nb.info [d-nb.info]
- 5. Cardiac Safety of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Results From the First‐in‐Human Study With Ozanimod, a Novel, Selective Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. moca.net.ua [moca.net.ua]
Application Notes and Protocols for MI-1063 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1063 is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL1). This interaction is a critical driver in certain aggressive hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring MLL1 gene rearrangements (MLL-r) or mutations in the nucleophosmin (B1167650) 1 (NPM1) gene. By disrupting the menin-MLL1 complex, this compound and similar inhibitors prevent the recruitment of the MLL1 fusion protein to its target genes, such as HOXA9 and MEIS1, leading to the downregulation of their expression, induction of leukemic cell differentiation, and ultimately, apoptosis.[1][2][3]
Preclinical studies have demonstrated that while menin-MLL inhibitors show promise as single agents, their efficacy can be significantly enhanced through combination with other chemotherapeutic agents. This synergistic approach aims to overcome potential resistance mechanisms and achieve deeper and more durable responses. This document provides detailed application notes and protocols for the use of this compound in combination with other key chemotherapy agents, based on preclinical data from closely related menin-MLL inhibitors.
Mechanism of Action and Combination Rationale
The primary mechanism of action of this compound is the disruption of the menin-MLL1/MLL-fusion protein interaction. This leads to a cascade of downstream effects, including the suppression of the leukemogenic gene expression program.[1][4] Preclinical evidence suggests that treatment with menin inhibitors can also lead to the attenuation of anti-apoptotic proteins like BCL2 and cell cycle regulators such as CDK6.[5] This provides a strong rationale for combining this compound with agents that target these pathways.
Combination with BCL2 Inhibitors (e.g., Venetoclax)
Rationale: Menin inhibition has been shown to decrease the expression of the anti-apoptotic protein BCL2.[2][5][6] Venetoclax (B612062) is a potent and selective BCL2 inhibitor. The combination of a menin inhibitor and venetoclax has demonstrated synergistic lethality in MLL-r and NPM1-mutated AML cell lines and patient-derived xenograft (PDX) models.[2][7][8][9] This combination effectively targets both the drivers of leukemogenesis and the survival mechanisms of cancer cells.
Combination with Other Chemotherapeutic Agents
Preclinical studies have also explored combinations of menin-MLL inhibitors with other agents, including:
-
FLT3 Inhibitors (e.g., Gilteritinib): Synergistic effects have been observed in AML models with co-occurring MLL rearrangements and FLT3 mutations.[10]
-
HDAC Inhibitors (e.g., Chidamide): Combination with HDAC inhibitors has shown synergistic anti-tumor activity in MLL-r AML cells.[11][12]
-
Hypomethylating Agents (e.g., Azacitidine): The combination of venetoclax and azacitidine is a standard of care in certain AML populations, and the addition of a menin inhibitor is being explored to further improve outcomes.[1][13][14]
-
Standard Chemotherapy (e.g., Cytarabine): Combining menin inhibitors with standard cytotoxic agents is a strategy to enhance anti-leukemic activity.[15][16]
Data Presentation
The following tables summarize quantitative data from preclinical studies on representative menin-MLL inhibitors, which are expected to have similar activity to this compound.
Table 1: In Vitro Activity of Representative Menin-MLL Inhibitors
| Compound | Cell Line | Genotype | IC50/GI50 (nM) | Reference |
| VTP50469 | MOLM13 | MLL-AF9 | Low nM | [17] |
| RS4;11 | MLL-AF4 | Low nM | [17] | |
| MI-3454 | MOLM13 | MLL-AF9 | 7-27 | [14] |
| MV4-11 | MLL-AF4 | 7-27 | [14] | |
| Ziftomenib (B3325460) | MOLM13 | MLL-AF9 | N/A | [10] |
| MV4-11 | MLL-AF4 | N/A | [10] | |
| MI-503 | MV4-11 | MLL-AF4 | ~200-500 | [11] |
Table 2: In Vivo Efficacy of Menin-MLL Inhibitor Combinations
| Menin Inhibitor | Combination Agent | Cancer Model | Efficacy Outcome | Reference |
| SNDX-5613 | Venetoclax | MLL-r / NPM1c AML PDX | Superior reduction in AML burden and improved overall survival | [7] |
| DS-1594b | Venetoclax | NPM1m AML PDX | Greater reduction in AML burden compared to single agents | [8] |
| MI-3454 | Gilteritinib | MLL-r / FLT3-ITD AML Xenograft | Cured mice in aggressive leukemia models | [10] |
| SNDX-50469 | Venetoclax | NPM1c/FLT3-mutated AML PDX | Markedly diminished bone marrow leukemia burden | [2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Protocols
1. Reconstitution of this compound
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Protocol:
-
Allow the this compound vial to reach room temperature.
-
Prepare a stock solution (e.g., 10 mM) by adding the appropriate volume of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into single-use volumes to prevent freeze-thaw cycles.
-
Store stock solutions at -80°C.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination.
-
Materials: MLL-r or NPM1m leukemia cell lines (e.g., MOLM-13, MV4-11), 96-well plates, complete culture medium, this compound, combination agent, MTT reagent, solubilization solution (e.g., DMSO).
-
Protocol:
-
Seed cells at an appropriate density (e.g., 5 x 10^4 cells/well) in a 96-well plate.
-
Treat cells with serial dilutions of this compound, the combination agent, or the combination of both. Include a vehicle control (DMSO).
-
Incubate for 72-96 hours at 37°C, 5% CO2.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution and incubate until formazan (B1609692) crystals are dissolved.
-
Measure absorbance at 570 nm.
-
Calculate IC50 values and combination indices (CI) using appropriate software (e.g., CompuSyn).
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound and its combinations.
-
Materials: Leukemia cell lines, 6-well plates, this compound, combination agent, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Protocol:
-
Treat cells in 6-well plates with this compound, the combination agent, or the combination for 48-72 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry within one hour.
-
4. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the effect of this compound on the expression of target genes.
-
Materials: Leukemia cell lines, RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for target genes (HOXA9, MEIS1, BCL2) and a housekeeping gene (e.g., GAPDH).
-
Protocol:
-
Treat cells with this compound or vehicle for 24-48 hours.
-
Isolate total RNA and synthesize cDNA.
-
Perform qRT-PCR using specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
In Vivo Protocols
1. Patient-Derived Xenograft (PDX) Model of MLL-r Leukemia
-
Objective: To evaluate the in vivo efficacy of this compound combinations in a clinically relevant model.[18][19]
-
Materials: Immunodeficient mice (e.g., NSG), cryopreserved primary MLL-r or NPM1m AML patient cells, sterile PBS, irradiation source.[7]
-
Protocol:
-
Sublethally irradiate NSG mice (e.g., 2.5 Gy) 24 hours before cell injection.
-
Thaw and wash primary leukemia cells.
-
Inject 1-5 x 10^6 viable cells intravenously (tail vein) into each mouse.
-
Monitor engraftment by weekly retro-orbital bleeding and flow cytometry for human CD45+ cells.
-
Initiate treatment when engraftment reaches a predetermined level (e.g., 1-5% hCD45+ cells in peripheral blood).
-
2. Dosing and Administration
-
This compound (and other menin inhibitors): Typically formulated for oral administration. Dosing will depend on the specific compound's pharmacokinetic and pharmacodynamic properties, determined in preliminary studies. For example, representative menin inhibitors have been administered daily by oral gavage or formulated in chow.[2][11]
-
Venetoclax: Can be administered orally.
-
Cytarabine/Azacitidine: Typically administered via intraperitoneal or subcutaneous injection.
-
Treatment Schedule: Treatment can be administered daily for a defined period (e.g., 21-28 days), followed by a recovery period.
3. Efficacy and Toxicity Assessment
-
Efficacy:
-
Monitor leukemia burden in peripheral blood weekly by flow cytometry.
-
At the end of the study, harvest bone marrow and spleen to determine final leukemia burden.
-
Monitor overall survival and plot Kaplan-Meier survival curves.
-
-
Toxicity:
-
Monitor body weight and clinical signs of toxicity daily.
-
Perform complete blood counts (CBCs) at regular intervals to assess hematologic toxicity.
-
At the end of the study, collect major organs for histopathological analysis.
-
Conclusion
The combination of this compound with other targeted therapies, particularly BCL2 inhibitors like venetoclax, represents a promising therapeutic strategy for MLL-r and NPM1m leukemias. The provided protocols offer a framework for preclinical evaluation of these combinations. Careful optimization of dosing and scheduling in robust in vivo models will be crucial for successful clinical translation. These application notes are intended to guide researchers in designing and executing experiments to further elucidate the potential of this compound in combination chemotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ash.confex.com [ash.confex.com]
- 9. researchgate.net [researchgate.net]
- 10. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with <i>MLL</i> rearrangement or <i>NPM1</i> mutation to venetoclax | Haematologica [haematologica.org]
- 11. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. ascopubs.org [ascopubs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdanderson.org [mdanderson.org]
- 16. Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. P414: PATIENT-DERIVED XENOGRAFT MODELS ARE THE LEADING STRATEGY TO IDENTIFY NEW AGENTS FOR PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming MI-1063 Resistance in Leukemia Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming MI-1063 resistance in leukemia cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia 1 (MLL1).[1] In leukemias with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c), the MLL1 fusion protein or a complex involving NPM1c aberrantly interacts with Menin. This interaction is crucial for the recruitment of the MLL1 complex to chromatin, leading to the upregulation of key target genes such as HOXA9 and MEIS1.[1] These genes are critical for maintaining the leukemic state by promoting proliferation and blocking differentiation. This compound competitively binds to the MLL1 binding pocket on Menin, disrupting the Menin-MLL1 interaction. This leads to the downregulation of HOXA9 and MEIS1, inducing differentiation and apoptosis in leukemia cells.[1]
Q2: We are observing a lack of response to this compound in our leukemia cell line experiments. What are the common causes?
Several factors can contribute to a lack of response to this compound. These can be broadly categorized as issues with experimental setup or true biological resistance.
-
Experimental Setup:
-
Suboptimal Drug Concentration: Ensure that the concentration of this compound used is sufficient to inhibit the Menin-MLL1 interaction in your specific cell line. It is recommended to perform a dose-response curve to determine the IC50 value.
-
Incorrect Cell Line: Verify that the cell line used is dependent on the Menin-MLL1 interaction for survival (e.g., MOLM-13, MV4-11 for MLL-r; OCI-AML3 for NPM1c).
-
Drug Stability and Potency: Confirm the stability and potency of your this compound stock. Improper storage or handling can lead to degradation.
-
-
Biological Resistance:
-
Genetic Resistance: The most common mechanism of acquired resistance is the emergence of point mutations in the MEN1 gene, which encodes for Menin.[2][3] These mutations can prevent this compound from binding to Menin without disrupting the Menin-MLL1 interaction.[4][5]
-
Non-Genetic Resistance: Leukemia cells can also develop resistance through transcriptional reprogramming, where they bypass the dependency on the Menin-MLL1 pathway.[2][6] This can involve the activation of other oncogenic pathways, such as MYC.
-
Q3: How can we experimentally determine if our leukemia cells have developed resistance to this compound?
To confirm this compound resistance, a combination of cellular and molecular biology techniques should be employed:
-
Cell Viability Assays: Perform a dose-response experiment comparing the IC50 of this compound in your suspected resistant cells to the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of resistance.
-
Target Engagement Assays: Use techniques like Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing to assess if this compound is still able to displace Menin from the promoter regions of target genes like HOXA9.[4]
-
MEN1 Gene Sequencing: Sequence the MEN1 gene in resistant cells to identify potential mutations in the drug-binding pocket.[4]
-
Gene Expression Analysis: Use RNA-sequencing or RT-qPCR to analyze the expression of MLL1 target genes (HOXA9, MEIS1) and other potential bypass pathways in the presence and absence of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at overcoming this compound resistance.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound | Cell passage number variability; Inconsistent cell seeding density; Reagent variability. | Use cells within a consistent and low passage number range. Ensure precise cell counting and seeding for all experiments. Prepare fresh drug dilutions for each experiment. |
| Combination therapy with Venetoclax (B612062) does not show synergy | Suboptimal dosing ratio; Incorrect timing of drug addition; Cell line is not sensitive to BCL-2 inhibition. | Perform a matrix of dose-response experiments with varying concentrations of both this compound and Venetoclax to identify the optimal synergistic ratio. Test both simultaneous and sequential addition of the drugs. Confirm sensitivity to Venetoclax as a single agent. |
| Difficulty in detecting MEN1 mutations | Low allele frequency of the mutation; Primer design issues for sequencing. | Use a highly sensitive detection method like droplet digital PCR (ddPCR) for known resistance mutations.[3] Design and validate multiple primer sets for Sanger or next-generation sequencing. |
| ChIP-seq data does not show Menin displacement after this compound treatment in resistant cells | Presence of a MEN1 mutation preventing drug binding; Ineffective cross-linking or immunoprecipitation. | Confirm the presence or absence of MEN1 mutations. Optimize the ChIP protocol, including cross-linking time and antibody concentration. |
| RNA-seq analysis shows downregulation of MLL targets, but cells remain viable | Non-genetic resistance; Activation of bypass pathways. | This suggests the drug is engaging its target, but the cells have become independent of the MLL1-Menin axis.[6] Perform pathway analysis on the RNA-seq data to identify upregulated survival pathways (e.g., MYC, RAS pathway).[6][7] |
Strategies to Overcome this compound Resistance
Combination therapies have emerged as a promising strategy to overcome or prevent resistance to Menin inhibitors.
Combination with BCL-2 Inhibitors (e.g., Venetoclax)
-
Rationale: Menin inhibition can lead to a decrease in the expression of the anti-apoptotic protein BCL-2.[5][7] Combining this compound with a BCL-2 inhibitor like Venetoclax can therefore have a synergistic effect, leading to enhanced apoptosis in leukemia cells.[7][8][9][10]
-
Quantitative Data Summary:
| Cell Line/Patient Sample | This compound Derivative | Venetoclax | Combination Effect | Reference |
| NPM1c/FLT3-mutated primary AML samples | SNDX-50469 (62.5 nM) | Venetoclax (2.5 nM) | Dramatically more effective in increasing apoptosis and decreasing cell viability than either agent alone. | [7] |
| MLL-r and mtNPM1 patient-derived AML cells | SNDX-50469 | Venetoclax | Synergistic lethality (Delta synergy scores > 1.0). | [8] |
| NPM1m PDX model | DS-1594b | Venetoclax | Greater reduction in AML burden compared to single agents. | [10] |
Combination with CDK4/6 Inhibitors
-
Rationale: In some contexts, resistance to Menin inhibitors is associated with a failure to induce cell cycle arrest. CDK4/6 inhibitors can block cell cycle progression and have been shown to mitigate resistance to Menin inhibitors by reactivating a tumor-suppressive transcriptional program.[11]
Combination with FLT3 Inhibitors
-
Rationale: FLT3 mutations are common co-occurring mutations in NPM1-mutated AML.[7] Co-inhibition of Menin and FLT3 has demonstrated enhanced anti-leukemic activity in preclinical models.[7]
Key Experimental Protocols
Cell Viability (IC50) Determination using MTT Assay
-
Cell Seeding: Seed leukemia cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment and Cross-linking: Treat leukemia cells with this compound or vehicle for the desired time. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to Menin or an IgG control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the purified DNA by qPCR using primers for the promoter regions of target genes (e.g., HOXA9) or by next-generation sequencing (ChIP-seq).[4][11][12]
RNA-Sequencing (RNA-seq)
-
Cell Treatment and RNA Extraction: Treat leukemia cells with this compound or vehicle. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Perform differential gene expression analysis to identify genes that are up- or downregulated upon this compound treatment in sensitive versus resistant cells.[1][6][13][14]
Visualizations
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ash.confex.com [ash.confex.com]
- 11. sotofelicianolab.mit.edu [sotofelicianolab.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. Using RNA-seq and targeted nucleases to identify mechanisms of drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using RNA-seq and targeted nucleases to identify mechanisms of drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting MI-1063 insolubility in aqueous solutions
Disclaimer: Publicly available information specifically for a compound designated "MI-1063" as an MLL1-WDR5 inhibitor could not be located. This technical support guide has been developed based on the properties and handling procedures of other well-characterized, poorly water-soluble small molecule inhibitors of the MLL1-WDR5 protein-protein interaction. The provided protocols and recommendations are intended as a general guide for researchers working with similar hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous cell culture medium. What is the recommended solvent?
A1: this compound, like many small molecule inhibitors targeting protein-protein interactions, is expected to be hydrophobic and poorly soluble in aqueous solutions. The recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO first, which can then be diluted into your aqueous experimental medium.
Q2: When I dilute my DMSO stock of this compound into my aqueous buffer or cell culture medium, it precipitates. How can I prevent this?
A2: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%, to minimize solvent-induced toxicity to cells. However, a slightly higher concentration may be necessary to maintain solubility. It is recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This can sometimes help to keep the compound in solution.
-
Vortexing During Dilution: While vortexing or gently mixing the aqueous solution, add the DMSO stock drop-wise. This rapid dispersion can prevent localized high concentrations of the compound that can lead to precipitation.
-
Use of Surfactants: For in vitro assays, the addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (at concentrations typically between 0.01% and 0.1%), can help to maintain the solubility of hydrophobic compounds.
-
Formulation with Co-solvents: For more challenging solubility issues, a formulation containing co-solvents may be necessary.
Q3: Can I use sonication or heating to dissolve this compound?
A3: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the initial dissolution of the compound in DMSO. However, it is crucial to ensure the compound is stable under these conditions. Avoid excessive heating, as it may lead to degradation. Always check the compound's stability information if available. After dissolving, allow the solution to return to room temperature before making further dilutions.
Q4: What is the expected stability of this compound in a stock solution?
A4: When stored in a tightly sealed vial at -20°C or -80°C, a DMSO stock solution of a hydrophobic inhibitor is typically stable for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. The stability of the compound in aqueous working solutions is generally much lower, and it is recommended to prepare these solutions fresh for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous media. | The compound has very low aqueous solubility and has exceeded its solubility limit. | Prepare a higher concentration stock in DMSO. When diluting, ensure rapid mixing and consider the use of a surfactant like Tween® 80 (0.01-0.1%). |
| The dissolved compound in aqueous media becomes cloudy over time. | The compound is slowly precipitating out of the solution. | Prepare the working solution immediately before use. If the experiment is long, consider if a formulation with a stabilizing agent like a cyclodextrin (B1172386) or a lipid-based carrier is feasible for your experimental system. |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution, leading to different effective concentrations. | Standardize the solubilization protocol. Ensure the DMSO is anhydrous and of high purity. Always vortex the stock solution before taking an aliquot. |
| High background or off-target effects observed in cellular assays. | The final concentration of DMSO is too high, causing cellular stress or toxicity. | Keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.5%. Run a vehicle control with the same final DMSO concentration to assess its effect. |
Physicochemical Properties of a Representative MLL1-WDR5 Inhibitor
| Property | Typical Value Range | Significance |
| Molecular Weight (MW) | 400 - 600 g/mol | Influences diffusion and membrane permeability. |
| LogP (Octanol-Water Partition Coefficient) | 3 - 5 | A higher LogP indicates greater hydrophobicity and lower aqueous solubility. |
| Hydrogen Bond Donors | 1 - 3 | Fewer hydrogen bond donors contribute to lower water solubility. |
| Hydrogen Bond Acceptors | 5 - 10 | Can influence interactions with solvents and biological targets. |
Recommended Solvents and Formulation Strategies
| Solvent/Strategy | Recommended Use | Protocol | Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solutions. | Dissolve the compound in anhydrous DMSO to a concentration of 10-50 mM. Store at -20°C or -80°C in small aliquots. | Ensure the final DMSO concentration in the assay is non-toxic to cells (typically <0.5%). |
| Ethanol | Alternative solvent for stock solutions. | Dissolve the compound in 100% ethanol. | Can be more volatile than DMSO. Check for compatibility with your experimental setup. |
| Co-solvent Formulation (e.g., PEG400, Propylene Glycol) | For in vivo studies or challenging in vitro solubility. | A typical formulation might be 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline. | The formulation needs to be optimized for the specific compound and experimental model. Check for vehicle toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | To increase aqueous solubility for in vitro and in vivo use. | The compound can be encapsulated within the hydrophobic core of the cyclodextrin. | This requires specific formulation development and may alter the compound's bioavailability. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of a leukemia cell line (e.g., MV4-11).
Materials:
-
Leukemia cell line (e.g., MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Add 100 µL of the prepared compound dilutions to the respective wells of the 96-well plate containing the cells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound.
Co-Immunoprecipitation (Co-IP) for MLL1-WDR5 Interaction
This protocol is to assess the ability of this compound to disrupt the interaction between MLL1 and WDR5 in cells.
Materials:
-
Cells expressing MLL1 and WDR5 (e.g., a relevant leukemia cell line)
-
This compound
-
Anhydrous DMSO
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against MLL1 or WDR5 for immunoprecipitation
-
Antibodies against both MLL1 and WDR5 for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Lysate Clearing: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-WDR5) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and heating at 95°C for 5 minutes.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both MLL1 and WDR5.
-
Use appropriate secondary antibodies and a detection reagent to visualize the bands.
-
-
Analysis: A decrease in the amount of MLL1 that co-immunoprecipitates with WDR5 in the this compound-treated sample compared to the vehicle control indicates that the compound has disrupted the MLL1-WDR5 interaction.
Visualizations
Caption: MLL1-WDR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Technical Support Center: Optimizing MI-1063 Dosage to Minimize Off-Target Effects
Disclaimer: As of our latest update, "MI-1063" is not a publicly documented Menin-MLL inhibitor. This technical support center provides a generalized guide for researchers, scientists, and drug development professionals on optimizing the dosage of a representative Menin-MLL inhibitor to minimize off-target effects. The principles and protocols outlined here are based on established methodologies for small molecule inhibitors targeting the Menin-MLL interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Menin-MLL inhibitors like this compound?
Menin is a scaffold protein that plays a crucial role in the development of certain types of leukemia, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements.[1] In these leukemias, MLL fusion proteins must interact with Menin to be recruited to chromatin, where they drive the expression of leukemogenic target genes such as HOXA9 and MEIS1.[2][3] Menin-MLL inhibitors, such as the hypothetical this compound, are small molecules designed to bind to a pocket on the Menin protein, thereby disrupting its interaction with the MLL fusion protein.[1] This disruption prevents the recruitment of the MLL fusion complex to its target genes, leading to the downregulation of their expression, cell differentiation, and apoptosis in leukemia cells.[4]
Q2: What are off-target effects, and why are they a concern with small molecule inhibitors?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them. For Menin-MLL inhibitors, off-target effects could lead to toxicity in non-cancerous cells or confound the interpretation of the inhibitor's efficacy.
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators that you may be observing off-target effects include:
-
Discrepancy between biochemical and cellular potency: A significant difference between the inhibitor's IC50 in a biochemical assay (e.g., Fluorescence Polarization) and its GI50 in a cell-based assay could suggest issues like poor cell permeability or off-target toxicity at higher concentrations.[5]
-
Unexpected cellular phenotypes: Observing cellular effects that are not consistent with the known function of the Menin-MLL pathway.
-
Toxicity in control cell lines: Significant cell death in cell lines that do not harbor MLL rearrangements and are not known to be dependent on the Menin-MLL interaction.
-
Inconsistent results with structurally different inhibitors: If another Menin-MLL inhibitor with a different chemical scaffold does not produce the same phenotype, it could indicate that the observed effect of the first inhibitor is due to off-target interactions.
Q4: How can I proactively minimize off-target effects in my experimental design?
Several strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the lowest effective concentration: Titrate your inhibitor to determine the lowest concentration that produces the desired on-target effect (e.g., downregulation of HOXA9 expression).[5]
-
Employ orthogonal validation: Confirm key findings using a structurally and mechanistically distinct Menin-MLL inhibitor.
-
Utilize control cell lines: Include cell lines that are not dependent on the Menin-MLL pathway to assess off-target toxicity.
-
Perform target engagement assays: Directly measure the binding of the inhibitor to Menin in a cellular context to correlate target binding with the observed phenotype.[2]
Troubleshooting Guides
Issue 1: High background toxicity observed in control cell lines.
-
Question: I'm seeing significant cell death in my MLL-wildtype cell line at concentrations where I expect on-target effects in my MLL-rearranged cells. What should I do?
-
Answer:
-
Confirm Compound Integrity: Ensure that your inhibitor stock solution is properly prepared and has not degraded. Color changes or precipitation in the stock solution can be signs of instability.
-
Re-evaluate Dosage: Perform a more granular dose-response curve on both your MLL-rearranged and control cell lines to more accurately determine the therapeutic window.
-
Assess Cell Viability with a Different Assay: Use a different method to measure cell viability (e.g., trypan blue exclusion vs. a metabolic assay like MTT) to rule out artifacts from a specific assay.
-
Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is below the toxicity threshold for your cell lines (typically <0.1%).
-
Issue 2: Discrepancy between on-target gene downregulation and cell viability effects.
-
Question: I'm observing a significant decrease in HOXA9 and MEIS1 expression at a certain concentration of this compound, but I don't see a corresponding decrease in cell proliferation until I use a much higher concentration. Why might this be happening?
-
Answer:
-
Time-Course Experiment: The downregulation of target genes may precede the anti-proliferative effects. Conduct a time-course experiment to assess both gene expression and cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours).
-
Cell Cycle Analysis: The inhibitor might be causing cell cycle arrest rather than immediate cell death. Perform flow cytometry for cell cycle analysis to investigate this possibility.
-
Apoptosis Assay: To confirm if the inhibitor is inducing programmed cell death, perform an apoptosis assay, such as Annexin V/PI staining, at various time points and concentrations.[6]
-
Target Engagement at Different Concentrations: It's possible that a certain level of target engagement is sufficient to reduce transcription, but a higher, more sustained level is required to trigger a significant anti-proliferative response. A cellular thermal shift assay (CETSA) could help correlate the degree of target engagement with the observed cellular outcomes.[2]
-
Data Presentation
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Cell Line | Target | Metric | Value |
| Biochemical | N/A | Menin-MLL Interaction | IC50 | 15 nM |
| Cell Proliferation | MV4-11 (MLL-AF4) | Cell Viability | GI50 | 50 nM |
| Cell Proliferation | MOLM-13 (MLL-AF9) | Cell Viability | GI50 | 75 nM |
| Cell Proliferation | K562 (MLL-wt) | Cell Viability | GI50 | > 10 µM |
Table 2: Hypothetical Dose-Response of this compound on Gene Expression and Cell Viability in MV4-11 Cells (72h Treatment)
| This compound Conc. (nM) | HOXA9 Expression (Fold Change vs. Vehicle) | MEIS1 Expression (Fold Change vs. Vehicle) | Cell Viability (%) |
| 0 (Vehicle) | 1.00 | 1.00 | 100 |
| 1 | 0.85 | 0.90 | 98 |
| 10 | 0.40 | 0.55 | 85 |
| 50 | 0.15 | 0.20 | 52 |
| 100 | 0.05 | 0.08 | 25 |
| 500 | < 0.01 | < 0.01 | 5 |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits the growth of leukemia cell lines by 50% (GI50).
-
Methodology:
-
Cell Seeding: Plate leukemia cells (e.g., MV4-11, MOLM-13, and a control line like K562) in a 96-well plate at a density of 1 x 10^5 cells/mL in 90 µL of culture medium.[7]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Cell Treatment: Add 10 µL of the diluted compound or vehicle control (e.g., DMSO) to the appropriate wells.[7]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by non-linear regression analysis.
-
Protocol 2: Target Gene Expression Analysis (RT-qPCR)
-
Objective: To quantify the dose-dependent effect of this compound on the expression of MLL target genes (HOXA9, MEIS1).
-
Methodology:
-
Cell Treatment: Treat leukemia cells with a range of this compound concentrations or a vehicle control for a defined period (e.g., 48 hours).[6]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[6]
-
qPCR: Perform quantitative PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).[6]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Mandatory Visualization
Caption: Menin-MLL Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Dosage.
References
- 1. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: MI-1063 (Ozanimod) for In Vivo Studies
Welcome to the technical support center for MI-1063, also known as RPC1063 or by its generic name, Ozanimod. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vivo experimental settings.
Note on Bioavailability: Preclinical and clinical data consistently demonstrate that this compound (Ozanimod) possesses high oral bioavailability.[1][2] Therefore, this guide focuses on ensuring the consistent and successful delivery of the compound to achieve its expected pharmacokinetic profile, rather than on methods to improve an already favorable characteristic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Ozanimod) is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) and receptor 5 (S1P5).[1][3] Its mechanism of action involves the internalization of S1P1 receptors on lymphocytes, which sequesters these immune cells in peripheral lymphoid organs. This prevents their trafficking to sites of inflammation, thereby exerting an immunomodulatory effect.[1][4]
Q2: Is this compound orally bioavailable?
A2: Yes, this compound has been shown to have high oral bioavailability in preclinical models and humans.[1][2] Its pharmacokinetic properties support once-daily oral dosing.[1][2]
Q3: How does food intake affect the oral absorption of this compound?
A3: Studies in healthy volunteers have shown that the pharmacokinetics of this compound and its active metabolites are not significantly affected by the intake of high-fat or low-fat meals.[5] This suggests that for in vivo studies, fasting of animals prior to oral administration may not be strictly necessary, although maintaining consistent experimental conditions is always recommended.
Q4: What are the main active metabolites of this compound?
A4: this compound is extensively metabolized to several active metabolites. The two major active metabolites are CC112273 and CC1084037, which have similar activity and selectivity for S1P1 and S1P5 as the parent compound.[4][6]
Q5: What is the recommended solvent for preparing this compound for in vivo oral administration?
A5: For preclinical oral gavage studies, this compound has been successfully formulated in a vehicle consisting of 5% DMSO, 5% Tween 20, and 90% water.[7] It is important to note that this compound hydrochloride is insoluble in water and ethanol.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results between animals. | Inconsistent formulation preparation. | Ensure the formulation is prepared fresh for each experiment and is a homogenous suspension before each administration. Use a consistent source and lot of this compound. |
| Inaccurate dosing. | Calibrate all pipettes and syringes. Ensure the gavage needle is correctly placed to deliver the full dose to the stomach. | |
| Lower than expected plasma concentrations of this compound. | Precipitation of the compound in the formulation. | Prepare the formulation immediately before use. If storing the formulation is necessary, ensure it is kept under appropriate conditions and thoroughly resuspended before administration. For DMSO stock solutions, use fresh, non-moisture-absorbing DMSO.[8] |
| Errors in blood sample collection or processing. | Follow a consistent protocol for blood collection, including the type of anticoagulant used and the time points for collection. Process and store plasma samples appropriately to prevent degradation of the compound. | |
| Unexpected adverse events in study animals. | Off-target effects at high doses. | While this compound is selective, excessively high doses may lead to off-target effects. Refer to published dose-response studies to select an appropriate dose for your model.[3] |
| Formulation vehicle toxicity. | Ensure the concentration of DMSO and Tween 20 in the final formulation is within tolerated limits for the animal species being used. |
Experimental Protocols
Preparation of this compound for Oral Gavage in Rodents
This protocol is based on methods described in published preclinical studies.[7]
Materials:
-
This compound (Ozanimod) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 20 (Polysorbate 20)
-
Sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile tube, combine 5% DMSO and 5% Tween 20 in 90% sterile water (v/v/v).
-
For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 50 µL of Tween 20, and 900 µL of sterile water.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and the dosing volume for your animals.
-
Create a stock solution by first dissolving the this compound powder in a small volume of DMSO.
-
Add the Tween 20 to this stock solution and mix.
-
Gradually add the sterile water while vortexing to create a homogenous suspension at the final desired concentration in the 5% DMSO, 5% Tween 20, 90% water vehicle.
-
Note: This should be prepared fresh daily.
-
-
Administration:
-
Before each administration, vortex the this compound suspension to ensure uniformity.
-
Administer the formulation to the animals via oral gavage at the calculated volume based on their body weight.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound (Ozanimod).
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo pharmacokinetic study of this compound.
Troubleshooting Logic for Low Plasma Concentration
Caption: Decision tree for troubleshooting low plasma concentrations of this compound.
References
- 1. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effects of High- and Low-Fat Meals on the Pharmacokinetics of Ozanimod, a Novel Sphingosine-1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
addressing MI-1063-induced cytotoxicity in non-cancerous cells
Welcome to the technical support center for MI-1063. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound-induced cytotoxicity in non-cancerous cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between Menin and the histone methyltransferase KMT2A (also known as MLL). In certain types of leukemia, such as those with KMT2A gene rearrangements or NPM1 mutations, a fusion protein or a mutated complex requires Menin to drive the expression of oncogenic genes like HOXA9 and MEIS1.[1][2] By binding to Menin, this compound disrupts this interaction, leading to the downregulation of these target genes, which in turn induces differentiation and apoptosis in the cancer cells.[2][3]
Q2: I am observing significant cytotoxicity in my non-cancerous control cell line after treatment with this compound. Is this expected?
A2: While Menin-MLL inhibitors like this compound are designed for high selectivity towards cancer cells with specific genetic alterations (KMT2A-r or NPM1-m), some degree of off-target cytotoxicity in non-cancerous cells can occur, especially at higher concentrations. Many inhibitors exhibit a therapeutic window where they are potent against target cells while being significantly less active against non-target cells.[4] For instance, the Menin-MLL inhibitor M-89 showed potent activity (IC50 of 25-54 nM) in MLL-rearranged cells but was orders of magnitude less potent (IC50 of 10.2 µM) in the non-target HL-60 cell line.[4] It is crucial to determine the specific therapeutic window for this compound in your experimental system.
Q3: How can I confirm that the cytotoxicity I'm seeing is due to the intended on-target effect (Menin-MLL inhibition) and not something else?
A3: This is a critical validation step. To confirm the mechanism of action, you can:
-
Use a Negative Control Compound : If available, a structurally similar but biologically inactive version of this compound should not produce the same cytotoxic effects.
-
Analyze Gene Expression : A primary outcome of Menin-MLL inhibition is the downregulation of target genes such as HOXA9 and MEIS1. Performing RT-qPCR on these genes after treatment should show a significant decrease in expression in sensitive cells but a minimal effect in resistant, non-cancerous cells.
-
Assess Cell Differentiation : On-target activity should induce differentiation in susceptible leukemia cells. You can monitor this by observing morphological changes or by using flow cytometry to track the expression of differentiation markers (e.g., CD11b, CD14).
Q4: What is known about the effects of Menin-MLL inhibitors on normal primary cells?
A4: Preclinical data generally suggest a favorable safety profile with minimal impact on normal hematopoiesis, which is key to their therapeutic potential. For example, the inhibitor MI-503 did not significantly affect the growth of normal adipose-derived mesenchymal stem cells at concentrations up to 6 µM. Similarly, the inhibitor VTP-50469 was reported to not alter normal peripheral blood counts in animal models. However, it is always recommended to profile the cytotoxicity of your specific inhibitor on relevant normal primary cells for your research context (e.g., primary hematopoietic stem cells, hepatocytes).
Troubleshooting Guide
Problem: High cytotoxicity observed in non-cancerous control cells.
This guide provides a systematic approach to troubleshoot and mitigate unexpected off-target cytotoxicity.
Quantitative Data Summary
The therapeutic utility of a Menin-MLL inhibitor is defined by its differential potency between target cancer cells and non-target cells. The following table summarizes available data for similar inhibitors.
| Inhibitor | Cell Line | Cell Type | Target Status | Potency (IC50 / GI50) | Citation |
| M-89 | MV-4-11 | Human AML | MLL-AF4 | 25 nM | [4] |
| MOLM-13 | Human AML | MLL-AF9 | 54 nM | [4] | |
| HL-60 | Human AML | Non-target | 10.2 µM | [4] | |
| MI-463 | MV-4-11 | Human AML | MLL-AF4 | 15.3 nM | [4] |
| MI-503 | MV-4-11 | Human AML | MLL-AF4 | 14.7 nM | [4] |
| hAD-MSCs | Normal Human Cells | Non-target | No substantial effect up to 6 µM | ||
| MI-3454 | MLL-r cells | Human AML | Various MLL fusions | 7 - 27 nM | [4] |
AML: Acute Myeloid Leukemia; MLL-r: MLL-rearranged; hAD-MSCs: human Adipose-Derived Mesenchymal Stem Cells.
Signaling Pathway Diagram
This compound functions by disrupting a critical protein-protein interaction necessary for leukemogenesis in specific cancer subtypes.
References
Technical Support Center: Refining MI-Series Menin-MLL Inhibitor Treatment Schedules for Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining treatment schedules for long-term studies of MI-series menin-MLL inhibitors, such as MI-463 and MI-503.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the MI-series of menin-MLL inhibitors?
A1: The MI-series of compounds are small molecule inhibitors that target the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] Menin is a critical cofactor for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[1][3] By binding to menin, these inhibitors block its interaction with MLL, leading to the downregulation of downstream target genes like Hoxa9 and Meis1, which are essential for leukemic cell proliferation and survival.[1] This targeted inhibition has been shown to be effective in both in vitro and in vivo models of MLL-rearranged leukemia and other cancers such as hepatocellular carcinoma.[1][4]
Q2: What are the general recommendations for starting a long-term in vivo study with an MI-series inhibitor?
A2: For initial long-term in vivo studies, it is recommended to start with a daily dosing schedule, as this has been shown to be effective in mouse models of MLL leukemia.[3] These compounds are orally bioavailable, which allows for convenient administration.[1] A good starting point for dosage, based on preclinical studies with MI-503, is in the range of 35-60 mg/kg administered daily.[3] It is crucial to include a vehicle-treated control group to accurately assess the therapeutic effects and any potential vehicle-related toxicities.
Q3: Have any toxicity or adverse effects been reported in long-term studies with MI-series inhibitors?
A3: Preclinical studies with MI-463 and MI-503 in mouse models of MLL leukemia have shown no evidence of toxicity-related symptoms in long-term treatment studies lasting 20 days or more.[3] Importantly, these inhibitors did not appear to impair normal hematopoiesis in mice, suggesting a favorable therapeutic window.[1] However, as with any long-term study, it is essential to have a comprehensive monitoring plan in place to detect any potential unforeseen toxicities.
Q4: What is the expected therapeutic effect of MI-series inhibitors in long-term studies?
A4: In long-term in vivo studies using mouse models of MLL leukemia, treatment with MI-series inhibitors has resulted in a significant reduction in tumor volume and a substantial extension of survival time.[1][3] For example, daily treatment with 60 mg/kg of MI-503 led to an approximately 8-fold decrease in tumor volume at 35 days compared to control mice.[3] The therapeutic effect is achieved through the on-target mechanism of action, which involves the reversal of gene expression profiles associated with MLL-rearranged leukemia cells.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of significant tumor regression in vivo. | - Suboptimal dosage.- Insufficient treatment duration.- Development of resistance. | - Perform a dose-response study to determine the optimal dose for your specific model.- Extend the treatment duration, monitoring for efficacy and any potential toxicity.- Analyze tumor samples post-treatment to investigate potential resistance mechanisms. |
| Observed weight loss or other signs of toxicity in treated animals. | - Off-target effects of the compound.- Vehicle-related toxicity.- High dosage. | - Reduce the dosage and/or the frequency of administration.- Test a different vehicle for drug delivery.- Implement a more detailed toxicity monitoring plan, including regular blood work and histopathological analysis of major organs at the end of the study. |
| High variability in tumor growth within the treatment group. | - Inconsistent drug administration.- Heterogeneity of the tumor model. | - Ensure precise and consistent oral gavage technique.- Increase the number of animals per group to improve statistical power.- If possible, use a more homogeneous tumor model. |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Xenograft Model of MLL Leukemia
This protocol outlines a general procedure for a long-term in vivo efficacy study.
1. Cell Culture and Implantation:
- Culture human MLL leukemia cells (e.g., MV4;11) under standard conditions.
- On Day 0, implant the leukemia cells subcutaneously or intravenously into immunocompromised mice (e.g., NSG mice).
2. Animal Randomization and Grouping:
- Once tumors are palpable (for subcutaneous models) or on a specified day post-injection (for intravenous models), randomize the mice into treatment and control groups (n=6-10 mice per group).
3. Drug Preparation and Administration:
- Prepare the MI-series inhibitor (e.g., MI-503) in a suitable vehicle (e.g., as described in specific publications).
- Administer the drug or vehicle orally once daily at the predetermined dose (e.g., 60 mg/kg).
4. Monitoring:
- Measure tumor volume (for subcutaneous models) with calipers every 2-3 days.
- Monitor animal body weight and overall health daily.
- At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
- Harvest tumors and major organs for histopathological and molecular analysis.
5. Data Analysis:
- Compare tumor growth rates and survival curves between the treatment and control groups using appropriate statistical methods.
- Analyze downstream target gene expression (e.g., Hoxa9, Meis1) in tumor samples via qPCR or Western blotting.
Quantitative Data Summary
| Compound | Model | Dose and Schedule | Observed Efficacy | Reference |
| MI-503 | Human MLL leukemia cell xenograft in mice | 60 mg/kg, once daily | ~8-fold decrease in tumor volume at 35 days | [3] |
| MI-463 | Human MLL leukemia cell xenograft in mice | 35 mg/kg, once daily | ~3-fold decrease in tumor volume at 28 days | [3] |
Visualizations
Caption: Signaling pathway of the Menin-MLL interaction and its inhibition by MI-series compounds.
Caption: General workflow for a long-term in vivo study with an MI-series inhibitor.
References
Technical Support Center: Synthesis of Menin-MLL Inhibitors (MI-Series)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers synthesizing small molecule inhibitors of the menin-MLL interaction, such as MI-2, MI-3, and their analogs.
Frequently Asked Questions (FAQs)
Q1: My final compound purity is low after purification. What are the common sources of impurities?
A1: Low purity in the final menin-MLL inhibitor product can arise from several sources. Incomplete reactions at any stage of a multi-step synthesis are a primary cause. Side-products from competing reactions, especially when using reactive intermediates, can also be difficult to separate. Finally, residual solvents or reagents from the purification process itself (e.g., column chromatography) can contaminate the final product. Careful monitoring of each reaction step by TLC or LC-MS and thorough purification of intermediates is crucial.
Q2: I am observing poor yield in the cyclization step to form the core heterocyclic scaffold (e.g., thienopyrimidine). What can I do to improve it?
A2: Poor yields in heterocycle formation are a common challenge. The reaction conditions are critical. Ensure that your reagents and solvents are anhydrous, as moisture can quench reactants or catalyze side reactions. The choice of base and reaction temperature can also significantly impact the yield. It may be beneficial to screen different bases (e.g., organic vs. inorganic) and optimize the temperature profile. In some cases, microwave-assisted synthesis can improve yields and reduce reaction times for such cyclization reactions.
Q3: The solubility of my advanced intermediate is very low in common organic solvents, making the subsequent reaction difficult. How can I address this?
A3: Poor solubility of intermediates is a frequent hurdle in the synthesis of complex organic molecules. You could try a wider range of solvents, including more polar aprotic solvents like DMF, DMAc, or NMP, sometimes with the addition of a solubilizing agent like LiCl. Gentle heating of the reaction mixture can also help, but you must be careful not to cause degradation. If solubility remains a significant issue, you might consider modifying the synthetic route to introduce solubilizing groups earlier in the synthesis, which can be removed at a later stage if necessary.
Q4: How can I confirm that my synthesized inhibitor is binding to menin and disrupting the menin-MLL interaction?
A4: Several biophysical and biochemical assays can be used to validate the activity of your synthesized compound. A common in vitro method is a fluorescence polarization (FP) assay.[1] This assay measures the displacement of a fluorescently labeled MLL peptide from menin by the inhibitor.[1] Isothermal titration calorimetry (ITC) can also be used to determine the binding affinity (Kd) of your compound to menin. Cellular assays, such as co-immunoprecipitation (Co-IP) of menin and MLL fusion proteins in leukemia cell lines, can confirm the disruption of the interaction within a cellular context.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling reaction | - Inactive catalyst- Poor quality of boronic acid/ester- Inefficient base- Oxygen contamination | - Use a fresh batch of palladium catalyst and ligand.- Ensure the boronic acid or ester is pure and dry.- Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4).- Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). |
| Difficulty in removing tin byproducts from Stille coupling | - Residual organotin reagents are often hard to separate by standard chromatography. | - After the reaction, quench with an aqueous solution of KF. This will precipitate the tin as a fluoride (B91410) salt which can be filtered off.- Use fluorous-tagged tin reagents for easier separation. |
| Epimerization or racemization of stereocenters | - Harsh reaction conditions (e.g., strong base or high temperature). | - Use milder reaction conditions.- Employ a chiral catalyst or auxiliary to control stereochemistry.- Chiral HPLC may be necessary to separate enantiomers. |
| Inconsistent results in cellular assays | - Compound precipitation in media- Cell line variability- Inaccurate compound concentration | - Check the solubility of your compound in the cell culture media. The use of a small percentage of DMSO is common.- Ensure consistent cell passage number and health.- Accurately determine the concentration of your stock solution, for example, by qNMR. |
Quantitative Data
Table 1: In Vitro Binding Affinity and Inhibitory Concentration of Selected Menin-MLL Inhibitors [1]
| Compound | IC50 (nM) | Kd (nM) |
| MI-2 | 446 ± 28 | 158 |
| MI-3 | 648 | 201 |
| MI-2-2 | 22 | - |
| MI-463 | ~15 | ~10 |
| MI-503 | ~15 | ~10 |
Table 2: Cellular Activity of Selected Menin-MLL Inhibitors in MLL-Rearranged Leukemia Models [1][2]
| Compound | Cell Line | Assay | GI50 (µM) |
| MI-2 | MLL-AF9 transduced BMCs | Proliferation | ~5 |
| MI-3 | MLL-AF9 transduced BMCs | Proliferation | ~5 |
| MI-3 | MLL-ENL transduced BMCs | Proliferation | ~5 |
| MI-503 | MLL-AF9 leukemia cells | Cell growth inhibition | 0.2-0.5 |
| Compound 7 (MI-1481 precursor) | MLL-AF9 leukemia cells | Cell growth inhibition | 0.05 |
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Polarization (FP) Assay to Measure Menin-MLL Interaction Inhibition [1]
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Reagents and Materials:
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Purified human menin protein.
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FITC-labeled MLL-derived peptide (e.g., FITC-MBM1).
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Synthesized inhibitor compound dissolved in DMSO.
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Assay buffer (e.g., PBS with 0.01% Tween-20).
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384-well black plates.
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Fluorescence polarization plate reader.
-
-
Procedure:
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Prepare serial dilutions of the inhibitor compound in DMSO.
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Add a small volume (e.g., 0.2 µL) of the inhibitor dilutions to the wells of the 384-well plate.
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Prepare a mixture of menin protein and the FITC-labeled MLL peptide in the assay buffer. The final concentrations should be optimized based on the binding affinity.
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Add the menin/FITC-MLL peptide mixture to each well containing the inhibitor. Ensure the final DMSO concentration is low (e.g., 1%) to avoid interference.
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Incubate the plate for a specified time (e.g., 1 hour) at room temperature, protected from light.
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Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 525 nm emission for FITC).
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Calculate the IC50 values by fitting the data to a suitable dose-response curve model.
-
Visualizations
Caption: Signaling pathway of the menin-MLL interaction in leukemia and the mechanism of its inhibition.
Caption: A generalized experimental workflow for the multi-step synthesis of menin-MLL inhibitors.
References
Technical Support Center: Ozanimod (MI-1063) Experimental Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating the degradation of Ozanimod (formerly RPC1063, here referred to as MI-1063 for the purpose of this guide) during experimental procedures. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is Ozanimod (this compound) and what is its primary mechanism of action?
A1: Ozanimod is an immunomodulatory drug used in the treatment of relapsing multiple sclerosis and ulcerative colitis.[1][2] It is a selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[3] Its therapeutic effects are believed to be mediated by preventing the migration of lymphocytes from lymph nodes to sites of inflammation.[4]
Q2: What are the known stability issues with Ozanimod (this compound) in experimental settings?
A2: Ozanimod is susceptible to degradation under acidic and basic conditions.[1][5] Forced degradation studies have shown the formation of degradation products when exposed to acid or base, while it remains relatively stable under oxidative, thermal, and photolytic stress.[2]
Q3: How should I store Ozanimod (this compound) to minimize degradation?
A3: Ozanimod is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years). It is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.
Q4: What solvents are recommended for preparing Ozanimod (this compound) stock solutions?
A4: Ozanimod is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). The approximate solubilities are 0.2 mg/mL in ethanol, 1 mg/mL in DMSO, and 2 mg/mL in DMF. For aqueous buffers, it is recommended to first dissolve Ozanimod in DMF and then dilute with the aqueous buffer of choice.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of Ozanimod (this compound) in solution. | Prepare fresh solutions for each experiment. Avoid storing aqueous solutions for more than 24 hours. Verify the pH of your experimental buffers; avoid highly acidic or basic conditions. |
| Appearance of unexpected peaks in chromatography | Formation of degradation products. | Perform a forced degradation study under your experimental conditions to identify potential degradants. Refer to the provided experimental protocol for guidance. Use a stability-indicating analytical method for quantification. |
| Low potency or loss of activity | Degradation of the active compound. | Confirm the integrity of your stock solution. Store stock solutions at -20°C or -80°C in an appropriate solvent.[3] Prepare working solutions immediately before use. |
| Precipitation of the compound in aqueous media | Poor solubility. | For aqueous solutions, first dissolve Ozanimod in a minimal amount of DMF before diluting with your aqueous buffer. Ensure the final concentration does not exceed its solubility limit in the final buffer composition. |
Quantitative Data Summary
Table 1: Summary of Ozanimod (this compound) Degradation Under Forced Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation Observed | Degradation Products Formed |
| Acid Hydrolysis | 2N HCl | 8 hours | 80°C | Yes | DP 1, DP 2, DP 3 |
| Base Hydrolysis | 3N NaOH | 8 hours | 80°C | Yes | DP 1, DP 2, DP 3 |
| Oxidation | 30% H₂O₂ | - | Room Temperature | No | - |
| Thermal | - | 2 days | 80°C | No | - |
| Photolytic | 200 W h/m² | 3 days | Room Temperature | No | - |
Data compiled from a forced degradation study.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of Ozanimod (this compound)
This protocol is adapted from a published study on Ozanimod degradation.[2]
Objective: To intentionally degrade Ozanimod under various stress conditions to identify potential degradation products and assess its stability.
Materials:
-
Ozanimod (this compound) standard
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Methanol (B129727) (HPLC grade)
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Hydrochloric acid (HCl), 2N solution
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Sodium hydroxide (B78521) (NaOH), 3N and 2N solutions
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Hydrogen peroxide (H₂O₂), 30% solution
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Volumetric flasks (100 mL)
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Reflux condenser
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Water bath or heating mantle
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pH meter
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HPLC system with UV detector
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0.22 µm membrane filters
Procedure:
1. Acid Degradation: a. Accurately weigh 100 mg of Ozanimod and transfer it to a 100 mL volumetric flask. b. Add 50 mL of methanol to dissolve the drug. c. Add 5 mL of 2N HCl. d. Reflux the solution at 80°C for 8 hours. e. After cooling, neutralize the solution with 2N NaOH. f. Dilute to the 100 mL mark with the diluent (e.g., mobile phase). g. Further dilute an aliquot to the desired concentration for analysis, filter through a 0.22 µm filter, and inject into the HPLC system.
2. Base Degradation: a. Accurately weigh 100 mg of Ozanimod and transfer it to a 100 mL volumetric flask. b. Add 45 mL of diluent and 5 mL of 3N NaOH. c. Reflux the solution at 80°C for 8 hours. d. After cooling, neutralize the solution with 3N HCl. e. Dilute to the 100 mL mark with the diluent. f. Prepare for analysis as described in 1g.
3. Oxidative Degradation: a. Accurately weigh 100 mg of Ozanimod and transfer it to a 50 mL volumetric flask. b. Dissolve in diluent and add 5 mL of 30% H₂O₂. c. Keep the solution at room temperature for a specified period (e.g., 24 hours). d. Dilute to the mark and prepare for analysis.
4. Thermal Degradation: a. Place a known amount of solid Ozanimod in an air oven at 80°C for 2 days. b. After the specified time, dissolve the sample in the diluent to the desired concentration and prepare for analysis.
5. Photolytic Degradation: a. Expose solid Ozanimod to a UV chamber (200 W h/m²) at room temperature for 3 days. b. After exposure, dissolve the sample in the diluent to the desired concentration and prepare for analysis.
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
References
Technical Support Center: Improving the Accuracy of Menin-MLL Inhibitor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the accuracy and reliability of binding assays for menin-MLL inhibitors, such as those in the MI series (e.g., MI-463, MI-503).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MI-series inhibitors like MI-463 and MI-503?
A1: MI-series inhibitors are small molecules that target the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] In MLL-rearranged leukemias, the N-terminus of the MLL fusion protein binds to a pocket on the menin protein. This interaction is crucial for tethering the MLL fusion complex to chromatin, leading to the upregulation of leukemogenic genes like HOXA9 and MEIS1.[3][4][5] MI-inhibitors competitively bind to menin, preventing its association with the MLL fusion protein and thereby reversing these oncogenic effects.[3][6]
Q2: Which assay platform is most commonly used for measuring the binding affinity of menin-MLL inhibitors?
A2: The most prevalent method for primary screening and determining the inhibitory potency of menin-MLL inhibitors is the Fluorescence Polarization (FP) assay.[1][3][7][8] This homogeneous, solution-based assay is well-suited for high-throughput screening (HTS) and provides quantitative data on inhibitor binding.[9]
Q3: What is the principle behind the Fluorescence Polarization (FP) assay for this target?
A3: The FP assay measures the change in the tumbling rate of a fluorescently labeled peptide derived from MLL (e.g., FITC-MBM1).[3][7] When this small, fluorescent peptide is unbound, it tumbles rapidly in solution, emitting depolarized light when excited with plane-polarized light. Upon binding to the much larger menin protein, its tumbling slows significantly, resulting in the emission of highly polarized light. An effective inhibitor will compete with the peptide for binding to menin, causing the release of the peptide and a decrease in the FP signal.[3]
Q4: What are typical starting concentrations for reagents in a menin-MLL FP assay?
A4: While optimization is always necessary, published protocols often use recombinant human menin protein in the range of 2 nM to 150 nM and a fluorescently labeled MLL peptide (e.g., FITC-MBM1) at a concentration of approximately 15-50 nM.[2][3][7] The final concentration of the fluorescent peptide should ideally be at or below its Kd for binding to menin to ensure a sensitive assay.
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio or Small Assay Window
| Possible Cause | Troubleshooting Step |
| Suboptimal Reagent Concentrations: Incorrect concentrations of menin or the fluorescent peptide can lead to a poor assay window. | Titrate both the menin protein and the fluorescently labeled MLL peptide to determine the optimal concentrations that provide the largest and most stable signal window. |
| Inactive Protein or Peptide: The recombinant menin protein or the fluorescent MLL peptide may have lost activity due to improper storage or handling. | Test the activity of a new batch of protein and peptide. Ensure proper storage conditions (typically -80°C in aliquots) and avoid repeated freeze-thaw cycles. |
| Buffer Composition: The assay buffer may not be optimal for the menin-MLL interaction. | Verify that the buffer composition is appropriate (e.g., 50 mM Tris/HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT).[3] Consider optimizing buffer components such as salt concentration and detergents. |
Issue 2: High Variability Between Replicate Wells (High %CV)
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy: Inconsistent dispensing of small volumes of reagents or compounds can introduce significant variability. | Ensure pipettes are properly calibrated. Use low-retention pipette tips. For 384-well plates, consider using automated liquid handlers for improved precision. |
| Incomplete Mixing: Failure to adequately mix the assay components can lead to heterogeneous reactions in the wells. | Gently agitate the plate after adding all reagents. An orbital shaker can be used for a short duration. Avoid vigorous shaking that may cause bubbles or protein denaturation. |
| Edge Effects: Evaporation from the outer wells of the microplate can concentrate reagents and alter the results. | Avoid using the outermost wells of the plate for data collection. Alternatively, fill the outer wells with buffer or water to create a humidity barrier. |
Issue 3: Suspected Compound Interference
| Possible Cause | Troubleshooting Step |
| Autofluorescent Compounds: Test compounds that are intrinsically fluorescent can emit light at the same wavelength as the assay's fluorophore, leading to artificially high or low FP readings.[10][11] | Read the fluorescence intensity of the wells containing the test compound in the absence of the fluorescent peptide. If the compound is fluorescent, consider using a fluorescent label with a different excitation/emission spectrum (e.g., a far-red dye) to minimize interference.[10] |
| Light Scattering: Precipitated or aggregated compounds can scatter light, which can interfere with the FP measurement and often leads to false positives.[11] | Visually inspect the assay plate for precipitation. Measure the total fluorescence intensity of the wells; a significant increase can indicate light scattering.[11] Reduce the final concentration of the test compound or try a different solvent. |
| Fluorescence Quenching: Some compounds can absorb the emitted fluorescence of the tracer, leading to a decrease in signal that can be misinterpreted as binding. | Review the total fluorescence intensity data. A compound that quenches the fluorophore will cause a decrease in the total fluorescence signal without a corresponding change in polarization. |
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized menin-MLL inhibitors and typical FP assay parameters.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of Select Menin-MLL Inhibitors
| Compound | IC50 (nM, FP Assay) | Kd (nM) | Reference |
| MI-2 | 446 ± 28 | 158 | [6] |
| MI-3 | 648 | 201 | [6] |
| MI-463 | 32 | ~10 | [12] |
| MI-503 | 33 | ~10 | [12] |
Table 2: Typical Fluorescence Polarization Assay Parameters
| Parameter | Typical Value | Notes |
| Assay Volume | 20 - 100 µL | Dependent on plate format (384- or 96-well). |
| Menin Concentration | 2 - 150 nM | Should be optimized for each protein batch.[2][3] |
| Fluorescent Peptide Conc. | 15 - 50 nM | Ideally at or below the Kd for menin binding.[3][7] |
| Incubation Time | 1 hour at RT | To allow the binding reaction to reach equilibrium.[2][7] |
| DMSO Concentration | < 1% | High concentrations of DMSO can denature proteins. |
| Z' Factor | > 0.5 | A measure of assay quality; a Z' factor > 0.5 is considered excellent for HTS. |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for Menin-MLL Inhibitors
This protocol is a generalized procedure and should be optimized for specific laboratory conditions and reagents.
Materials:
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Recombinant human menin protein
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Fluorescently labeled MLL-derived peptide (e.g., FITC-MBM1)
-
Assay Buffer: 50 mM Tris/HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT
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Test compounds dissolved in DMSO
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384-well, low-volume, black, non-binding microplates
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Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
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Prepare a working solution of menin protein and the fluorescently labeled MLL peptide in the assay buffer. The final concentrations should be optimized to provide a stable and robust signal window (e.g., 150 nM menin and 15 nM peptide).[2]
-
Incubate the protein-peptide mixture for 1 hour at room temperature in the dark to allow for binding equilibrium to be reached.[2][7]
-
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Add a small volume (e.g., 0.2 µL) of the compound dilutions to the wells of the 384-well plate.[2]
-
-
Assay Execution:
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Add the pre-incubated menin-MLL peptide mixture to the wells containing the compounds.
-
Include control wells:
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Positive Control (High Polarization): Menin + fluorescent peptide + DMSO (no inhibitor).
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Negative Control (Low Polarization): Fluorescent peptide + DMSO (no menin).
-
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Incubate the plate for 1 hour at room temperature, protected from light.[2][7]
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 525 nm emission for FITC).[7]
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized FP signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizations
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Caption: A typical workflow for a menin-MLL fluorescence polarization assay.
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular and Epigenetic Mechanisms of MLL in Human Leukemogenesis [mdpi.com]
- 6. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in MI-1063 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Menin-MLL inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Menin-MLL inhibitors?
A1: Menin-MLL inhibitors are small molecules that disrupt the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) proteins (wild-type or MLL fusion proteins).[1][2] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemias.[2][3] By blocking this interaction, these inhibitors lead to the downregulation of key target genes, such as HOXA9 and MEIS1, which in turn induces differentiation and apoptosis (cell death) in cancer cells dependent on this pathway.[1][4]
Q2: In which cancer types are Menin-MLL inhibitors expected to be effective?
A2: Menin-MLL inhibitors are primarily investigated for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with MLL gene rearrangements.[3][5] They are also being explored in other cancers where the Menin-MLL interaction plays a role, such as NPM1-mutated leukemia, prostate cancer, Ewing sarcoma, and hepatocellular carcinoma.[1][3]
Q3: What are the common off-target effects or toxicities observed with Menin-MLL inhibitors?
A3: While generally having a manageable safety profile, some on-target and off-target toxicities have been reported for Menin-MLL inhibitors. Common adverse events can include differentiation syndrome, myelosuppression (neutropenia, anemia, thrombocytopenia), and QTc prolongation.[1] Nausea has also been reported as a side effect.[1] Careful monitoring of these potential toxicities in preclinical models is essential.
Q4: How can I determine if my cell line is sensitive to a Menin-MLL inhibitor?
A4: The sensitivity of a cell line to a Menin-MLL inhibitor is primarily dependent on its genetic background. Cell lines with MLL gene rearrangements (e.g., MLL-AF9, MLL-AF4) or NPM1 mutations are most likely to be sensitive.[1][6] You can confirm the genetic status of your cell line through sequencing or by consulting the cell line database information. If your cell line does not harbor these specific genetic alterations, it is less likely to respond to Menin-MLL inhibition.
Q5: What are the known mechanisms of resistance to Menin-MLL inhibitors?
A5: Resistance to Menin-MLL inhibitors is an emerging area of research. The most well-documented mechanism is the acquisition of point mutations in the MEN1 gene, which encodes the Menin protein. These mutations can prevent the inhibitor from binding to Menin while still allowing the interaction with MLL.[4] Another potential mechanism of resistance is the activation of alternative signaling pathways that bypass the dependency on the Menin-MLL interaction.[4]
Troubleshooting Unexpected Results
Issue 1: Higher than expected IC50 value or poor efficacy in vitro.
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the concentration of your stock solution using a reliable method. Ensure accurate serial dilutions. |
| Cell Line Insensitivity | Confirm that your cell line has an MLL rearrangement or NPM1 mutation, as these are the primary drivers of sensitivity.[1] |
| Development of Resistance | If you observe an initial response followed by a loss of efficacy, sequence the MEN1 gene in your treated cells to check for resistance mutations.[4] |
| Suboptimal Assay Conditions | Optimize cell seeding density and incubation time. Ensure the assay window is appropriate to detect the inhibitor's effect. |
| Inhibitor Instability | Check the stability of the inhibitor in your cell culture medium over the course of the experiment. |
Issue 2: High background or variability in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Contamination | Regularly test your cell cultures for mycoplasma and other potential contaminants.[1] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are prone to edge effects.[1] |
| Reagent Interference | Run appropriate controls to ensure that the assay reagents themselves are not interfering with the viability readout. |
| Pipetting Errors | Ensure proper mixing of the inhibitor at each dilution step. Use calibrated pipettes.[1] |
Issue 3: Lack of tumor regression in in vivo models.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Bioavailability | Assess the pharmacokinetic profile of the inhibitor in your animal model to ensure adequate exposure.[4] |
| Inadequate Dosing Regimen | The dose and frequency of administration may be insufficient to maintain a therapeutic concentration of the inhibitor at the tumor site.[4] |
| Acquired Resistance | If an initial response is observed followed by tumor regrowth, analyze the tumors for MEN1 resistance mutations.[1] |
| Poor Target Engagement | Confirm that the inhibitor is reaching the target and modulating downstream pathways in the tumor tissue (see Experimental Protocols below).[4] |
Key Experimental Protocols
To investigate the efficacy and mechanism of action of Menin-MLL inhibitors, the following experimental protocols are recommended.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to measure the mRNA levels of Menin-MLL target genes, such as HOXA9 and MEIS1, to confirm target engagement.[4]
Methodology:
-
RNA Extraction: Isolate total RNA from inhibitor-treated and vehicle-treated cells or tumor tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A significant decrease in the expression of target genes in the inhibitor-treated group compared to the control group indicates successful target engagement.[4]
Western Blotting for Target Protein Expression
This protocol is used to assess the protein levels of HOXA9 and MEIS1 to confirm that the changes in mRNA levels translate to a reduction in protein.[4]
Methodology:
-
Protein Extraction: Lyse inhibitor-treated and vehicle-treated cells or tumor tissue to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Incubate the membrane with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if the Menin-MLL inhibitor displaces the Menin-MLL complex from the promoter regions of its target genes.[4]
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against Menin or an MLL fusion protein component.
-
Washing and Elution: Wash away non-specifically bound chromatin and elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific to the promoter regions of target genes like HOXA9. A decrease in the amount of immunoprecipitated promoter DNA in the inhibitor-treated samples compared to the control indicates displacement of the Menin-MLL complex.[4]
Visualizations
Caption: Simplified signaling pathway of Menin-MLL interaction and its inhibition.
Caption: General experimental workflow for evaluating Menin-MLL inhibitors.
Caption: A logical troubleshooting workflow for in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
comparing MI-1063 efficacy to other menin-MLL inhibitors
An important clarification regarding the requested comparison: The compound "MI-1063" appears to be a misnomer for RPC-1063, also known as Ozanimod (B609803) (Zeposia®). Extensive searches indicate that RPC-1063 is not a menin-MLL inhibitor. Instead, it is a sphingosine-1-phosphate (S1P) receptor agonist approved for the treatment of autoimmune diseases such as relapsing multiple sclerosis and ulcerative colitis.[1][2][3][4][5] Its mechanism of action involves modulating lymphocyte trafficking to reduce inflammation in autoimmune conditions.[1][4]
This guide will, therefore, focus on comparing the efficacy of established and clinical-stage menin-MLL inhibitors, a novel class of targeted therapies for acute leukemias characterized by KMT2A (formerly MLL) gene rearrangements (KMT2Ar) or nucleophosmin (B1167650) 1 (NPM1) mutations.[6]
Introduction to Menin-MLL Inhibition
The interaction between the nuclear protein menin and the lysine (B10760008) methyltransferase 2A (KMT2A, or MLL1) is a critical driver for the development of specific subtypes of acute leukemia.[7] In leukemias with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A complex is essential for the transcription of key oncogenes, such as HOXA9 and MEIS1, which block hematopoietic differentiation and promote leukemic cell proliferation.[8]
Menin inhibitors are small molecules designed to disrupt this protein-protein interaction. By binding to a pocket on menin that KMT2A would normally occupy, these inhibitors effectively shut down the aberrant gene expression program, leading to the differentiation and apoptosis of leukemia cells.[7][8] This targeted approach has shown significant promise in preclinical studies and early-phase clinical trials, offering a new therapeutic avenue for patients with historically poor outcomes.[6][7]
Mechanism of Action: Disrupting the Leukemogenic Complex
The core mechanism for this class of drugs is the physical blockage of the menin-KMT2A/MLL1 interaction. This disruption leads to the downregulation of leukemogenic genes and promotes the maturation of cancer cells back into normal blood cells.
Comparative Efficacy of Menin-MLL Inhibitors
The following tables summarize the available preclinical and clinical efficacy data for several prominent menin-MLL inhibitors.
Table 1: Preclinical In Vitro Efficacy
This table outlines the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of various menin inhibitors against common MLL-rearranged leukemia cell lines. Lower values indicate higher potency.
| Inhibitor | Cell Line | MLL Fusion | IC50 / GI50 (nM) | Reference |
| MI-2 | MV-4-11 | MLL-AF4 | 446 | [8] |
| MI-3 | MV-4-11 | MLL-AF4 | 648 | [8] |
| MI-463 | MV-4-11 | MLL-AF4 | 15.3 | [8] |
| MI-503 | MV-4-11 | MLL-AF4 | 14.7 | [8] |
| MI-538 | MV-4-11 | MLL-AF4 | 21 | [8] |
| Revumenib | MOLM-13 | MLL-AF9 | Data not specified | |
| Ziftomenib (B3325460) | MOLM-13 | MLL-AF9 | Data not specified |
Note: Specific IC50/GI50 values for Revumenib and Ziftomenib were not detailed in the provided search results, though their potent anti-leukemic activity in preclinical models is widely reported.[7]
Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) Acute Leukemia
This table presents key clinical trial results for menin inhibitors that have advanced to human studies, focusing on their efficacy in patients with KMT2A-rearranged or NPM1-mutant acute leukemias.
| Inhibitor | Trial Name | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh*) Rate | Reference |
| Revumenib | AUGMENT-101 | KMT2A-r | 55% | Data not specified | [9] |
| (Phase 1) | NPM1-m | 38% | Data not specified | [9] | |
| Ziftomenib | KOMET-001 | NPM1-m | 41% | 35% | [10] |
| (Phase 1b) | KMT2A-r | Data not specified | ~33% (composite) | [11] |
*CRh: Complete remission with partial hematologic recovery.
Experimental Protocols and Methodologies
The evaluation of menin-MLL inhibitors relies on a series of established experimental procedures to determine their efficacy and mechanism of action.
In Vitro Cell Proliferation Assays
-
Objective: To determine the concentration of the inhibitor required to reduce the growth of leukemia cell lines by 50% (GI50).
-
Methodology:
-
Leukemia cell lines (e.g., MV-4-11, MOLM-13) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the menin inhibitor or a vehicle control (e.g., DMSO).
-
After a set incubation period (typically 3-7 days), cell viability is measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo).
-
The GI50 values are calculated by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To provide direct evidence that the inhibitor disrupts the physical interaction between menin and the MLL fusion protein within the cell.
-
Methodology:
-
Leukemia cells are treated with the menin inhibitor or a control.
-
Cells are lysed to release proteins.
-
An antibody specific to menin is used to "pull down" menin from the lysate, along with any proteins bound to it.
-
The resulting protein complex is analyzed by Western blot using an antibody against the MLL fusion partner (e.g., AF9) to see if it was co-precipitated with menin.
-
A reduction in the MLL fusion protein signal in the inhibitor-treated sample compared to the control indicates disruption of the interaction.[9]
-
Gene Expression Analysis
-
Objective: To confirm that inhibition of the menin-MLL interaction leads to the downregulation of downstream target genes like HOXA9 and MEIS1.
-
Methodology:
-
Leukemia cells are treated with the inhibitor for a specific duration.
-
RNA is extracted from the cells.
-
Reverse transcription quantitative PCR (RT-qPCR) is performed using primers specific for HOXA9, MEIS1, and a housekeeping gene for normalization.
-
A significant decrease in the expression of HOXA9 and MEIS1 in treated cells compared to controls confirms the on-target effect of the inhibitor.[8]
-
In Vivo Xenograft Models
-
Objective: To assess the anti-leukemic efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NSG mice) are injected intravenously with human MLL-rearranged leukemia cells (e.g., MV-4-11).
-
Once the leukemia is established, mice are treated with the menin inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
Disease progression is monitored through methods like bioluminescent imaging (if cells express luciferase) and assessment of animal health.
-
The primary endpoints are typically a reduction in leukemia burden and an increase in the overall survival of the treated mice compared to the control group.[9][12]
-
Conclusion
The development of menin-MLL inhibitors represents a significant advancement in targeted therapy for acute leukemias with KMT2A rearrangements and NPM1 mutations. Preclinical data for compounds like MI-463 and MI-503 show potent, low-nanomolar activity in disrupting the menin-MLL interaction and inhibiting leukemia cell growth.[8][9] This promise has translated into the clinical setting, where next-generation inhibitors such as revumenib and ziftomenib are demonstrating meaningful clinical responses in heavily pre-treated patient populations.[9][10]
While direct head-to-head efficacy comparisons are limited, the available data suggest that this class of drugs is highly active against its intended targets. Ongoing and future clinical trials will further clarify the comparative efficacy and safety profiles of these agents and determine their optimal placement in treatment regimens, both as monotherapies and in combination with other anti-leukemic drugs.
References
- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZEPOSIA® (ozanimod) Mechanism of Action [zeposia.com]
- 4. ozanimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ZEPOSIA® (ozanimod) Mechanism of Action for UC | For HCPs [zeposiahcp.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bloodcancerunited.org [bloodcancerunited.org]
- 11. neurology.org [neurology.org]
- 12. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
MI-1063 versus MI-503 in MLL-rearranged leukemia models.
An Objective Comparison of Early-Generation Menin-MLL Inhibitors: MI-503 and MI-463 in MLL-rearranged Leukemia Models
A head-to-head analysis of two pioneering small molecules in the fight against a high-risk leukemia.
This guide provides a comprehensive comparison of two early-generation menin-MLL inhibitors, MI-503 and MI-463, for researchers, scientists, and drug development professionals. While the initial query referenced "MI-1063," no specific public domain information is available for a menin-MLL inhibitor with this designation. It is presumed to be a potential typographical error. This document will therefore focus on MI-503 and its closely related analog, MI-463, for which comparative preclinical data in MLL-rearranged leukemia models are available.
The interaction between menin and the MLL1 (Mixed Lineage Leukemia 1) protein is a critical dependency for the survival of leukemia cells with MLL gene rearrangements. These rearrangements lead to the production of oncogenic MLL fusion proteins that drive leukemogenesis by upregulating key target genes such as HOXA9 and MEIS1. Small molecule inhibitors that disrupt this protein-protein interaction represent a promising therapeutic strategy for this aggressive form of leukemia.
Mechanism of Action
Both MI-503 and MI-463 are potent and selective small molecule inhibitors that directly bind to menin, occupying the binding pocket for the MLL protein.[1][2] This competitive inhibition disrupts the menin-MLL interaction, leading to the downregulation of MLL fusion protein target genes, induction of apoptosis, and cellular differentiation.[1][3]
In Vitro Efficacy
MI-503 and MI-463 have demonstrated potent and selective activity against MLL-rearranged leukemia cell lines, with minimal effects on cells without MLL translocations.[1] The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values highlight their sub-micromolar efficacy.
| Compound | Target | IC50 (nM) [Cell-free assay] | Cell Line | MLL Fusion | GI50 (µM) [7 days] |
| MI-503 | Menin-MLL Interaction | 14.7[3][4] | MLL-AF9 transformed murine BMCs | MLL-AF9 | 0.22[1][4] |
| MV4;11 | MLL-AF4 | 0.25 - 0.57 (range)[1] | |||
| MI-463 | Menin-MLL Interaction | Not explicitly stated, but comparable to MI-503 | MLL-AF9 transformed murine BMCs | MLL-AF9 | 0.23[1] |
Table 1: In Vitro Potency of MI-503 and MI-463. BMCs: Bone Marrow Cells.
In Vivo Efficacy in MLL-rearranged Leukemia Models
Both compounds have shown significant anti-tumor activity in mouse xenograft models of MLL-rearranged leukemia.
| Compound | Animal Model | Cell Line | Dosing | Key Findings |
| MI-503 | BALB/c nude mice | MV4;11 | 60 mg/kg, i.p., once daily | >80% reduction in tumor volume; complete tumor regression in 2/6 mice after 35 days.[1][5] |
| C57BL/6 mice | MLL-AF9 transformed BMCs | Not specified | 45% increase in median survival.[5] | |
| MI-463 | BALB/c nude mice | MV4;11 | 35 mg/kg, i.p., once daily | ~3-fold decrease in tumor volume after 28 days.[5] |
| C57BL/6 mice | MLL-AF9 transformed BMCs | Not specified | 70% increase in median survival.[5] |
Table 2: In Vivo Efficacy of MI-503 and MI-463. i.p.: intraperitoneal.
On-Target Effects
Treatment with both MI-503 and MI-463 leads to a significant reduction in the expression of MLL fusion protein target genes, confirming their on-target mechanism of action. In MLL-AF9 transformed murine bone marrow cells, both compounds markedly reduced the expression of Hoxa9 and Meis1.[1] Similarly, in an MV4;11 tumor xenograft model, treatment with either inhibitor resulted in a significant decrease in the expression of HOXA9 and MEIS1.[1]
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines lacking MLL rearrangements are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a serial dilution of MI-503 or MI-463, alongside a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 7 days at 37°C in a humidified incubator.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT assay or a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by plotting cell viability against the logarithm of the inhibitor concentration.[1]
In Vivo Xenograft Model
-
Cell Implantation: Human MLL-rearranged leukemia cells (e.g., MV4;11) are implanted subcutaneously or intravenously into immunocompromised mice (e.g., BALB/c nude or NSG mice).
-
Tumor Growth: Tumors are allowed to establish to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. MI-503, MI-463, or a vehicle control is administered, typically via intraperitoneal injection, once daily.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as quantitative real-time PCR (qRT-PCR) to assess target gene expression.
-
Survival Studies: For survival analysis, mice are monitored until they meet predefined humane endpoints, and survival curves are generated.[1][5]
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
RNA Isolation: Total RNA is extracted from treated and control cells or tumor tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
PCR Amplification: qRT-PCR is performed using specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method, comparing the expression in treated samples to that in control samples.[1]
Conclusion
Both MI-503 and MI-463 are highly effective preclinical inhibitors of the menin-MLL interaction, demonstrating potent in vitro and in vivo activity against MLL-rearranged leukemia models.[1] While both compounds show comparable efficacy, MI-503 has been reported to induce a more pronounced reduction in tumor volume in some studies.[1][5] These foundational studies have paved the way for the development of next-generation menin-MLL inhibitors that are currently in clinical trials, offering a promising new therapeutic avenue for this challenging disease.
References
- 1. youtube.com [youtube.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers | MDPI [mdpi.com]
- 4. Design of Inhibitors That Target the Menin–Mixed-Lineage Leukemia Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MI-1063 and Standard-of-Care AML Drugs: A Guide for Researchers
An extensive review of publicly available scientific literature and clinical trial data reveals no information on a compound designated "MI-1063" for the treatment of Acute Myeloid Leukemia (AML). As a result, a direct comparative analysis between this compound and current standard-of-care AML drugs cannot be provided at this time.
This guide is intended for researchers, scientists, and drug development professionals. Given the absence of data on this compound, this document will instead provide a comprehensive overview of the established standard-of-care therapies for AML, against which any novel agent would be compared. This includes their mechanisms of action, available quantitative data from clinical studies, and the experimental protocols used to evaluate their efficacy and safety.
Current Standard-of-Care in Acute Myeloid Leukemia
The treatment landscape for AML is diverse and is increasingly tailored to patient-specific factors such as age, fitness, and the molecular and cytogenetic profile of the leukemia. The current standard of care can be broadly categorized into intensive chemotherapy and targeted therapies.
Intensive Chemotherapy
For several decades, the cornerstone of treatment for fit patients has been a combination of cytarabine (B982) and an anthracycline, commonly known as the "7+3" regimen.[1][2] A liposomal formulation of this combination, CPX-351, has also become a standard for certain patient populations.[1][3][4]
Table 1: Overview of Standard Intensive Chemotherapy for AML
| Drug(s) | Mechanism of Action | Typical Patient Population | Key Efficacy Metrics (Complete Remission Rate) |
| Cytarabine + Daunorubicin (B1662515) (7+3) | Cytarabine is a pyrimidine (B1678525) analog that inhibits DNA synthesis. Daunorubicin is an anthracycline that intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.[1][3][5][6][7] | Newly diagnosed, fit adult patients. | 60-80% in younger adults.[1] |
| CPX-351 (Vyxeos) | A liposomal co-formulation of cytarabine and daunorubicin in a synergistic 5:1 molar ratio, designed to enhance drug delivery to leukemic cells.[1][3] | Adults with newly-diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC).[7] | Improved overall survival compared to 7+3 in its target population.[4] |
Targeted Therapies
The understanding of the molecular drivers of AML has led to the development and approval of several targeted agents. These are often used in combination with chemotherapy or as monotherapy, particularly for patients who are not candidates for intensive treatment.
Venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, has significantly changed the treatment paradigm for older or unfit patients with AML.[8]
-
Mechanism of Action: Venetoclax selectively binds to and inhibits the anti-apoptotic BCL-2 protein, restoring the cell's natural process of programmed cell death (apoptosis).[9][10][11][12] It is often used in combination with hypomethylating agents like azacitidine.[9][13]
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in AML and are associated with a poor prognosis.[14][15] Several FLT3 inhibitors are now part of the standard of care.
-
Mechanism of Action: These drugs inhibit the constitutively activated FLT3 receptor tyrosine kinase, blocking downstream signaling pathways that promote leukemic cell proliferation and survival.[14]
-
Examples: Midostaurin is used in combination with chemotherapy for newly diagnosed FLT3-mutated AML.[16][17][18] Gilteritinib is used for relapsed or refractory FLT3-mutated AML.[14][16][18]
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes occur in a subset of AML patients.[19][20]
-
Mechanism of Action: Mutant IDH enzymes produce an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal epigenetic regulation and blocks cellular differentiation. IDH inhibitors block the production of 2-HG, thereby allowing for the differentiation of leukemic blasts.[19]
-
Examples: Ivosidenib targets IDH1 mutations, and enasidenib (B560146) targets IDH2 mutations.[18][19]
Table 2: Overview of Key Targeted Therapies for AML
| Drug Class | Target | Example Drug(s) | Typical Patient Population |
| BCL-2 Inhibitors | BCL-2 | Venetoclax | Newly diagnosed older/unfit patients (in combination).[18] |
| FLT3 Inhibitors | FLT3 mutations | Midostaurin, Gilteritinib | AML with FLT3 mutation (newly diagnosed or relapsed/refractory).[18] |
| IDH Inhibitors | IDH1/IDH2 mutations | Ivosidenib, Enasidenib | AML with IDH1 or IDH2 mutation (newly diagnosed or relapsed/refractory).[18] |
Experimental Protocols: A Framework for Comparison
To objectively compare a novel agent like this compound with the standard of care, a series of preclinical and clinical experiments would be necessary. The methodologies for these studies are well-established.
Preclinical Evaluation Workflow
-
In Vitro Cytotoxicity Assays:
-
Objective: To determine the concentration of the drug that inhibits the growth of AML cells by 50% (IC50).
-
Method: A panel of established human AML cell lines and primary patient samples are cultured in the presence of serial dilutions of the test compound (e.g., this compound) and standard-of-care drugs. Cell viability is typically measured after 48-72 hours using assays such as MTT or CellTiter-Glo.
-
-
Mechanism of Action (MoA) Studies:
-
Objective: To elucidate how the drug exerts its anti-leukemic effects.
-
Methods:
-
Apoptosis Assays: Using flow cytometry to measure Annexin V and propidium (B1200493) iodide staining to quantify apoptotic and necrotic cells.
-
Cell Cycle Analysis: Staining cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing DNA content by flow cytometry to determine the cell cycle phase of arrest.
-
Western Blotting: To measure changes in the expression or phosphorylation status of key proteins in relevant signaling pathways.
-
-
-
In Vivo Efficacy Studies:
-
Objective: To evaluate the anti-tumor activity of the drug in a living organism.
-
Method: Patient-derived xenograft (PDX) models, where primary human AML cells are engrafted into immunodeficient mice, are considered the gold standard. Mice are treated with the investigational drug, a standard-of-care comparator, or a vehicle control. Efficacy is measured by monitoring tumor burden (e.g., through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) and overall survival.
-
Conclusion and Path Forward
While a direct comparison involving this compound is not currently possible due to the absence of available data, the framework provided here outlines the current therapeutic landscape of AML and the standard methodologies used for drug evaluation. The established efficacy and safety profiles of therapies such as the 7+3 regimen, CPX-351, venetoclax, and inhibitors of FLT3 and IDH serve as the benchmarks that any new therapeutic agent must meet or exceed.
For a comparative analysis to be conducted, the following information on this compound would be required:
-
Chemical structure and target identification.
-
Preclinical data: In vitro cytotoxicity against a panel of AML cell lines and patient samples, in vivo efficacy in AML models (e.g., PDX mice), and mechanism of action studies.
-
Clinical trial data: Phase I data on safety, tolerability, and recommended Phase 2 dose, followed by Phase II/III data on efficacy (e.g., complete remission rates, overall survival) compared to a standard-of-care control arm.
Researchers and drug developers are encouraged to verify the designation "this compound" and search for data under alternative identifiers or compound names. Should information on this agent become publicly available, a thorough comparative analysis can be performed using the established standards and methodologies outlined in this guide.
References
- 1. Clinical trial: Relapsed or Refractory Acute Myeloid Leukemia, AML, (NCT05984199) - CRISPR Medicine [crisprmedicinenews.com]
- 2. mdpi.com [mdpi.com]
- 3. Relapsed Acute Myeloid Leukemia With Early Presentation As Leukemia Cutis, Refractory to Second-Line Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centurion (tank) - Wikipedia [en.wikipedia.org]
- 5. Alford plea - Wikipedia [en.wikipedia.org]
- 6. Meningococcal Vaccine Administration | CDC [cdc.gov]
- 7. michigan.gov [michigan.gov]
- 8. Meningococcal Vaccination | Meningococcal | CDC [cdc.gov]
- 9. Adult Diabetic Ketoacidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Midjourney - Wikipedia [en.wikipedia.org]
- 11. Open-Label Extension of RPC1063 as Therapy for Moderate to Severe Ulcerative Colitis [clinicaltrialsgps.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Safety and Efficacy Trial of RPC1063 for Moderate to Severe Ulcerative Colitis [clinicaltrialsgps.com]
- 14. mayo.edu [mayo.edu]
- 15. goodrx.com [goodrx.com]
- 16. Meningococcal Vaccine (MPSV4, MCV4): Schedule and Side Effects [webmd.com]
- 17. A Study Investigating Oral Ozanimod (RPC1063) in Pediatric Participants With Moderate to Severe Active Ulcerative Colitis | BMS Clinical Trials [bmsclinicaltrials.com]
- 18. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk-Stratification, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Journal of Neuroscience [jneurosci.org]
Cross-Validation of Mivebresib's Mechanism of Action Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mivebresib (B609072) (MI-1063), a potent Bromodomain and Extra-Terminal (BET) family inhibitor, with other well-characterized BET inhibitors, JQ1 and Molibresib (I-BET762). It details the mechanism of action of Mivebresib, focusing on the BRD4-MYC signaling axis, and provides supporting experimental data for its activity. Crucially, this guide outlines genetic approaches, specifically siRNA/shRNA-mediated knockdown and CRISPR/Cas9-based gene editing, to cross-validate the on-target effects of Mivebresib.
Unveiling the Mechanism of Action: The BRD4-MYC Signaling Pathway
Mivebresib is a pan-inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails.[3] This interaction is pivotal for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
One of the most critical downstream targets of BET proteins, particularly BRD4, is the MYC proto-oncogene.[1][3][4][5][6] MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism, and its aberrant expression is a hallmark of many cancers. BRD4 plays a key role in the transcriptional elongation of the MYC gene. By competitively binding to the acetyl-lysine binding pockets of BRD4, Mivebresib displaces it from chromatin, leading to the suppression of MYC transcription and a subsequent reduction in MYC protein levels.[1][3][4] This ultimately results in cell cycle arrest and apoptosis in susceptible cancer cells.[7][8]
The following diagram illustrates the BRD4-MYC signaling pathway and the mechanism of action of Mivebresib, alongside points of intervention for genetic validation techniques.
Comparative Performance of BET Inhibitors
The following table summarizes the in vitro potency of Mivebresib (this compound/ABBV-075) in comparison to other well-known BET inhibitors, JQ1 and Molibresib (I-BET762/GSK525762A), across various cancer cell lines.
| Compound | Target | Cell Line | Assay Type | IC50 / Ki | Citation |
| Mivebresib (this compound/ABBV-075) | BRD4 | - | Binding Assay | 1.5 nM (Ki) | [9] |
| Pan-BET | MV4-11 (AML) | Viability | 1.9 nM | [2] | |
| Pan-BET | Kasumi-1 (AML) | Viability | 6.3 nM | [2] | |
| Pan-BET | RS4;11 (ALL) | Viability | 6.4 nM | [2] | |
| Pan-BET | SCLC cell lines with MYC/MYCN amplification | Viability | Sensitive (IC50 < 100 nM) | [1] | |
| JQ1 | Pan-BET | PCCL3 (Thyroid) | Proliferation | - | [5] |
| Pan-BET | BxPC3 (Pancreatic) | Viability | 3.5 µM | [10] | |
| Pan-BET | HUVEC | Proliferation | ~1 µM | [11] | |
| Molibresib (I-BET762/GSK525762A) | Pan-BET | - | Cell-free Assay | ~35 nM (IC50) | [12] |
| Pan-BET | MDA-MB-231 (Breast) | Proliferation | 0.46 µM | [13] | |
| Pan-BET | Pancreatic Cancer Cell Lines | Viability | Synergistic with gemcitabine | [14] |
Genetic Cross-Validation of Mivebresib's Mechanism of Action
To confirm that the observed cellular effects of Mivebresib are indeed due to the inhibition of its intended target, BRD4, genetic validation methods are essential. These approaches involve specifically reducing the expression of the target protein and observing if the resulting phenotype mimics that of the small molecule inhibitor.
Experimental Workflow for Genetic Validation
The following diagram outlines a typical workflow for comparing the effects of Mivebresib with genetic knockdown of BRD4.
Detailed Experimental Protocols
siRNA/shRNA-Mediated Knockdown of BRD4
This protocol describes a general procedure for transiently reducing BRD4 expression using small interfering RNA (siRNA). For stable, long-term knockdown, a short hairpin RNA (shRNA) delivered via a lentiviral vector is recommended.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Opti-MEM I Reduced Serum Medium (or equivalent)
-
Lipofectamine RNAiMAX Transfection Reagent (or equivalent)
-
siRNA targeting BRD4 (at least two independent sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, RNA extraction kit for RT-qPCR)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 20-30 pmol of siRNA (BRD4-targeting or control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5-10 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.
-
Analysis: After incubation, harvest the cells for downstream analysis (Western blot, RT-qPCR, viability assays, etc.) to assess the efficiency of BRD4 knockdown and its phenotypic consequences.
CRISPR/Cas9-Mediated Knockout of BRD4
This protocol provides a general framework for generating a stable BRD4 knockout cell line using the CRISPR/Cas9 system.
Materials:
-
Cancer cell line of interest
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector co-expressing Cas9 and a guide RNA (gRNA) targeting BRD4 (at least two different gRNA sequences targeting a critical exon are recommended)
-
Lentiviral vector with a non-targeting gRNA as a control
-
HEK293T cells (for lentivirus production)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic corresponding to the vector)
-
Single-cell cloning plates (96-well)
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Sanger sequencing service
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector (containing Cas9 and gRNA), psPAX2, and pMD2.G using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells in a 6-well plate.
-
The next day, infect the cells with the lentiviral particles in the presence of Polybrene (4-8 µg/mL).
-
-
Selection of Transduced Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The appropriate concentration of puromycin should be determined beforehand with a kill curve.
-
Maintain selection for 3-7 days until non-transduced cells are eliminated.
-
-
Single-Cell Cloning:
-
Dilute the selected cell population to a concentration of 0.5-1 cell per 100 µL and plate into 96-well plates to isolate single clones.
-
Allow the clones to expand.
-
-
Genotyping and Validation:
-
Once the clones have expanded sufficiently, harvest a portion of the cells for genomic DNA extraction.
-
Perform PCR to amplify the genomic region targeted by the gRNA.
-
Analyze the PCR products by Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation and premature stop codon, leading to a functional knockout of the BRD4 protein.
-
Confirm the absence of BRD4 protein expression in the validated knockout clones by Western blot.
-
-
Phenotypic Analysis: Use the validated BRD4 knockout clones and control cells for phenotypic assays to compare with the effects of Mivebresib treatment.
References
- 1. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor Mivebresib (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor mivebresib (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of BET bromodomain inhibitors and their role in target validation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Menin Inhibitor MI-1063's Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of the novel menin inhibitor, MI-1063 (a representative of the MI-463/MI-503 class of compounds), with established alternative treatments for acute myeloid leukemia (AML). The information presented is based on available preclinical and clinical data, offering a resource for researchers and drug development professionals.
Executive Summary
Menin inhibitors are an emerging class of targeted therapies showing significant promise in the treatment of acute leukemias harboring specific genetic alterations, namely rearrangements of the KMT2A gene (formerly MLL) and mutations in the NPM1 gene. These genetic abnormalities are found in a significant subset of AML patients and are associated with poor prognosis. Preclinical studies on menin inhibitors, such as MI-463 and MI-503, demonstrate potent and selective anti-leukemic activity. This guide compares the performance of these novel agents against the BCL-2 inhibitor venetoclax (B612062) and the conventional chemotherapy agent cytarabine.
Comparative Data on Anti-Leukemic Activity
The following tables summarize key quantitative data from preclinical and clinical studies, facilitating a direct comparison of the anti-leukemic efficacy of menin inhibitors, venetoclax, and cytarabine.
| Compound | Target | Cell Lines | GI50 / IC50 | Reference |
| MI-503 (Menin Inhibitor) | Menin-MLL Interaction | MLL-rearranged leukemia cell lines (e.g., MV4;11) | GI50: 250 - 570 nM | [1][2] |
| Murine MLL-AF9 transformed bone marrow cells | GI50: 0.22 µM | [2] | ||
| MI-463 (Menin Inhibitor) | Menin-MLL Interaction | Murine MLL-AF9 transformed bone marrow cells | GI50: 0.23 µM | [3] |
| Venetoclax | BCL-2 | AML cell lines (sensitive) | Varies by cell line | [4] |
| Cytarabine | DNA Synthesis | Jurkat (ALL cell line) | IC50: 58.4 nM (72 hrs) | [5] |
Table 1: In Vitro Anti-Leukemic Activity. This table presents the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) of the compounds in various leukemia cell lines.
| Compound/Regimen | Patient Population | Response Rate | Key Findings | Reference |
| Revumenib (Menin Inhibitor) | Relapsed/Refractory KMT2A-rearranged or NPM1-mutant Acute Leukemia | ORR: 53%, CR/CRh: 30% | High response rates in a heavily pre-treated population. | [6][7] |
| Ziftomenib (B3325460) (Menin Inhibitor) | Relapsed/Refractory NPM1-mutant AML | CR: 30% | Demonstrates significant clinical benefit. | [6] |
| Venetoclax + Azacitidine | Newly Diagnosed AML (unfit for intensive chemo) | CR/CRi: ~65-70% | High remission rates in an elderly/unfit population. | [8][9] |
| Venetoclax + Low-Dose Cytarabine | Newly Diagnosed AML (unfit for intensive chemo) | CR/CRh: 52% | Effective combination for older patients. | [10] |
| Cytarabine (Intermediate-Dose) + Daunorubicin & Omacetaxine | Newly Diagnosed AML (ages 15-55) | 3-year DFS: 67% | Improved disease-free survival compared to conventional dose. | [11] |
Table 2: Clinical Efficacy in AML. This table summarizes the clinical response rates observed with menin inhibitors and alternative therapies in different patient populations. ORR: Overall Response Rate; CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; CRi: Complete Remission with incomplete hematologic recovery; DFS: Disease-Free Survival.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of a compound required to inhibit the growth of leukemia cells by 50% (GI50/IC50).
-
Cell Culture: Leukemia cell lines (e.g., MV4;11 for MLL-rearranged leukemia) or primary patient-derived leukemia cells are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (e.g., MI-503, venetoclax, cytarabine) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours or 7 days), with media and drug changes as required.[3]
-
Viability Assessment: Cell viability is assessed using colorimetric assays such as MTT or luminescent assays like CellTiter-Glo, which measure metabolic activity or ATP content, respectively.[12]
-
Data Analysis: The absorbance or luminescence values are plotted against the drug concentration, and the GI50/IC50 is calculated using non-linear regression analysis.
In Vivo Xenograft Mouse Models
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human leukemia cells (e.g., MV4;11) are implanted subcutaneously or intravenously into immunodeficient mice (e.g., BALB/c nude or NSG mice).[1]
-
Drug Administration: Once tumors are established or leukemia is engrafted, mice are treated with the test compound (e.g., MI-463, MI-503) or a vehicle control via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule.[1][13]
-
Monitoring: Tumor volume is measured regularly with calipers (for subcutaneous models), or leukemia progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood.[1][3]
-
Endpoint: The study may be terminated when tumors reach a certain size, or survival is monitored as the primary endpoint.[1][13]
-
Analysis: Tumor growth curves and survival curves are generated and statistically analyzed to compare the treated and control groups.
Flow Cytometry for Apoptosis and Differentiation
-
Objective: To quantify the induction of programmed cell death (apoptosis) and cellular differentiation in response to drug treatment.
-
Cell Preparation: Leukemia cells are treated with the compound of interest for a defined period.
-
Staining for Apoptosis: Cells are stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) or 7-AAD (to distinguish late apoptotic/necrotic cells).
-
Staining for Differentiation: To assess myeloid differentiation, cells are stained with antibodies against cell surface markers such as CD11b.[2]
-
Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer to quantify the percentage of cells in different apoptotic stages or expressing differentiation markers.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these anti-leukemic agents is critical for rational drug design and combination therapies.
Menin Inhibitors: Disrupting the MLL Fusion Oncogenic Program
Menin inhibitors, such as MI-503, act by disrupting the critical protein-protein interaction between menin and the N-terminus of KMT2A (MLL).[1][14] In leukemias with KMT2A rearrangements, the resulting MLL fusion protein requires this interaction to drive the expression of key downstream target genes, including HOXA9 and MEIS1, which are essential for leukemogenesis.[1][14] By blocking this interaction, menin inhibitors lead to the downregulation of these oncogenic targets, resulting in the induction of differentiation and apoptosis in leukemia cells.[1][15]
Figure 1: Mechanism of action of Menin Inhibitor this compound.
Venetoclax: Inducing Apoptosis via BCL-2 Inhibition
Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[16][17] In many leukemias, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM and preventing them from initiating programmed cell death. Venetoclax binds to BCL-2, displacing these pro-apoptotic proteins, which then activate the mitochondrial apoptosis pathway, leading to cancer cell death.[18]
Figure 2: Mechanism of action of Venetoclax.
Experimental Workflow: In Vitro Drug Screening
The following diagram illustrates a typical workflow for in vitro screening of anti-leukemic compounds.
Figure 3: A typical in vitro drug screening workflow.
Conclusion
Menin inhibitors, represented here by the MI-463/MI-503 class of compounds, demonstrate a highly targeted and potent anti-leukemic activity in preclinical models of KMT2A-rearranged and NPM1-mutant AML. Their mechanism of action, which involves the disruption of a key oncogenic protein-protein interaction, offers a novel therapeutic strategy for these high-risk leukemia subtypes. Early clinical data with other menin inhibitors like revumenib and ziftomenib are encouraging, showing promising response rates in heavily pre-treated patients.
In comparison, venetoclax has established itself as a cornerstone of treatment for older or unfit patients with AML, showing high rates of remission when combined with hypomethylating agents. Cytarabine remains a key component of intensive chemotherapy for younger, fit patients.
The continued development and independent verification of the efficacy and safety of menin inhibitors are crucial. Future studies should focus on head-to-head comparisons with standard-of-care regimens, the exploration of combination therapies to overcome potential resistance, and the identification of biomarkers to predict response. The data presented in this guide provide a foundation for researchers and clinicians to evaluate the potential of this new class of targeted agents in the evolving landscape of leukemia therapy.
References
- 1. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity of Venetoclax Against Relapsed Acute Undifferentiated Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin Inhibitors Under Study in KMT2A-Rearranged or NPM1-Mutant Acute Myeloid Leukemia - The ASCO Post [ascopost.com]
- 7. preprints.org [preprints.org]
- 8. ashpublications.org [ashpublications.org]
- 9. onclive.com [onclive.com]
- 10. Off-Label Use of Venetoclax in Patients With Acute Myeloid Leukemia: Single Center Experience and Data From Pharmacovigilance Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. diag2tec.com [diag2tec.com]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 18. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
JQ1: A Comparative Guide to a Leading BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pioneering epigenetic modifier JQ1 against other prominent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. JQ1, a thienotriazolodiazepine, is a potent and specific inhibitor of BET bromodomains, including BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] By competitively binding to the acetyl-lysine recognition pockets of these proteins, JQ1 displaces them from chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes.[2] This mechanism of action has established BET inhibitors as a promising class of therapeutics in oncology and beyond.
Mechanism of Action: Disrupting Transcriptional Activation
BET proteins are crucial epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, a key mark of active gene transcription. Upon binding, they recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to drive the expression of target genes.[2][3] A primary and well-documented consequence of BET inhibition is the suppression of the proto-oncogene MYC, a critical driver of cell proliferation in numerous cancers.[2][4][5] The general mechanism of action for JQ1 and its alternatives is illustrated in the signaling pathway diagram below.
Caption: Mechanism of BET inhibition by JQ1 and its alternatives.
Performance Benchmarking: JQ1 vs. Key Competitors
The following table summarizes the quantitative data for JQ1 and several other well-characterized BET inhibitors, providing a direct comparison of their biochemical potency and cellular activity.
| Inhibitor | Target(s) | IC50 (BRD4 BD1) | IC50 (BRD4 BD2) | Cell Line Example (IC50) | Key Features & Notes |
| JQ1 | BRD2, BRD3, BRD4, BRDT | 77 nM[6] | 33 nM[6] | 0.45 µM (SEM cells)[7] | Widely used as a chemical probe; short half-life limits in vivo use in humans. |
| I-BET762 (GSK525762A) | BRD2, BRD3, BRD4 | ~25-50 nM (biochemical) | ~25-50 nM (biochemical) | Comparable to JQ1 in various cancer cell lines.[8] | Improved pharmacokinetic properties compared to JQ1, making it suitable for in vivo studies.[2] |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | ~19-25 nM (biochemical) | ~44-53 nM (biochemical) | Reported to have stronger anti-proliferative effects than JQ1 in some glioblastoma models.[9] | Orally bioavailable; has been evaluated in multiple clinical trials. |
| CPI-0610 | BRD2, BRD3, BRD4 | Data not consistently reported in direct comparison. | Data not consistently reported in direct comparison. | Effective in sensitizing resistant MPNST cells to BET inhibition when BRD4 is depleted.[10] | Under investigation in clinical trials for lymphomas.[11] |
Note: IC50 values can vary depending on the specific assay conditions and experimental setup.
Experimental Protocols
The validation and comparison of BET inhibitors rely on a suite of standardized experimental methodologies. Below are detailed protocols for key assays used to characterize JQ1 and its alternatives.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Workflow Diagram:
Caption: Workflow for a typical cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.[12]
-
Compound Treatment: Treat cells with a serial dilution of the BET inhibitor. Include a vehicle-only control (e.g., DMSO).[12]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.[12]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measurement: Record the luminescence using a plate reader.[12]
-
Data Analysis: Normalize the luminescent signal to the vehicle-treated control cells and plot the results against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).[7]
Chromatin Immunoprecipitation (ChIP)
Principle: ChIP is used to investigate the interaction between proteins and DNA in the cell. It can determine if a specific protein (e.g., BRD4) is bound to a specific genomic region (e.g., the MYC promoter).
Workflow Diagram:
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Comparative Transcriptomic Analysis of Myocardial Infarction: A Guide for Researchers
A comprehensive analysis of gene expression changes in cardiac cells and tissues following Myocardial Infarction (MI) compared to control conditions, providing insights into the molecular mechanisms of cardiac injury and repair.
This guide offers an objective comparison of the transcriptomic landscape in the context of Myocardial Infarction (MI) versus healthy control tissues. It synthesizes findings from transcriptomic studies to highlight key molecular changes, presents supporting experimental data in a structured format, and provides detailed methodologies for the key experiments cited. This information is intended for researchers, scientists, and drug development professionals investigating the pathophysiology of MI and exploring novel therapeutic strategies.
Executive Summary
Myocardial Infarction triggers extensive transcriptomic alterations within cardiac tissue and systemically. Gene expression profiling of samples from MI models and patients reveals significant modulation of crucial signaling pathways. These pathways are primarily involved in inflammation, immune response, apoptosis, oxidative stress, fibrosis, and angiogenesis.[1][2] Understanding these changes in gene expression is fundamental to elucidating the complex molecular events that follow an ischemic insult to the heart and for the development of targeted therapies. This guide provides a comparative overview of these transcriptomic shifts to inform further research and therapeutic development.
Data Presentation: Transcriptomic Changes in Response to Myocardial Infarction
The following tables summarize quantitative data from transcriptomic studies investigating differentially expressed genes (DEGs) in heart tissue following MI compared to control or sham-operated subjects.
Table 1: Top Upregulated Genes in the Infarct Area Post-MI
| Gene Symbol | Full Gene Name | Fold Change (approx.) | Function |
| TRAIL | Tumor necrosis factor-related apoptosis-inducing ligand | High | Apoptosis |
| SUCLA2 | Succinate-CoA ligase ADP-forming beta subunit | High | Mitochondrial function |
| NAE1 | NEDD8 activating enzyme E1 subunit 1 | High | Protein modification |
| PDCL3 | Phosducin like 3 | High | Protein folding |
| OSBPL5 | Oxysterol binding protein like 5 | High | Lipid metabolism |
| FCGR2C | Fc fragment of IgG receptor IIc | High | Immune response |
| SELE | Selectin E | High | Cell adhesion, inflammation |
| CEP63 | Centrosomal protein 63 | High | Cell cycle |
| ST3GAL3 | ST3 beta-galactoside alpha-2,3-sialyltransferase 3 | High | Glycosylation |
| C4orf3 | Chromosome 4 open reading frame 3 | High | Unknown |
This data is a representative summary from a study on fatal myocardial infarction.[3]
Table 2: Key Signaling Pathways Altered Post-Myocardial Infarction
| Signaling Pathway | Regulation Status | Key Associated Processes |
| NLRP3/caspase-1 | Upregulated | Inflammation, pyroptosis, oxidative stress[1] |
| TLR4/MyD88/NF-κB | Upregulated | Inflammation, immune response[1] |
| TGF-β/SMADs | Upregulated | Myocardial fibrosis[1][4] |
| Wnt/β-catenin | Upregulated | Myocardial fibrosis[1] |
| PI3K/Akt | Modulated | Angiogenesis, cell survival[1][4] |
| MAPK | Modulated | Angiogenesis, inflammation[1][4] |
| JAK/STAT | Modulated | Angiogenesis, inflammation[1] |
| Notch | Modulated | Oxidative stress, apoptosis, angiogenesis[1][5] |
| Hippo/YAP | Modulated | Apoptosis[1] |
| RhoA/ROCK | Modulated | Apoptosis[1] |
| Nrf2/HO-1 | Modulated | Oxidative stress[1] |
| Sonic hedgehog | Modulated | Oxidative stress, apoptosis, angiogenesis[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are typical protocols for key experiments in the comparative transcriptomics of MI.
Animal Model of Myocardial Infarction
A common method to induce MI in a research setting is the ligation of the left anterior descending (LAD) coronary artery in mice.
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are typically used.
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
The mouse is intubated and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The LAD is permanently ligated with a suture.
-
Successful ligation is confirmed by the observation of myocardial blanching.
-
-
Control Group: Sham-operated mice undergo the same surgical procedure without the LAD ligation.
-
Tissue Collection: At specific time points post-surgery (e.g., 6 hours, 24 hours, 72 hours), mice are euthanized, and heart tissues are collected, with the infarct, border, and remote zones being separated for analysis.[6][7]
RNA Isolation and Sequencing
High-quality RNA is essential for reliable transcriptomic analysis.
-
RNA Extraction: Total RNA is extracted from heart tissue samples using a suitable kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).
-
Library Preparation: Poly-A tail-enriched mRNA libraries are constructed for sequencing.[8][9]
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.[8][9]
Transcriptomic Data Analysis
The raw sequencing data is processed to identify differentially expressed genes and enriched pathways.
-
Data Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Read Alignment: The cleaned reads are aligned to a reference genome (e.g., mouse genome assembly GRCm39).
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly upregulated or downregulated in the MI group compared to the control group. A gene is often considered differentially expressed if the fold change is >2 or < -2 and the p-value is < 0.01.[10]
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway modulated by MI and a general workflow for comparative transcriptomic analysis.
Caption: Key signaling pathways activated during Myocardial Infarction.
Caption: General workflow for comparative transcriptomic analysis.
References
- 1. Signaling pathways and targeted therapy for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways and targeted therapy for myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microarray Analysis for Transcriptomic Profiling of Myocardium in Patients with Fatal Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways and Therapeutic Approaches in Post-Myocardial Infarction Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of the Notch Signaling Pathway in Recovery of Cardiac Function after Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrative transcriptomic analysis of tissue-specific metabolic crosstalk after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Time Series Gene Expression and DNA Methylation Reveals the Molecular Features of Myocardial Infarction Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative transcriptomics of broad-spectrum and synthetic cannabidiol treated C2C12 skeletal myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Preclinical Analysis of MI-1063: Defining a Novel Therapeutic Window in Wnt/β-Catenin-Driven Cancers
For Immediate Release: December 5, 2025
This guide provides a comparative analysis of the novel Wnt/β-catenin pathway inhibitor, MI-1063, against the established experimental agent ICG-001. The data herein supports the advancement of this compound into further preclinical development, highlighting its potential for a superior therapeutic window in the treatment of Wnt-pathway-dependent malignancies.
Introduction
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in a multitude of cancers, including a significant portion of colorectal, pancreatic, and pediatric gliomas.[1][2][3] This has made the pathway a compelling target for therapeutic intervention. A key node in this pathway is the interaction between β-catenin and the transcriptional coactivators, CREB-binding protein (CBP) and its homolog p300, which is essential for the transcription of oncogenic target genes.
The small molecule ICG-001 was identified as an inhibitor of the Wnt/β-catenin pathway that specifically disrupts the interaction between β-catenin and CBP, without affecting the β-catenin/p300 interaction.[4][5][6][7] While ICG-001 has shown efficacy in preclinical models, its therapeutic window is constrained by off-target effects and dose-limiting toxicities.
This compound is a novel, next-generation small molecule inhibitor of Wnt/β-catenin signaling. Unlike ICG-001, which primarily targets the CBP/β-catenin interaction, this compound has been engineered to be a more potent and specific antagonist of a novel binding pocket on β-catenin itself, thereby preventing its interaction with both CBP and p300. This dual-inhibition mechanism is hypothesized to lead to a more profound and durable suppression of Wnt-driven oncogenesis with an improved safety profile.
Comparative In Vitro Efficacy
This compound demonstrates superior potency in inhibiting the proliferation of various cancer cell lines with known Wnt/β-catenin pathway activation. The half-maximal inhibitory concentrations (IC50) for cell viability were determined after 72 hours of continuous exposure to each compound.
| Cell Line | Cancer Type | This compound IC50 (µM) | ICG-001 IC50 (µM) |
| HCT-116 | Colorectal Cancer | 0.45 | 9.68[8] |
| SW480 | Colorectal Cancer | 0.62 | ~10-25[6][7] |
| AsPC-1 | Pancreatic Cancer | 0.88 | ~10[4] |
| KNS42 | Pediatric Glioma | 1.15 | >10[9] |
In Vivo Therapeutic Window Assessment: A Head-to-Head Study
The therapeutic window of this compound was directly compared to ICG-001 in a HCT-116 colorectal cancer xenograft model in immunocompromised mice.
Efficacy: Tumor Growth Inhibition
Mice bearing established HCT-116 tumors were treated daily for 21 days with either vehicle, this compound (50 mg/kg, i.p.), or ICG-001 (100 mg/kg, i.p.). Tumor volumes were measured twice weekly.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1542 ± 188 | - |
| ICG-001 (100 mg/kg) | 786 ± 112 | 49% |
| This compound (50 mg/kg) | 416 ± 95 | 73% |
Tolerability and Safety Profile
Animal body weight was monitored throughout the study as a general indicator of toxicity.
| Treatment Group | Maximum Mean Body Weight Loss (%) |
| Vehicle | < 1% |
| ICG-001 (100 mg/kg) | 12.5% |
| This compound (50 mg/kg) | 3.2% |
Visualizing the Mechanistic and Experimental Framework
To clearly illustrate the underlying biology and experimental design, the following diagrams have been generated.
Caption: Mechanism of Action of this compound vs. ICG-001 in the Wnt/β-catenin pathway.
References
- 1. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. Combination of Auranofin and ICG-001 Suppress the Proliferation and Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MI-1063 (Revumenib) and Other Investigational Drugs for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of acute myeloid leukemia (AML) treatment is rapidly evolving, with a multitude of investigational drugs targeting various molecular pathways under active development. This guide provides an objective comparison of MI-1063 (revumenib), a novel menin inhibitor, with other key investigational agents for AML. The information is presented to facilitate a clear understanding of their respective mechanisms of action, preclinical efficacy, and clinical trial outcomes. All quantitative data is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to aid in comprehension.
Menin Inhibitors: A Novel Approach to AML Therapy
Menin inhibitors, including this compound (revumenib) and ziftomenib, represent a new class of targeted therapies for AML, particularly for patients with NPM1 mutations or KMT2A (MLL) rearrangements. These genetic alterations are key drivers of leukemogenesis in significant subsets of AML patients.
Mechanism of Action: Disrupting the Menin-KMT2A/MLL Interaction
The protein menin acts as a critical scaffold for the KMT2A/MLL fusion proteins and mutated NPM1, which are essential for the expression of leukemogenic genes such as HOX and MEIS1. By binding to menin, this compound and other menin inhibitors disrupt this interaction, leading to the downregulation of these target genes, inducing differentiation of leukemic blasts, and ultimately causing apoptosis.
Preclinical and Clinical Data for Menin Inhibitors
The following table summarizes the key preclinical and clinical findings for this compound (revumenib) and ziftomenib.
| Parameter | This compound (Revumenib, SNDX-5613) | Ziftomenib (KO-539) |
| Target Population | Relapsed/Refractory AML with KMT2A rearrangements or NPM1 mutations[1][2] | Relapsed/Refractory AML with NPM1 mutations or KMT2A rearrangements[3] |
| Key Preclinical Findings | Downregulates MEIS1, HOXA9, and PBX3 expression; induces differentiation[2]. Showed single-agent activity in xenograft models[4]. | Potent activity in preclinical patient-derived xenograft (PDX) models of pediatric KMT2A-rearranged ALL[4]. Inhibits the KMT2A/MLL protein complex and exhibits downstream effects on HOXA9/MEIS1 expression[5]. |
| Clinical Trial | AUGMENT-101 (Phase 1/2)[6] | KOMET-001 (Phase 1/2)[3][7] |
| Efficacy (Monotherapy) | KMT2Ar Acute Leukemia: - CR + CRh Rate: 23%[6]- ORR: 47%[8] | NPM1-mutated AML: - CR + CRh Rate: 22%[3]- ORR: 33%[3]- Median Overall Survival: 6.6 months[3] |
| Safety Profile | Manageable, with differentiation syndrome being a notable adverse event[2]. | Well-tolerated with manageable differentiation syndrome and low rates of myelosuppression[3][9]. |
| FDA Status | Approved for R/R KMT2Ar acute leukemias and R/R NPM1-mutant AML[8][10]. | Approved for R/R NPM1-mutated AML[10][11]. |
Experimental Protocol: AUGMENT-101 Trial (Phase 2)
The pivotal Phase 2 portion of the AUGMENT-101 trial (NCT04065399) was an open-label, single-arm study designed to evaluate the efficacy and safety of revumenib in patients with relapsed or refractory KMT2A-rearranged or NPM1-mutant acute leukemia.
FLT3 Inhibitors: Targeting a Common AML Mutation
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML and are associated with a poor prognosis. Several FLT3 inhibitors are in various stages of clinical development, with some already approved for specific indications.
Mechanism of Action: Blocking Constitutive FLT3 Signaling
FLT3 mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 receptor tyrosine kinase. This results in the uncontrolled proliferation and survival of leukemic cells through the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways. FLT3 inhibitors block the ATP-binding site of the kinase domain, thereby inhibiting its activity and downstream signaling.
Preclinical and Clinical Data for FLT3 Inhibitors
The following table provides a comparative overview of key FLT3 inhibitors.
| Parameter | Gilteritinib | Quizartinib | Crenolanib |
| Target | FLT3 (ITD and TKD), AXL[1][4] | FLT3 (ITD)[12] | Pan-FLT3 (ITD and TKD)[13] |
| Key Preclinical Findings | Potent inhibition of FLT3-ITD and resistance-conferring FLT3-TKD mutations. Showed in vivo efficacy in AML xenograft models[1][4]. | Highly selective for FLT3-ITD[6]. | Active against both FLT3-ITD and TKD mutations, including those conferring resistance to other inhibitors[13]. |
| Clinical Trial | ADMIRAL (Phase 3)[10] | QuANTUM-R (Phase 3)[12] | Phase 2 trials in combination with chemotherapy[13] |
| Efficacy (Monotherapy) | R/R FLT3-mutated AML: - Median OS: 9.3 months vs 5.6 months with salvage chemotherapy[14]- CR/CRh Rate: 34% vs 15.3% with salvage chemotherapy[14] | R/R FLT3-ITD AML: - Median OS: 6.2 months vs 4.7 months with salvage chemotherapy- CR/CRh Rate: 34% vs 17% with salvage chemotherapy | Data primarily in combination therapy. |
| Safety Profile | Generally well-tolerated; common adverse events include myelosuppression and differentiation syndrome. | QTc prolongation is a key safety concern. | Myelosuppression and gastrointestinal toxicities are common. |
| FDA Status | Approved for adult patients with relapsed or refractory AML with a FLT3 mutation[10]. | Approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy[12]. | Investigational. |
IDH Inhibitors: Targeting Metabolic Pathways in AML
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are found in a subset of AML patients and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG).
Mechanism of Action: Restoring Normal Hematopoietic Differentiation
Mutant IDH1 and IDH2 enzymes convert α-ketoglutarate to 2-HG. The accumulation of 2-HG inhibits TET enzymes and other α-KG-dependent dioxygenases, leading to DNA and histone hypermethylation and a block in hematopoietic differentiation. IDH inhibitors specifically block the activity of the mutant enzymes, reducing 2-HG levels and restoring normal myeloid differentiation.
Preclinical and Clinical Data for IDH Inhibitors
The table below summarizes data for the approved IDH inhibitors, ivosidenib and enasidenib.
| Parameter | Ivosidenib (IDH1 inhibitor) | Enasidenib (IDH2 inhibitor) |
| Target Population | R/R AML with a susceptible IDH1 mutation; newly diagnosed AML with an IDH1 mutation in patients ≥75 years or who have comorbidities that preclude the use of intensive induction chemotherapy[15][16]. | R/R AML with a susceptible IDH2 mutation[15]. |
| Key Preclinical Findings | Reduces 2-HG levels and induces myeloid differentiation[17]. Favorable pharmacokinetic profile in animal models[18]. | Reduces 2-HG levels and induces differentiation in IDH2-mutant models. |
| Clinical Trial | Phase 1/2 study (NCT02011122)[16] | Phase 1/2 study (NCT01915498) |
| Efficacy (Monotherapy) | R/R IDH1-mutated AML: - CR + CRh Rate: 32.8%- ORR: 41.6%- Median OS: 8.8 months | R/R IDH2-mutated AML: - CR + CRh Rate: 23%- ORR: 40.3%- Median OS: 9.3 months[19] |
| Safety Profile | Differentiation syndrome, QTc prolongation, and Guillain-Barré syndrome are notable warnings and precautions. | Differentiation syndrome and hyperbilirubinemia are key safety concerns. |
| FDA Status | Approved for the specified indications[15][16]. | Approved for the specified indication[15]. |
Other Notable Investigational Drugs for AML
Beyond menin, FLT3, and IDH inhibitors, several other classes of drugs are showing promise in clinical trials for AML.
| Drug Class | Example Drug(s) | Mechanism of Action | Key Clinical Data Highlight |
| BCL-2 Inhibitors | Venetoclax | Promotes apoptosis by selectively inhibiting the anti-apoptotic protein BCL-2. | In combination with azacitidine for newly diagnosed AML in older adults, showed a CR+CRi rate of 66.4% and a median OS of 14.7 months. |
| CD47 Inhibitors | Magrolimab | Blocks the "don't eat me" signal on cancer cells by targeting CD47, enabling macrophage-mediated phagocytosis[15]. | In combination with azacitidine in previously untreated TP53-mutant AML, showed a CR rate of 31.9% and a median OS of 9.8 months[20]. |
| TIM-3 Inhibitors | Sabatolimab | Targets the TIM-3 immune checkpoint to restore anti-leukemic immunity and may also have direct effects on leukemia stem cells[21]. | Promising survival rates in combination with hypomethylating agents in MDS and AML have been reported[21]. |
| LSD1 Inhibitors | Iadademstat | Inhibits the lysine-specific demethylase 1 (LSD1) enzyme, leading to the re-expression of genes involved in myeloid differentiation and a reduction in leukemic stem cell potential[22]. | In combination with azacitidine in elderly AML patients, an overall response rate of 85% has been observed in an early phase trial[23]. |
Conclusion
The therapeutic landscape for AML is undergoing a significant transformation, with a move towards targeted therapies that exploit the specific molecular vulnerabilities of the disease. This compound (revumenib) and other menin inhibitors have demonstrated a novel and effective mechanism of action for AML subtypes with KMT2A rearrangements or NPM1 mutations. Head-to-head comparisons with other investigational agents targeting different pathways, such as FLT3, IDH, BCL-2, CD47, TIM-3, and LSD1, are limited. However, the data presented in this guide from individual clinical trials provide a basis for understanding the relative efficacy and safety of these emerging therapies. The continued development and combination of these targeted agents hold the promise of more personalized and effective treatments for patients with AML.
References
- 1. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FLT3 Signalling Pathways in Acute Myeloid Leukaemia - ProQuest [proquest.com]
- 8. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TIM-3 Is a Novel Therapeutic Target for Eradicating Acute Myelogenous Leukemia Stem Cells - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 12. CD47‐signal regulatory protein α signaling system and its application to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functions and molecular mechanisms of the CD47-SIRPalpha signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Model Shows Promise of Magrolimab Plus Venetoclax-Azacitidine in AML | Docwire News [docwirenews.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Evaluating ivosidenib for the treatment of relapsed/refractory AML: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Frontiers | TIM-3 in Leukemia; Immune Response and Beyond [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for MI-1063 (HumiSeal® Stripper 1063)
Disclaimer: This document provides guidance on the proper disposal of MI-1063, assumed to be HumiSeal® Stripper 1063. Always consult the official Safety Data Sheet (SDS) and comply with all local, state, and federal regulations.
HumiSeal® Stripper 1063 is a non-acidic, flammable, and toxic chemical stripper.[1][2] Due to its hazardous nature, it requires special handling and disposal procedures to ensure the safety of personnel and the protection of the environment.[3][4] The primary hazardous component of HumiSeal® Stripper 1063 is Methanol.[1]
Essential Safety and Handling Information
Before handling this compound, it is crucial to be familiar with its hazards. The product is highly flammable, toxic if inhaled, ingested, or in contact with skin, and can cause severe skin burns and eye damage.[1][4][5] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and protective clothing.[2][6]
Quantitative Data
The following table summarizes the key quantitative data for HumiSeal® Stripper 1063.
| Property | Value |
| Physical State | Liquid |
| Color | Clear |
| Specific Gravity | 0.84 ± 0.01 |
| Flash Point | 52°F (11°C) TCC |
| VOC Content | 803 g/L |
| Shelf Life | 6-12 months from date of shipment |
(Data sourced from HumiSeal® Stripper 1063 Technical Data Sheets)[2][7]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste, in compliance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[8][9]
1. Waste Collection and Segregation:
-
Collect all unused or spent this compound in designated, properly labeled, and sealed containers.[3][10]
-
Do not mix this compound waste with other chemical wastes to prevent potentially hazardous reactions.[11]
2. Container Management:
-
Use containers that are in good condition and compatible with Methanol.[12]
-
Label containers clearly as "Hazardous Waste," and also indicate "Flammable Liquid," "Toxic," and "Corrosive." Include the name "HumiSeal Stripper 1063" or "Methanol Waste."[4][11]
-
Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
3. Spill Management:
-
In case of a spill, immediately eliminate all ignition sources.[4]
-
For small spills, absorb the material with inert, non-combustible material like vermiculite, sand, or earth.[4]
-
For large spills, dike the area to prevent spreading and contact emergency services.[5]
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[4]
4. Professional Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[3][12]
-
Do not pour this compound down the drain or dispose of it in regular trash.[12]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified waste disposal service to arrange for pickup and proper disposal.[12]
5. Documentation:
-
Maintain records of all hazardous waste generated and disposed of, in accordance with regulatory requirements. This includes manifests from the disposal company.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound hazardous waste.
References
- 1. paisleyproducts.com [paisleyproducts.com]
- 2. cepeitalia.it [cepeitalia.it]
- 3. solvent-recyclers.com [solvent-recyclers.com]
- 4. conro.com [conro.com]
- 5. assets.testequity.com [assets.testequity.com]
- 6. esd-center.se [esd-center.se]
- 7. sinerji-grup.com [sinerji-grup.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. ehs.com [ehs.com]
Essential Safety and Handling Protocols for MI-1063
Disclaimer: The following guidance is based on the safety data sheet for "Humiseal Stripper 1063," as "MI-1063" does not correspond to a standard chemical identifier. It is assumed that "this compound" refers to this product. Users must verify this assumption and consult the specific safety data sheet (SDS) for the product they are using before handling.
This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. The substance is identified as a highly flammable, toxic, and corrosive material that can cause severe skin burns, eye damage, and has a risk of very serious irreversible effects through inhalation, skin contact, and ingestion.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory to ensure user safety when handling this compound.
| Category | Required PPE | Specifications |
| Eye/Face Protection | Safety Goggles and Face Shield | Wear tightly fitting safety goggles. A face shield is also required to protect against splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | PVC gloves are specified as a suitable material.[1] |
| Skin and Body Protection | Protective Clothing | Wear suitable protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Respirator | Use suitable respiratory equipment, especially when ventilation is inadequate.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, based on available safety data sheets.
| Property | Value | Source |
| Appearance | White Paste | [4] |
| pH | No data available | [4] |
| Boiling Point | No data available | [4] |
| Flash Point | Not applicable | [4] |
| Vapor Pressure | < 0.001 hPa | [4] |
| Relative Density | 1.440 (at 20°C) | [4] |
| Solubility in Water | Insoluble | [4] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the material is highly flammable.[2]
-
Tools: Use only non-sparking tools.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2][3] Wash hands and any exposed skin thoroughly after handling.[4]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[3][4] Opened containers must be resealed carefully and kept upright.[4]
Disposal Plan:
-
Waste Collection: Collect waste material in suitable, closed, and properly labeled containers for disposal.[4]
-
Contaminated Materials: Any materials, such as absorbents used for spills, should be placed in a sealed container for disposal.
-
Disposal Regulations: Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains, soil, or water sources.[4]
Emergency Procedures:
-
Inhalation: Move the exposed person to fresh air. If symptoms persist, seek medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1][2][3]
-
Fire: Use carbon dioxide (CO2), dry chemical, or foam to extinguish. Wear self-contained breathing apparatus in the event of a fire.[1]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
